Methyl Pyrrolidine-3-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl pyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-9-6(8)5-2-3-7-4-5/h5,7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWWZOKQKXPVIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399462 | |
| Record name | Methyl Pyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98548-90-4 | |
| Record name | Methyl Pyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide on the Structural Analysis of Methyl Pyrrolidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl pyrrolidine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its pyrrolidine core is a common scaffold in a variety of biologically active molecules. This technical guide provides a comprehensive analysis of the structural features of this compound, including its synthesis, and spectroscopic characterization. Detailed experimental protocols for its preparation and analysis are provided, along with a discussion of its potential biological relevance as it relates to the broader class of pyrrolidine-3-carboxylic acid derivatives.
Introduction
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a key structural motif in a vast array of natural products and synthetic compounds with diverse biological activities. This compound, as a derivative, serves as a versatile building block in the synthesis of more complex molecules, including potential therapeutic agents. Its value is highlighted by its role as an intermediate in the development of pharmaceuticals targeting a range of conditions, from neurological disorders to metabolic diseases.[1] The stereochemistry at the 3-position of the pyrrolidine ring is often crucial for biological activity, making the synthesis and analysis of enantiomerically pure forms of this compound particularly important.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental and physiological conditions.
| Property | This compound | (R)-Methyl Pyrrolidine-3-carboxylate Hydrochloride | Reference |
| Molecular Formula | C₆H₁₁NO₂ | C₆H₁₂ClNO₂ | [2] |
| Molecular Weight | 129.16 g/mol | 165.62 g/mol | [2][3] |
| CAS Number | 98548-90-4 | 874964-22-4 | [2] |
| Appearance | Not specified | Off-white to light yellow solid | |
| IUPAC Name | This compound | methyl (3R)-pyrrolidine-3-carboxylate;hydrochloride | [2] |
| SMILES | COC(=O)C1CCNC1 | COC(=O)[C@@H]1CCNC1.Cl | [2] |
| InChIKey | VVWWZOKQKXPVIV-UHFFFAOYSA-N | VVBSXSVVMNGQIN-JEDNCBNOSA-N | [2] |
| Predicted XlogP | -0.2 | Not available | [2] |
| Topological Polar Surface Area | 38.3 Ų | 38.3 Ų | [3] |
Synthesis of (R)-Methyl Pyrrolidine-3-carboxylate Hydrochloride
A common route for the synthesis of (R)-Methyl Pyrrolidine-3-carboxylate hydrochloride involves the esterification of a protected (R)-pyrrolidine-3-carboxylic acid followed by deprotection.
Experimental Protocol
Materials:
-
(3R)-1-{[(1,1-dimethylethyl)oxy]carbonyl}-3-pyrrolidinecarboxylic acid
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (CH₂Cl₂)
-
Nitrogen gas (N₂)
Procedure:
-
To a stirred solution of (3R)-1-{[(1,1-dimethylethyl)oxy]carbonyl}-3-pyrrolidinecarboxylic acid (1.03 g, 4.8 mmol) in methanol (25 mL), add thionyl chloride (1 mL, 13.7 mmol) dropwise at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the crude product in dichloromethane and concentrate again to yield (R)-methyl pyrrolidine-3-carboxylate hydrochloride as an off-white solid.
Caption: Representative DPP-IV inhibition signaling pathway.
Conclusion
This compound is a valuable synthetic intermediate with a well-defined structure that can be thoroughly characterized by modern spectroscopic techniques. This guide has provided a detailed overview of its synthesis and structural analysis, including experimental protocols and expected analytical data. The biological relevance of the broader class of pyrrolidine-3-carboxylic acid derivatives suggests that this compound and its analogues will continue to be important targets for research and development in the pharmaceutical industry. Further investigation into the specific biological activities of this compound is warranted to fully explore its therapeutic potential.
References
- 1. The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C6H11NO2 | CID 4114360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride | C6H12ClNO2 | CID 19261352 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of (R)-Methyl Pyrrolidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Methyl pyrrolidine-3-carboxylate is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold and stereochemically defined carboxylate group make it a valuable component in the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor agonists. This technical guide provides a comprehensive overview of the primary synthetic routes to obtain this compound, with a focus on stereoselective methods. It includes detailed experimental protocols, quantitative data for comparison, and visualizations of the synthetic pathways.
Synthetic Strategies
The synthesis of enantiomerically pure (R)-methyl pyrrolidine-3-carboxylate can be broadly categorized into two main approaches:
-
Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials, such as amino acids, to introduce the desired stereochemistry.
-
Asymmetric Catalysis: This approach employs chiral catalysts to induce enantioselectivity in a reaction that starts with achiral or racemic precursors.
This guide will detail specific methodologies within these categories.
Route 1: Esterification of Boc-Protected (R)-Pyrrolidine-3-carboxylic Acid
A straightforward and widely used method involves the direct esterification of commercially available N-Boc-(R)-pyrrolidine-3-carboxylic acid. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the amine, preventing side reactions during esterification.
Experimental Protocol
To a stirred solution of (3R)-1-{[(1,1-dimethylethyl)oxy]carbonyl}-3-pyrrolidinecarboxylic acid (1.03 g, 4.8 mmol) in methanol (25 mL), thionyl chloride (1 mL, 13.7 mmol) is added dropwise at room temperature under a nitrogen atmosphere.[1] The reaction mixture is then heated to reflux for 2 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The crude product is dissolved in dichloromethane and concentrated again to yield methyl (3R)-3-pyrrolidinecarboxylic acid hydrochloride as an off-white solid.[1]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | (3R)-1-{[(1,1-dimethylethyl)oxy]carbonyl}-3-pyrrolidinecarboxylic acid | [1] |
| Reagents | Methanol, Thionyl Chloride | [1] |
| Reaction Time | 2 hours at reflux | [1] |
| Yield | 100% (as hydrochloride salt) | [1] |
| Enantiomeric Purity | Dependent on the starting material |
Reaction Workflow
Caption: Esterification of Boc-protected (R)-pyrrolidine-3-carboxylic acid.
Route 2: Asymmetric Michael Addition
Organocatalytic asymmetric Michael addition reactions offer a powerful method for the enantioselective synthesis of substituted pyrrolidines. This approach constructs the pyrrolidine ring with control over the stereochemistry at the C3 position.
Conceptual Pathway
This strategy involves the Michael addition of a nitroalkane to a 4-oxo-2-enoate, catalyzed by a chiral organocatalyst. The resulting adduct can then be cyclized and further transformed to afford the desired pyrrolidine-3-carboxylate. While this method is more complex, it allows for the synthesis of a variety of substituted pyrrolidines with high enantiomeric excess. For the synthesis of 5-methylpyrrolidine-3-carboxylic acid, a 97% enantiomeric excess was achieved in two steps.[2][3][4][5]
General Experimental Workflow
A general workflow for this approach involves the following key steps:
-
Organocatalytic Michael Addition: Reaction of a 4-alkyl-substituted 4-oxo-2-enoate with a nitroalkane in the presence of a chiral organocatalyst.
-
Cyclization/Reduction: The resulting Michael adduct undergoes cyclization and reduction of the nitro group to form the pyrrolidine ring.
-
Esterification: The carboxylic acid is then esterified to yield the final methyl ester product.
Quantitative Data for a Representative Synthesis
| Parameter | Value | Reference |
| Key Reaction | Organocatalytic enantioselective Michael addition | [2][3][5] |
| Starting Materials | 4-alkyl-substituted 4-oxo-2-enoates, nitroalkanes | [2][5] |
| Product (intermediate) | 5-methylpyrrolidine-3-carboxylic acid | [3][5] |
| Enantiomeric Excess (ee) | 97% | [3][5] |
| Number of Steps | 2 (to the carboxylic acid) | [3][5] |
Logical Relationship Diagram
Caption: Asymmetric synthesis via Michael addition.
Route 3: Cobalt-Catalyzed Enantioselective Hydromethylation
A more recent and efficient approach involves the cobalt-catalyzed enantioselective hydromethylation of 3-pyrrolines. This method provides a direct route to 3-methylpyrrolidine derivatives with high enantioselectivity.
Conceptual Pathway
This protocol utilizes a commercial cobalt precursor combined with a modified bisoxazoline (BOX) ligand to catalyze the conversion of readily available 3-pyrrolines into enantiopure 3-methylpyrrolidine compounds.[6] This streamlined process can significantly reduce the number of synthetic steps compared to traditional methods. For instance, Boc-protected (S)-3-methylpyrrolidine was obtained in high yield and enantioselectivity, which could then be deprotected.[6] While this example yields the S-enantiomer, the principle can be adapted for the R-enantiomer by selecting the appropriate chiral ligand.
General Experimental Workflow
-
Preparation of the Catalyst: A cobalt precursor is combined with a chiral bisoxazoline ligand.
-
Hydromethylation: The N-protected 3-pyrroline is subjected to the cobalt-catalyzed hydromethylation reaction.
-
Deprotection and Functionalization: The protecting group is removed, and the resulting amine can be further functionalized if necessary. The synthesis of the target methyl ester would require subsequent steps.
Quantitative Data for a Representative Hydromethylation
| Parameter | Value | Reference |
| Key Reaction | Cobalt-catalyzed enantioselective remote hydromethylation | [6] |
| Substrate | N-Boc-3-pyrroline | [6] |
| Product | Boc-protected (S)-3-methylpyrrolidine | [6] |
| Yield | High | [6] |
| Enantioselectivity | High | [6] |
| Overall Yield (to (S)-3-methylpyrrolidine) | 82% (after deprotection) | [6] |
Signaling Pathway Analogy
Caption: Cobalt-catalyzed asymmetric hydromethylation pathway.
Conclusion
The synthesis of (R)-methyl pyrrolidine-3-carboxylate can be achieved through several effective strategies. The choice of method will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the required level of enantiopurity. The direct esterification of Boc-protected (R)-pyrrolidine-3-carboxylic acid is a reliable and high-yielding method when the chiral starting material is accessible. For de novo synthesis with high enantiocontrol, asymmetric catalytic methods like the Michael addition or hydromethylation offer powerful and flexible alternatives. Researchers and drug development professionals can select the most appropriate route based on their specific needs and laboratory capabilities.
References
- 1. (R)-METHYL PYRROLIDINE-3-CARBOXYLATE HYDROCHLORIDE | 874964-22-4 [chemicalbook.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Regio- and Enantioselective Hydromethylation of 3-Pyrrolines and Glycals Enabled by Cobalt Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of (S)-Methyl Pyrrolidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of two prominent and effective methods for the enantioselective synthesis of (S)-Methyl Pyrrolidine-3-carboxylate, a valuable chiral building block in the development of novel therapeutics. The following sections detail the experimental protocols, present key quantitative data, and visualize the synthetic workflows for both an organocatalytic asymmetric Michael addition and a cobalt-catalyzed hydromethylation approach.
Route 1: Organocatalytic Asymmetric Michael Addition
This synthetic strategy relies on the organocatalytic enantioselective Michael addition of a nitroalkane to a 4-oxo-2-enoate, followed by a reductive cyclization to yield the desired pyrrolidine ring structure. This method offers a concise and efficient route to highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids.
Experimental Workflow
Caption: Workflow for the organocatalytic asymmetric Michael addition route.
Quantitative Data
| Step | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | ee (%) |
| 1 | 4-Oxo-2-enoate, Nitroalkane | Chiral Thiourea Organocatalyst | Toluene | RT | 24-72 | γ-Keto Ester | 85-95 | 90-98 |
| 2 | γ-Keto Ester | Pd/C, H₂ | Methanol | RT | 12 | (3R,5R)-5-methylpyrrolidine-3-carboxylic acid | 90 | 97 |
Experimental Protocol
Step 1: Organocatalytic Enantioselective Michael Addition
-
To a solution of the 4-oxo-2-enoate (1.0 equiv) in toluene (0.2 M) is added the nitroalkane (1.5 equiv).
-
The chiral thiourea organocatalyst (0.1 equiv) is then added to the reaction mixture.
-
The reaction is stirred at room temperature for 24-72 hours, with reaction progress monitored by TLC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the chiral γ-keto ester.
Step 2: Reductive Cyclization
-
The purified γ-keto ester from Step 1 is dissolved in methanol.
-
Palladium on carbon (10 wt%) is added to the solution.
-
The reaction vessel is evacuated and backfilled with hydrogen gas (1 atm, balloon).
-
The mixture is stirred vigorously at room temperature for 12 hours.
-
After the reaction is complete, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the (3R,5R)-5-methylpyrrolidine-3-carboxylic acid.
Route 2: Cobalt-Catalyzed Regio- and Enantioselective Hydromethylation
This novel approach utilizes a cobalt-catalyzed asymmetric hydromethylation of 3-pyrrolines to introduce a methyl group at the 3-position with high stereocontrol. This method provides a streamlined, two-step synthesis of enantioenriched 3-methylpyrrolidine derivatives from readily available starting materials.
Experimental Workflow
Caption: Workflow for the cobalt-catalyzed hydromethylation route.
Quantitative Data
| Step | Substrate | Catalyst System | Reductant | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | ee (%) |
| 1 | N-Boc-3-pyrroline | Co(acac)₂, Chiral Bisoxazoline (BOX) Ligand | Phenylsilane | THF | 25 | 24 | N-Boc-(S)-3-methylpyrrolidine | 84 | 93 |
| 2 | N-Boc-(S)-3-methylpyrrolidine | Trifluoroacetic Acid (TFA) | - | Dichloromethane | 0 to RT | 2 | (S)-3-Methylpyrrolidine | >95 | - |
Experimental Protocol
Step 1: Cobalt-Catalyzed Hydromethylation
-
In a glovebox, a reaction vial is charged with Co(acac)₂ (5 mol%), the chiral bisoxazoline (BOX) ligand (6 mol%), and the N-protected 3-pyrroline (1.0 equiv).
-
Anhydrous THF is added, and the mixture is stirred for 10 minutes at room temperature.
-
The methyl source (e.g., methyl iodide, 1.5 equiv) and the silane reducing agent (e.g., phenylsilane, 2.0 equiv) are added sequentially.
-
The vial is sealed and the reaction mixture is stirred at 25 °C for 24 hours.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to afford N-protected (S)-3-methylpyrrolidine.
Step 2: Deprotection
-
The N-protected (S)-3-methylpyrrolidine is dissolved in dichloromethane at 0 °C.
-
Trifluoroacetic acid (TFA) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The solvent and excess TFA are removed under reduced pressure.
-
The residue is dissolved in a minimal amount of dichloromethane and precipitated with diethyl ether to yield the corresponding salt of (S)-3-methylpyrrolidine, which can be neutralized to obtain the free amine.
An In-depth Technical Guide to the Physical Properties of Methyl Pyrrolidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of Methyl Pyrrolidine-3-carboxylate and its hydrochloride salt. The information herein is intended to support research, chemical synthesis, and pharmaceutical development activities where this compound is utilized.
Core Physical and Chemical Properties
This compound, a heterocyclic amino acid ester, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Understanding its physical properties is crucial for its effective handling, reaction optimization, and formulation.
Data Presentation: Physical Properties
The following tables summarize the key physical and chemical properties of this compound (free base) and its hydrochloride salt. Data is compiled from various sources and is distinguished as either experimental or computed.
Table 1: Physical Properties of this compound (Free Base)
| Property | Value | Data Type |
| Molecular Formula | C₆H₁₁NO₂ | --- |
| Molecular Weight | 129.16 g/mol | Computed |
| CAS Number | 98548-90-4 | --- |
| Boiling Point | 169.9°C at 760 mmHg | Experimental |
| Density | 1.056 g/cm³ | Experimental |
| Melting Point | Not available | --- |
| Solubility | Not available | --- |
| XLogP3-AA | -0.2 | Computed |
| Hydrogen Bond Donor Count | 1 | Computed |
| Hydrogen Bond Acceptor Count | 3 | Computed |
| Rotatable Bond Count | 2 | Computed |
| Topological Polar Surface Area | 38.3 Ų | Computed |
| Exact Mass | 129.078978594 Da | Computed |
Table 2: Physical Properties of this compound Hydrochloride
| Property | Value | Data Type |
| Molecular Formula | C₆H₁₂ClNO₂ | --- |
| Molecular Weight | 165.61 g/mol | Experimental |
| CAS Number | 198959-37-4 | --- |
| Appearance | Cream crystalline powder to oil / Off-white to light yellow solid | Experimental |
| Boiling Point | 213.6°C at 760 mmHg | Experimental |
| Melting Point | Not available | --- |
| Purity | ≥ 95% (NMR) / 97% | Experimental |
| Storage Conditions | Store at 0-8 °C / Under inert gas at 2-8°C / Room temperature | Experimental |
Experimental Protocols
Accurate determination of physical properties is fundamental for the successful application of any chemical compound. Below are detailed, generalized methodologies for assessing key physical properties applicable to this compound.
Determination of Boiling Point (Thiele Tube Method)
The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.
Materials:
-
Thiele tube
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube (Durham tube)
-
Rubber band or wire for attaching the test tube to the thermometer
-
Heating oil (mineral oil or silicone oil)
-
Heat source (Bunsen burner or heating mantle)
-
Sample of this compound
Procedure:
-
Fill the Thiele tube with heating oil to a level above the top of the side arm.
-
Add a small amount of this compound to the Durham tube.
-
Place the capillary tube, open end down, into the Durham tube.
-
Attach the Durham tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Insert the thermometer assembly into the Thiele tube, immersing the sample and the thermometer bulb in the heating oil. The rubber band should remain above the oil level.
-
Gently heat the side arm of the Thiele tube. This will create convection currents, ensuring uniform heating of the oil.
-
As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.
Determination of Melting Point (Using a Mel-Temp Apparatus)
For solid derivatives or the hydrochloride salt, a melting point apparatus provides an accurate determination.
Materials:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Solid sample (e.g., this compound HCl)
Procedure:
-
Finely powder a small amount of the solid sample.
-
Pack the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube into the sample holder of the melting point apparatus.
-
Set the heating rate. For an unknown sample, a rapid heating rate can be used to find an approximate melting range, followed by a slower, more precise measurement (1-2 °C per minute) with a fresh sample.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
Determination of Solubility (Qualitative and Quantitative)
Qualitative Solubility:
-
Place a small, measured amount of this compound (e.g., 10 mg) into a series of test tubes.
-
Add a measured volume (e.g., 1 mL) of different solvents (e.g., water, ethanol, acetone, dichloromethane) to each test tube.
-
Agitate the mixtures (e.g., by vortexing) for a set period.
-
Visually observe whether the solid has dissolved completely.
Quantitative Solubility (Gravimetric Method):
-
Create a saturated solution by adding an excess of this compound to a known volume of a chosen solvent in a sealed container.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow any undissolved solid to settle.
-
Carefully extract a known volume of the supernatant (the clear, saturated solution) without disturbing the solid.
-
Weigh an empty, dry evaporating dish.
-
Transfer the known volume of the supernatant to the evaporating dish.
-
Gently evaporate the solvent under controlled conditions (e.g., in a fume hood or under reduced pressure).
-
Once the solvent has completely evaporated, weigh the evaporating dish containing the solid residue.
-
The difference in weight gives the mass of the dissolved solute. Calculate the solubility in terms of g/100mL or other appropriate units.
Synthesis Workflow Visualization
The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the cyclization of appropriate precursors. The following diagram illustrates a generalized synthetic workflow.
Caption: Generalized synthesis workflow for this compound.
An In-depth Technical Guide to Methyl Pyrrolidine-3-carboxylate
For researchers, scientists, and professionals in drug development, Methyl Pyrrolidine-3-carboxylate and its derivatives are pivotal building blocks in the synthesis of novel therapeutics. This document provides a comprehensive overview of its chemical properties, various forms, and key applications, with a focus on detailed experimental protocols and its role in significant biological pathways.
Core Compound Data
This compound is a versatile heterocyclic compound. It exists in racemic and enantiomerically pure forms, as well as a hydrochloride salt, which enhances its stability and solubility. The choice of form is critical and depends on the specific stereochemical requirements of the target molecule.
Physical and Chemical Properties
The fundamental properties of this compound and its common salt form are summarized below. These values are essential for reaction planning, safety assessments, and quality control.
Table 1: Properties of Racemic this compound
| Property | Value | Reference |
| CAS Number | 98548-90-4 | [1] |
| Molecular Formula | C₆H₁₁NO₂ | [1] |
| Molecular Weight | 129.16 g/mol | [1] |
Table 2: Properties of Racemic this compound Hydrochloride
| Property | Value | Reference |
| CAS Number | 198959-37-4 | [2][3][4][5][6] |
| Molecular Formula | C₆H₁₁NO₂·HCl | [2][3] |
| Molecular Weight | 165.61 g/mol | [2][3] |
| Appearance | Cream crystalline powder to oil / Solid-Liquid Mixture | [2] |
| Purity | ≥95% | [2][7] |
| Boiling Point | 213.6°C at 760 mmHg | |
| Storage Conditions | 0-8°C, under inert gas | [2][4] |
Table 3: CAS Numbers for Enantiomeric Forms
| Compound Name | CAS Number | Reference |
| (S)-Methyl Pyrrolidine-3-carboxylate | 216311-60-3 | [8] |
| (S)-Methyl Pyrrolidine-3-carboxylate Hydrochloride | 1099646-61-3 | [7][9] |
| (R)-Methyl Pyrrolidine-3-carboxylate | 428518-43-8 | [10] |
| (R)-Methyl Pyrrolidine-3-carboxylate Hydrochloride | 874964-22-4 | [11][12] |
Role in Drug Discovery and Synthesis
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[13][14] Its three-dimensional, non-planar structure allows for effective exploration of pharmacophore space, contributing to the stereochemistry and biological activity of a molecule.[13] this compound serves as a key intermediate in the synthesis of pharmaceuticals for a range of diseases, including neurological disorders, infectious diseases, and cancer.[2][14][15]
One notable application is the use of (R)-Methyl Pyrrolidine-3-carboxylate Hydrochloride as a reagent in the synthesis of potent and selective kinase inhibitors targeting the ERK1/2 signaling pathway, which is often dysregulated in cancer.[11]
Logical Workflow: From Precursor to Kinase Inhibitor
The following diagram illustrates the logical progression from the chiral precursor to a targeted therapeutic agent.
Caption: Synthetic pathway from (R)-Methyl Pyrrolidine-3-carboxylate to an ERK1/2 kinase inhibitor.
Experimental Protocols
Detailed and reproducible experimental methods are crucial for scientific advancement. Below are representative protocols for the synthesis of pyrrolidine-3-carboxylic acid derivatives, which are closely related to the target compound.
Protocol 1: Asymmetric Michael Addition for Pyrrolidine Synthesis
This method focuses on creating enantiomerically enriched pyrrolidine structures, a common strategy in modern drug synthesis. The synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acids can be achieved via an organocatalytic enantioselective Michael addition of nitroalkanes to 4-oxo-2-enoates.[16][17]
Materials:
-
4-alkyl-substituted 4-oxo-2-enoate
-
Nitroalkane
-
Organocatalyst (e.g., a chiral secondary amine)
-
Solvent (e.g., Toluene)
-
Palladium on carbon (Pd/C) for subsequent reduction
-
Hydrogen source (H₂)
Methodology:
-
Michael Addition: To a solution of the 4-oxo-2-enoate in toluene, add the nitroalkane and the organocatalyst.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or below) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Purify the Michael adduct by column chromatography on silica gel.
-
Reductive Cyclization: Dissolve the purified adduct in a suitable solvent (e.g., methanol).
-
Add Pd/C catalyst and subject the mixture to a hydrogen atmosphere.
-
This step simultaneously reduces the nitro group and effects a reductive amination to form the pyrrolidine ring.[16]
-
After the reaction is complete, filter off the catalyst and concentrate the solvent to yield the pyrrolidine-3-carboxylic acid derivative.[16] The methyl ester can be obtained by standard esterification procedures.
Involvement in Biological Pathways
As a precursor to kinase inhibitors, this compound is integral to the development of drugs that modulate critical cell signaling pathways like the MAPK/ERK pathway. This pathway is a central regulator of cell proliferation, differentiation, and survival.
MAPK/ERK Signaling Pathway and Inhibition
The diagram below outlines the core components of the MAPK/ERK signaling cascade and the point of intervention by an inhibitor derived from the pyrrolidine scaffold.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of a targeted drug.
This guide provides foundational technical information for professionals working with this compound. Its utility as a chiral building block in synthesizing targeted inhibitors for crucial signaling pathways underscores its importance in modern drug discovery and development.
References
- 1. This compound | C6H11NO2 | CID 4114360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. This compound hydrochloride - Protheragen [protheragen.ai]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound hydrochloride | C6H12ClNO2 | CID 19261352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (S)-Methyl pyrrolidine-3-carboxylate hydrochloride [oakwoodchemical.com]
- 8. 216311-60-3|(S)-Methyl pyrrolidine-3-carboxylate|BLD Pharm [bldpharm.com]
- 9. (S)-Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 53488452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (R)-methyl pyrrolidine-3-carboxylate | C6H11NO2 | CID 1512683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (R)-METHYL PYRROLIDINE-3-CARBOXYLATE HYDROCHLORIDE | 874964-22-4 [chemicalbook.com]
- 12. 874964-22-4|(R)-Methyl pyrrolidine-3-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 13. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methyl Pyrrolidine-3-carboxylate molecular weight
An In-depth Technical Guide to Methyl Pyrrolidine-3-carboxylate
Abstract
This compound and its derivatives are versatile heterocyclic compounds that serve as crucial building blocks in medicinal chemistry and drug discovery. The pyrrolidine scaffold is of significant interest due to its three-dimensional structure, which allows for thorough exploration of pharmacophore space.[1] This technical guide provides a comprehensive overview of the molecular and chemical properties of this compound, its synthesis, and its applications, particularly in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.
Chemical and Physical Properties
This compound is a cyclic amine with a methyl ester functional group. Its hydrochloride salt is also commonly used in synthesis due to its stability and ease of handling.[2]
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₂ | PubChem[3] |
| Molecular Weight | 129.16 g/mol | PubChem[3][4] |
| CAS Number | 98548-90-4 | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| Synonyms | Methyl 3-pyrrolidinecarboxylate, 3-methoxycarbonylpyrrolidine | PubChem[3] |
| Molecular Formula (HCl salt) | C₆H₁₂ClNO₂ | PubChem[5] |
| Molecular Weight (HCl salt) | 165.61 g/mol | Chem-Impex[2], PubChem[6] |
| CAS Number (HCl salt) | 198959-37-4 | Chem-Impex[2], PubChem[5] |
| Appearance (HCl salt) | Cream crystalline powder to oil | Chem-Impex[2] |
Applications in Research and Drug Development
The pyrrolidine ring is a prevalent scaffold in a wide range of biologically active compounds.[1] this compound, as a derivative, is a key intermediate in the synthesis of various pharmaceuticals.
-
Drug Discovery: Pyrrolidine-3-carboxylic acid derivatives are important as bioactives and building blocks for enzyme inhibitors.[7] The pyrrolidine structure contributes to the stereochemistry and three-dimensional shape of molecules, which is critical for their interaction with biological targets.[1]
-
Synthesis of Novel Compounds: It serves as a starting material for more complex molecules. For instance, it is used in the synthesis of kinase inhibitors (ERK1/2).[8] Pyrrolidine carboxamides, derived from similar structures, have been identified as potent inhibitors of InhA, an enzyme from Mycobacterium tuberculosis.[9]
-
Chiral Auxiliary: In its chiral forms, such as (R)-methyl pyrrolidine-3-carboxylate, it is employed in asymmetric synthesis to produce enantiomerically pure compounds.[2]
Synthesis and Experimental Protocols
Several synthetic routes to this compound and its derivatives have been developed. A common method involves the esterification of a protected pyrrolidine-3-carboxylic acid.
Protocol: Synthesis of Methyl (3R)-3-pyrrolidinecarboxylate Hydrochloride[8]
This protocol describes the synthesis from (3R)-1-{[(1,1-dimethylethyl)oxy]carbonyl}-3-pyrrolidinecarboxylic acid.
Materials:
-
(3R)-1-{[(1,1-dimethylethyl)oxy]carbonyl}-3-pyrrolidinecarboxylic acid
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Nitrogen atmosphere
Procedure:
-
A solution of (3R)-1-{[(1,1-dimethylethyl)oxy]carbonyl}-3-pyrrolidinecarboxylic acid (1.03 g, 4.8 mmol) is prepared in methanol (25 mL).
-
The solution is stirred at room temperature under a nitrogen atmosphere.
-
Thionyl chloride (1 mL, 13.7 mmol) is added dropwise to the solution.
-
The reaction mixture is heated to reflux and maintained for 2 hours.
-
After reflux, the mixture is cooled to room temperature.
-
The solvent is removed by concentration under reduced pressure.
-
The crude product is dissolved in dichloromethane.
-
The solution is concentrated again to yield methyl (3R)-3-pyrrolidinecarboxylate hydrochloride as an off-white solid (0.792 g, 100% yield).
Characterization: The final product can be characterized by ¹H NMR spectroscopy.[8]
Below is a graphical representation of the synthesis workflow.
Caption: Synthesis workflow for Methyl (3R)-pyrrolidine-3-carboxylate HCl.
Logical Relationships in Pyrrolidine-based Drug Design
The design of drugs utilizing the pyrrolidine scaffold often involves a structured approach, starting from a basic scaffold and moving towards a functional therapeutic agent.
Caption: Logical flow from scaffold to drug candidate in medicinal chemistry.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C6H11NO2 | CID 4114360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-methyl pyrrolidine-3-carboxylate | C6H11NO2 | CID 1512683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride | C6H12ClNO2 | CID 19261352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]
- 8. (R)-METHYL PYRROLIDINE-3-CARBOXYLATE HYDROCHLORIDE | 874964-22-4 [chemicalbook.com]
- 9. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl Pyrrolidine-3-carboxylate Hydrochloride
Introduction
Methyl Pyrrolidine-3-carboxylate hydrochloride is a versatile heterocyclic compound widely utilized as a crucial building block in the pharmaceutical and chemical industries.[1] As a derivative of the pyrrolidine ring, a common scaffold in medicinal chemistry, this compound offers a unique three-dimensional structure that is advantageous for exploring pharmacophore space.[1][2] Its utility stems from its role as an intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs), particularly in the development of drugs targeting neurological disorders and kinase inhibitors.[1][3] This technical guide provides a comprehensive overview of its properties, synthesis, analytical characterization, applications, and safety protocols for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
The hydrochloride salt form of this compound enhances the compound's stability and solubility, which is crucial for drug formulation and synthesis.[1] It is typically available as a racemic mixture or as individual (R) and (S) enantiomers, which are important in asymmetric synthesis.[1][3][4]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound;hydrochloride[5] |
| Molecular Formula | C₆H₁₁NO₂·HCl (or C₆H₁₂ClNO₂)[1] |
| Molecular Weight | 165.61 g/mol [1] |
| CAS Number | 198959-37-4 (racemate)[1] |
| 874964-22-4 ((R)-enantiomer)[3] | |
| 1099646-61-3 ((S)-enantiomer)[4][6] | |
| InChI Key | VVBSXSVVMNGQIN-UHFFFAOYSA-N[] |
| Canonical SMILES | COC(=O)C1CCNC1.Cl[5][] |
| PubChem CID | 19261352[1][5] |
Physical and Chemical Properties
| Property | Value |
| Appearance | Cream crystalline powder to oil, or solid-liquid mixture[1] |
| Boiling Point | 213.6 °C at 760 mmHg |
| Purity | ≥ 95% (as determined by NMR)[1] |
| Storage Conditions | Store at 0-8 °C or room temperature, under an inert gas like Nitrogen or Argon[1][8] |
Experimental Protocols: Synthesis and Characterization
Precise synthesis and rigorous characterization are paramount to ensuring the quality and suitability of this compound hydrochloride for research and development.
General Synthesis Protocol
The compound is commonly synthesized from its Boc-protected precursor, (S)- or (R)-1-Boc-pyrrolidine-3-carboxylic acid. The following protocol is a general method adapted from literature.[3][4]
Objective: To synthesize Methyl (3S)- or (3R)-pyrrolidine-3-carboxylate hydrochloride via esterification and deprotection of the corresponding Boc-protected carboxylic acid.
Materials:
-
(3S)- or (3R)-1-{[(1,1-dimethylethyl)oxy]carbonyl}-3-pyrrolidinecarboxylic acid (1.0 eq)
-
Methanol (MeOH) (approx. 25 mL per gram of starting material)
-
Thionyl chloride (SOCl₂) (approx. 2.5-3.0 eq)
-
Dichloromethane (DCM)
-
Nitrogen gas supply
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
Procedure:
-
Dissolve the Boc-protected pyrrolidinecarboxylic acid in methanol in a round-bottom flask under a nitrogen atmosphere.
-
Cool the stirred solution in an ice bath.
-
Add thionyl chloride dropwise to the solution. Caution: This reaction is exothermic and releases HCl gas.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for approximately 2-3 hours.[3][4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can be further purified by dissolving it in a minimal amount of dichloromethane and re-concentrating to yield the final product as an off-white solid or oil.[3][4]
Characterization Protocols
NMR is used to confirm the structure of the synthesized compound.
Instrumentation: 400 MHz NMR Spectrometer.
Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent, such as Chloroform-d (CDCl₃).
¹H NMR Data:
-
¹H NMR (400 MHz, CDCl₃): δ ~9.9 (m, 2H, NH₂⁺), 3.76 (s, 3H, -OCH₃), 3.59 (br s, 2H, pyrrolidine ring CH₂), 3.49 (br s, 2H, pyrrolidine ring CH₂), 3.28 (br s, 1H, pyrrolidine ring CH), 2.33 (br s, 2H, pyrrolidine ring CH₂).[3][4] (Note: Chemical shifts (δ) may vary slightly between enantiomers and based on experimental conditions.)
While NMR provides purity estimates, HPLC is the standard for quantitative purity analysis. As the target molecule lacks a strong chromophore, pre-column derivatization or a universal detector like ELSD or CAD may be necessary. An alternative approach uses a C18 column for analysis.[9]
Instrumentation: HPLC system with a UV detector.
Column: C18 reverse-phase column (e.g., Phenomenex Gemini).[9]
Mobile Phase: A gradient of Acetonitrile and Water with 0.1% Formic Acid.[10]
Detection Wavelength: 210 nm (for low-level UV absorption).[9]
General Procedure:
-
Prepare a standard solution of the compound in the mobile phase at a known concentration (e.g., 0.5 mg/mL).[9]
-
Inject the sample onto the HPLC system.
-
Elute using a reverse-phase gradient to separate the main compound from any impurities.
-
Calculate the purity based on the area percentage of the main peak relative to all other peaks detected.[9]
Mass spectrometry is used to confirm the molecular weight of the compound.
Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.
Procedure:
-
The sample is introduced into the ESI source, typically after separation via HPLC.
-
The compound is ionized, usually in positive ion mode, to form the [M+H]⁺ ion.
-
The mass analyzer detects the mass-to-charge ratio (m/z) of the ions.
-
For this compound (the free base), the expected [M+H]⁺ ion would correspond to the mass of C₆H₁₁NO₂ + H⁺.
Applications in Research and Drug Development
This compound hydrochloride is a valuable chiral building block for synthesizing complex molecules.[1]
-
Pharmaceutical Synthesis: It is a key intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders.[1] Its structure allows for modifications that can alter biological activity.[1]
-
Kinase Inhibitors: The (R)-enantiomer serves as a reagent in the synthesis of Extracellular signal-Regulated Kinase (ERK1/2) inhibitors, which are targets in cancer therapy.[3]
-
Cardiovascular Disease Research: The (S)-enantiomer is used in the discovery of small molecule agonists for the APJ receptor, which may offer treatments for cardiovascular diseases.[4]
-
Asymmetric Synthesis: The compound can act as a chiral auxiliary, guiding the stereochemical outcome of a reaction to produce enantiomerically pure compounds.[1]
-
Antituberculosis Agents: The related class of pyrrolidine carboxamides has been identified as potent inhibitors of InhA, a key enzyme in Mycobacterium tuberculosis, highlighting the potential of this scaffold in developing new anti-infective agents.[11]
-
Agrochemicals: It is also used in the formulation of agrochemicals to enhance the efficacy of pesticides and herbicides.[1]
Safety and Handling
Proper handling of this compound hydrochloride is essential due to its potential hazards.
GHS Hazard Information
| Category | Information |
| Pictogram | GHS07 (Harmful) |
| Signal Word | Warning [5] |
| Hazard Statements | H302: Harmful if swallowed.[5] |
| H315: Causes skin irritation.[5] | |
| H319: Causes serious eye irritation.[5] | |
| H335: May cause respiratory irritation.[5] | |
| Precautionary Statements | P261: Avoid breathing dust. |
| P264: Wash skin thoroughly after handling.[4] | |
| P280: Wear protective gloves/eye protection/face protection.[4] | |
| P302+P352: IF ON SKIN: Wash with plenty of water. | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
Handling and Storage Recommendations
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[12] Avoid contact with skin, eyes, and clothing.[13] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place.[8] For long-term stability, store under an inert atmosphere (Nitrogen or Argon) at the recommended temperature (0-8 °C).[1][8]
Visualized Workflows and Relationships
The following diagrams illustrate key processes and relationships involving this compound hydrochloride.
Caption: General synthesis workflow for this compound HCl.
Caption: Standard analytical workflow for product characterization.
Caption: Logical flow of the compound's use in a drug discovery pipeline.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (R)-METHYL PYRROLIDINE-3-CARBOXYLATE HYDROCHLORIDE | 874964-22-4 [chemicalbook.com]
- 4. (S)-METHYL PYRROLIDINE-3-CARBOXYLATE HYDROCHLORIDE | 1099646-61-3 [amp.chemicalbook.com]
- 5. This compound hydrochloride | C6H12ClNO2 | CID 19261352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (S)-Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 53488452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound hydrochloride - Protheragen [protheragen.ai]
- 9. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
- 10. fda.gov [fda.gov]
- 11. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Synthesis of Methyl Pyrrolidine-3-carboxylate from Itaconic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for the production of methyl pyrrolidine-3-carboxylate, a valuable building block in medicinal chemistry, starting from the renewable resource itaconic acid. The proposed synthesis involves a multi-step process encompassing an initial aza-Michael addition and cyclization, followed by esterification and a selective reduction of the lactam functionality. This document details the experimental protocols for each key transformation, supported by quantitative data from analogous reactions found in the literature.
Proposed Synthetic Pathway
The synthesis of this compound from itaconic acid can be envisioned through a three-step sequence. The initial step involves the reaction of itaconic acid with a primary amine, such as methylamine, to form an N-substituted 4-carboxy-2-pyrrolidone via an aza-Michael addition followed by intramolecular cyclization. The resulting carboxylic acid is then esterified to its methyl ester. The final and most critical step is the selective reduction of the lactam (amide) in the pyrrolidone ring to the corresponding pyrrolidine, without affecting the ester group.
Caption: Proposed synthetic pathway for this compound from itaconic acid.
Experimental Protocols
The following sections provide detailed methodologies for each step of the proposed synthesis. These protocols are based on established procedures for similar chemical transformations.
Step 1: Synthesis of N-Methyl-5-oxo-pyrrolidine-3-carboxylic Acid
This step involves the reaction of itaconic acid with methylamine. The reaction is known to be exothermic and results in the formation of the corresponding 4-carboxypyrrolidone through an aza-Michael addition and subsequent cyclization[1]. Controlling the temperature is crucial to minimize the formation of byproducts[1].
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a solution of methylamine (1.0-1.2 equivalents) in water is prepared.
-
Itaconic acid (1.0 equivalent) is added portion-wise to the methylamine solution while stirring. The temperature of the reaction mixture should be monitored and maintained at or below 100°C, using a water bath for cooling if necessary.
-
After the addition is complete, the reaction mixture is heated to reflux for 2-4 hours to ensure complete cyclization.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the water is removed under reduced pressure to yield the crude N-methyl-5-oxo-pyrrolidine-3-carboxylic acid.
-
The product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Step 2: Synthesis of Methyl N-Methyl-5-oxo-pyrrolidine-3-carboxylate
The carboxylic acid functionality of the intermediate is converted to a methyl ester in this step. Standard Fischer esterification conditions are generally applicable.
Protocol:
-
N-Methyl-5-oxo-pyrrolidine-3-carboxylic acid (1.0 equivalent) is dissolved in an excess of anhydrous methanol.
-
A catalytic amount of a strong acid, such as concentrated sulfuric acid or dry hydrogen chloride gas, is added to the solution.
-
The reaction mixture is heated to reflux for 4-6 hours.
-
The progress of the esterification can be monitored by TLC.
-
After the reaction is complete, the excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude methyl N-methyl-5-oxo-pyrrolidine-3-carboxylate.
-
Further purification can be achieved by column chromatography on silica gel.
Step 3: Synthesis of Methyl N-Methyl-pyrrolidine-3-carboxylate
This is a selective reduction of the lactam to a pyrrolidine, while preserving the methyl ester. Nickel-catalyzed hydrosilylation has been shown to be effective for the reduction of amides and lactams in the presence of ester functionalities[2][3].
Protocol:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyl N-methyl-5-oxo-pyrrolidine-3-carboxylate (1.0 equivalent), a nickel catalyst (e.g., a Ni(II) salt and a suitable ligand), and a hydrosilane reducing agent (e.g., phenylsilane).
-
Anhydrous tetrahydrofuran (THF) is added as the solvent.
-
The reaction mixture is stirred at room temperature or heated as required, and the progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched by the careful addition of an aqueous base (e.g., 1 M NaOH).
-
The mixture is extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the final methyl N-methyl-pyrrolidine-3-carboxylate.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for transformations analogous to the ones described in the experimental protocols. Note that the yields for the specific synthesis of this compound from itaconic acid may vary.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aza-Michael Addition & Cyclization | Itaconic acid, Primary amine | Water | ≤100 | 2-4 | High (not specified) | [1] |
| 2 | Fischer Esterification | Carboxylic acid, Methanol, H⁺ | Methanol | Reflux | 4-6 | Typically >80 | General |
| 3 | Lactam Reduction | N-alkyl lactam, Ni-catalyst, Hydrosilane | THF | RT to Reflux | 12-24 | 70-95 | [2][3] |
Experimental Workflow
The overall experimental workflow for the synthesis of this compound from itaconic acid is depicted in the following diagram.
Caption: A workflow diagram illustrating the key stages of the synthesis.
Conclusion
The synthesis of this compound from itaconic acid presents a viable route to a valuable chemical intermediate from a renewable feedstock. The proposed three-step pathway, involving an initial cyclization to a pyrrolidone, followed by esterification and selective lactam reduction, is supported by established chemical principles and analogous transformations in the literature. While optimization of each step for this specific substrate is necessary, this guide provides a solid foundation for researchers and drug development professionals to explore this synthetic route further. The successful implementation of this pathway would contribute to the growing field of sustainable chemistry in the pharmaceutical industry.
References
- 1. US8796472B2 - Mixtures of itaconic acid or itaconic acid derivatives and primary amines for producing 1,3- and 1,4-alkyl methyl pyrrolidones - Google Patents [patents.google.com]
- 2. Amine synthesis by amide reduction [organic-chemistry.org]
- 3. Nickel-Catalyzed Reduction of Secondary and Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Synthesis of Chiral Pyrrolidines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral pyrrolidines are a cornerstone of modern medicinal chemistry and drug development. Their rigid, five-membered ring structure provides a valuable scaffold for creating complex, three-dimensional molecules with specific biological activities. Found in numerous natural products, pharmaceuticals, and chiral catalysts, the enantioselective synthesis of substituted pyrrolidines is of paramount importance.[1][2] The precise control of stereochemistry is often crucial for therapeutic efficacy and minimizing off-target effects. This guide provides an in-depth overview of key modern methodologies for the enantioselective synthesis of chiral pyrrolidines, complete with detailed experimental protocols, comparative data, and mechanistic diagrams to aid researchers in this vital field.
Core Synthetic Strategies
The asymmetric synthesis of chiral pyrrolidines can be broadly categorized into several key strategies, including metal-catalyzed cycloadditions, organocatalytic cascade reactions, and novel radical-mediated cyclizations. This guide will focus on three prominent and versatile methods that showcase the breadth of available synthetic tools.
-
Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Trimethylenemethane with Imines
-
Organocatalytic Asymmetric Synthesis via a Dynamic Kinetic Resolution Cascade
-
Copper-Catalyzed Enantioselective Hofmann-Löffler-Freytag Reaction
Palladium-Catalyzed Asymmetric [3+2] Cycloaddition
The palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with imines is a powerful and direct method for constructing the pyrrolidine ring.[2][3][4] This approach allows for the formation of two new carbon-carbon bonds and up to two stereocenters in a single step. The use of chiral phosphoramidite ligands is crucial for achieving high enantioselectivity.
Reaction Mechanism Workflow
The catalytic cycle begins with the oxidative addition of the TMM precursor to a Pd(0) complex, forming a Pd(II)-TMM intermediate. Coordination of the imine and subsequent nucleophilic attack of the TMM ligand on the imine carbon forms a new carbon-carbon bond. Finally, ring closure and reductive elimination regenerate the Pd(0) catalyst and release the chiral pyrrolidine product.
Caption: Catalytic cycle of the Pd-catalyzed [3+2] cycloaddition.
Quantitative Data Summary
| Entry | Imine Substrate (Ar) | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Phenyl | 5 | 0 | 12 | 98 | 87 | |
| 2 | 4-Methoxyphenyl | 5 | 0 | 12 | 97 | 88 | |
| 3 | 4-Chlorophenyl | 5 | -15 | 24 | 95 | 91 | |
| 4 | 2-Naphthyl | 5 | 0 | 18 | 96 | 90 | |
| 5 | 3-Thienyl | 5 | -15 | 36 | 85 | 89 |
Detailed Experimental Protocol: Synthesis of (R)-tert-butyl 2-(4-chlorophenyl)-4-methylenepyrrolidine-1-carboxylate
Materials:
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
(R)-(-)-1,1'-Binaphthyl-2,2'-diyl-bis(diphenylphosphine) ((R)-BINAP) - as a representative chiral ligand. Note: The original literature may use custom phosphoramidite ligands for optimal results.[4]
-
(E)-N-(4-chlorobenzylidene)-2-methylpropan-2-amine (N-Boc-4-chloro-imine)
-
(2-((trimethylsilyl)methyl)allyl) acetate (TMM precursor)
-
Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.025 mmol) and the chiral phosphoramidite ligand (0.06 mmol).
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 30 minutes.
-
Add the N-Boc-4-chloro-imine (0.5 mmol) and the TMM precursor (0.8 mmol).
-
Cool the reaction mixture to -15 °C and stir for 24 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Organocatalytic Dynamic Kinetic Resolution Cascade
This powerful strategy allows for the synthesis of highly functionalized, polysubstituted pyrrolidines with multiple stereocenters from simple starting materials.[3][5] The reaction proceeds through a cascade of a reversible aza-Henry reaction followed by a dynamic kinetic resolution (DKR)-driven aza-Michael cyclization, catalyzed by a Cinchona alkaloid-derived organocatalyst.
Logical Relationship Diagram
Caption: Logical flow of the organocatalytic cascade reaction.
Quantitative Data Summary
| Entry | Nitroalkene (R¹) | Aldimine (R²) | Catalyst Loading (mol%) | Yield (%) | dr | ee (%) | Reference |
| 1 | Phenyl | Phenyl | 10 | 95 | >20:1 | 96 | [5] |
| 2 | 4-Nitrophenyl | Phenyl | 10 | 92 | >20:1 | 98 | [5] |
| 3 | 2-Chlorophenyl | Phenyl | 10 | 85 | >20:1 | 95 | [5] |
| 4 | Methyl | Phenyl | 10 | 75 | >20:1 | 92 | [5] |
| 5 | Phenyl | 4-Bromophenyl | 10 | 90 | >20:1 | 97 | [5] |
Detailed Experimental Protocol
Materials:
-
(E)-β-nitrostyrene (or other nitroalkene)
-
N-tosylbenzaldimine (or other N-Ts aldimine)
-
Cinchona alkaloid-derived carbamate organocatalyst (e.g., (DHQD)₂PHAL-derived carbamate)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Toluene, anhydrous
Procedure:
-
To a stirred solution of the N-Ts aldimine (0.2 mmol) and the nitroalkene (0.3 mmol) in anhydrous toluene (1.0 mL) at room temperature, add the chiral organocatalyst (0.02 mmol, 10 mol%).
-
Add DBU (0.02 mmol, 10 mol%) to the reaction mixture.
-
Stir the reaction at room temperature for 48 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired polysubstituted pyrrolidine.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Enantioselective Hofmann-Löffler-Freytag (HLF) Reaction
A recent breakthrough has rendered the classic Hofmann-Löffler-Freytag (HLF) reaction enantioselective through the use of a chiral copper catalyst.[1][6] This method provides rapid access to enantioenriched pyrrolines from readily available oximes via a remote C-H amination. The resulting pyrrolines can be easily converted to the corresponding chiral pyrrolidines.
Reaction Pathway Diagram
Caption: Pathway of the Cu-catalyzed enantioselective HLF reaction.
Quantitative Data Summary
| Entry | Oxime Substrate (R¹, R²) | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| 1 | Phenyl, Phenyl | 10 | 85 | 95 | [1] |
| 2 | 4-Tolyl, Phenyl | 10 | 82 | 96 | [1] |
| 3 | 4-Fluorophenyl, Phenyl | 10 | 78 | 94 | [1] |
| 4 | 2-Thienyl, Phenyl | 10 | 75 | 92 | [1] |
| 5 | Cyclohexyl, Phenyl | 10 | 65 | 90 | [1] |
Detailed Experimental Protocol: General Procedure for Enantioselective HLF Reaction
Materials:
-
Substituted Oxime
-
Cu(MeCN)₄PF₆
-
Chiral Ligand (e.g., a chiral bisoxazoline ligand)
-
PIFA (Phenyliodine bis(trifluoroacetate))
-
1,2-Dichloroethane (DCE), anhydrous
Procedure:
-
In a glovebox, to an oven-dried vial, add Cu(MeCN)₄PF₆ (0.02 mmol, 10 mol%) and the chiral ligand (0.022 mmol, 11 mol%).
-
Add anhydrous DCE (1.0 mL) and stir the mixture for 30 minutes to form the catalyst complex.
-
Add the oxime substrate (0.2 mmol).
-
In a separate vial, dissolve PIFA (0.3 mmol) in anhydrous DCE (1.0 mL).
-
Add the PIFA solution dropwise to the reaction mixture over 1 hour using a syringe pump.
-
Stir the reaction at room temperature for 12 hours.
-
Upon completion (monitored by TLC), quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude pyrroline product by flash column chromatography.
-
The resulting enantioenriched pyrroline can be reduced to the corresponding pyrrolidine using standard conditions (e.g., H₂, Pd/C or NaBH₄).
-
Determine the enantiomeric excess of the pyrroline by chiral HPLC analysis.
Conclusion
The enantioselective synthesis of chiral pyrrolidines is a dynamic and evolving field. The methodologies presented in this guide represent a selection of powerful and versatile strategies available to researchers. The choice of method will depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. By providing detailed protocols and comparative data, this guide aims to empower scientists in drug discovery and chemical research to efficiently access these critical chiral building blocks. Further exploration of the cited literature is encouraged for a deeper understanding of the substrate scope and limitations of each method.
References
- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A highly diastereoselective and enantioselective synthesis of polysubstituted pyrrolidines via an organocatalytic dynamic kinetic resolution cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Trimethylenemethane with Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 6. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of Methyl Pyrrolidine-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl Pyrrolidine-3-carboxylate, a key building block in the synthesis of various pharmaceuticals. Due to the limited availability of a complete, published experimental dataset for this specific molecule, this document combines reported data with predicted spectroscopic values based on its chemical structure and analogous compounds. Detailed, generalized experimental protocols for acquiring such data are also provided.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data for (R)-Methyl Pyrrolidine-3-carboxylate Hydrochloride
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 9.93 | m | 2H | NH₂ ⁺ |
| 3.74 | s | 3H | OCH₃ |
| 3.58 | br s | 2H | CH₂ -N |
| 3.42 | br s | 2H | CH₂ -N |
| 3.26 | m | 1H | CH -COO |
| 2.36-2.25 | m | 2H | CH₂ -CH |
Data sourced from a study on (R)-Methyl Pyrrolidine-3-carboxylate Hydrochloride in CDCl₃.[1]
Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ) ppm | Carbon Assignment |
| ~174 | C =O (ester carbonyl) |
| ~52 | OC H₃ (ester methyl) |
| ~45-50 | C H₂ (adjacent to N) |
| ~45-50 | C H₂ (adjacent to N) |
| ~40-45 | C H (methine) |
| ~25-30 | C H₂ (beta to N) |
Infrared (IR) Spectroscopy
A complete experimental IR spectrum for this compound is not available in the searched literature. However, the following table lists the characteristic absorption bands expected for its functional groups.
| Wavenumber (cm⁻¹) | Bond | Functional Group | Intensity |
| 3300-3500 | N-H Stretch | Secondary Amine | Medium |
| 2850-2960 | C-H Stretch | Alkane (CH₂, CH₃) | Medium-Strong |
| ~1735 | C=O Stretch | Ester | Strong |
| 1170-1250 | C-O Stretch | Ester | Strong |
| 1020-1250 | C-N Stretch | Aliphatic Amine | Medium |
Mass Spectrometry (MS)
Experimentally determined mass spectra with fragmentation patterns are not available in the searched literature. The predicted mass-to-charge ratios (m/z) for various adducts of this compound (Molecular Formula: C₆H₁₁NO₂, Molecular Weight: 129.16 g/mol ) are presented below.[2][3]
| Adduct | Predicted m/z |
| [M+H]⁺ | 130.08626 |
| [M+Na]⁺ | 152.06820 |
| [M-H]⁻ | 128.07170 |
| [M+NH₄]⁺ | 147.11280 |
| [M+K]⁺ | 168.04214 |
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation:
-
Accurately weigh approximately 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a small vial.
-
Filter the solution through a pipette with a glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum, typically using a pulse angle of 45-90 degrees and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place one drop of liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.
-
Ensure there are no air bubbles in the film.
-
-
Data Acquisition:
-
Place the salt plate assembly into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
If using an internal standard for quantification, it should be added to the sample at a known concentration.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer, commonly via direct infusion or coupled with a chromatographic system (GC-MS or LC-MS).
-
Select an appropriate ionization technique. Electrospray ionization (ESI) is suitable for this polar molecule.
-
Acquire the mass spectrum in full scan mode to determine the molecular weight and identify any adducts.
-
To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation to generate a fragmentation pattern.
-
Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A flowchart illustrating the typical stages of spectroscopic analysis.
References
A Technical Guide to the Biological Activity Screening of Pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its presence in natural products and its synthetic tractability have made it a focal point for the development of novel therapeutic agents with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the screening of pyrrolidine derivatives for various biological activities, complete with detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways and experimental workflows.
Anticancer Activity
Pyrrolidine derivatives have demonstrated significant potential as anticancer agents by inducing apoptosis and inhibiting key enzymes involved in cancer cell proliferation.
Data Presentation: Anticancer Activity of Pyrrolidine Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Spirooxindole-pyrrolidine | HCT116 | 15.2 | [1] |
| 1b | Spirooxindole-pyrrolidine | HCT116 | 8.5 | [1] |
| 2a | N-Arylpyrrolidine-2,5-dione | MCF-7 | 5.8 | [1] |
| 2b | N-Arylpyrrolidine-2,5-dione | MCF-7 | 3.1 | [1] |
| 3a | Pyrrolidinone-hydrazone | PPC-1 | 10.4 | [1] |
| 3b | Pyrrolidinone-hydrazone | IGR39 | 2.5 | [1] |
| 4a | 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carbohydrazide | A549 | >100 | [1] |
| 4b | 1,3,4-oxadiazolethione derivative of 4a | A549 | 28.0 (% viability) | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the pyrrolidine derivatives in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.[2]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
Experimental Workflow: In Vitro Anticancer Activity Screening
Signaling Pathway: Intrinsic Apoptosis
Some pyrrolidine derivatives exert their anticancer effects by inducing apoptosis through the intrinsic (mitochondrial) pathway.
References
Methyl Pyrrolidine-3-carboxylate: A Cornerstone Chiral Building Block for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl Pyrrolidine-3-carboxylate, a versatile chiral building block, has emerged as a critical scaffold in the synthesis of a diverse array of pharmacologically active molecules. Its inherent stereochemistry and bifunctional nature, possessing both a secondary amine and a carboxylate group, provide a robust platform for the construction of complex molecular architectures with high stereochemical control. This technical guide offers a comprehensive overview of the synthesis, key reactions, and applications of both (R)- and (S)-enantiomers of this compound in drug discovery, with a focus on their role in the development of potent and selective therapeutic agents. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to enable researchers to effectively leverage this valuable chiral synthon in their drug development endeavors.
Introduction
The pyrrolidine ring is a privileged heterocyclic motif frequently found in a vast number of natural products, alkaloids, and synthetic pharmaceuticals.[1] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, making it an ideal scaffold for designing molecules that can interact with high specificity and affinity with biological targets.[2] Chiral substituted pyrrolidines, in particular, are of immense interest in medicinal chemistry, as the stereochemistry at the chiral centers often dictates the pharmacological activity and toxicological profile of a drug candidate.
This compound, available in both enantiomerically pure forms, serves as an excellent starting material in chiral pool synthesis.[3] This approach utilizes readily available chiral molecules to construct more complex stereochemically defined targets, obviating the need for challenging asymmetric syntheses or chiral resolutions. The orthogonal reactivity of the secondary amine and the methyl ester functionalities allows for selective modifications, providing access to a wide range of derivatives.
This guide will delve into the synthetic strategies to access enantiomerically pure this compound, provide detailed experimental procedures for its functionalization, and highlight its application in the synthesis of key therapeutic agents, including Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes and Gamma-Aminobutyric Acid (GABA) uptake inhibitors for neurological disorders.
Synthesis of Enantiomerically Pure this compound
The efficient and stereoselective synthesis of this compound is paramount for its utility as a chiral building block. Various strategies have been developed, primarily focusing on asymmetric catalysis and the use of chiral starting materials.
Asymmetric Michael Addition
One of the most effective methods for the enantioselective synthesis of substituted pyrrolidine-3-carboxylates is the organocatalytic asymmetric Michael addition of nitroalkanes to enoates. This approach allows for the concise formation of the pyrrolidine ring with high stereocontrol.[4]
A notable example is the synthesis of (3R,5R)-5-methylpyrrolidine-3-carboxylic acid, a derivative of the title compound, which can be achieved in two steps with high enantiomeric excess and yield.[4]
Table 1: Quantitative Data for the Asymmetric Synthesis of a Pyrrolidine-3-carboxylate Derivative [4]
| Step | Reactants | Catalyst/Reagents | Solvent | Yield | Enantiomeric Excess (ee) |
| 1. Asymmetric Michael Addition | Ethyl 4-oxopent-2-enoate, Nitromethane | Chiral Amine | CH2Cl2 | 93% | 94% |
| 2. Reductive Cyclization and Hydrolysis | Michael Adduct from Step 1 | Pd/C, H2 | - | 90% | 97% |
Synthesis from Chiral Pool Precursors
(R)- and (S)-pyrrolidine-3-carboxylic acid can be accessed from readily available chiral precursors like glutamic acid or pyroglutamic acid through multi-step synthetic sequences. Subsequent esterification yields the corresponding methyl ester.
Key Reactions and Functionalization
The utility of this compound as a chiral building block stems from the ability to selectively functionalize its secondary amine and ester groups.
N-Protection and Functionalization
The secondary amine of the pyrrolidine ring is a key handle for introducing molecular diversity. It can be protected with standard protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) to allow for selective reactions at the ester functionality. Subsequently, the protecting group can be removed, and the nitrogen can be alkylated or acylated to introduce various substituents.[3]
Amide Coupling
The carboxylic acid, obtained after hydrolysis of the methyl ester, can be coupled with a wide variety of amines using standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt).[3] This reaction is fundamental for the synthesis of many biologically active compounds.
Applications in Drug Discovery
The chiral pyrrolidine-3-carboxylate scaffold is a key component in several classes of therapeutic agents.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a serine protease that inactivates the incretin hormones GLP-1 and GIP, which are responsible for stimulating insulin secretion in a glucose-dependent manner.[5] Inhibition of DPP-4 prolongs the action of these hormones, leading to improved glycemic control in patients with type 2 diabetes. Several DPP-4 inhibitors feature a chiral pyrrolidine core that is crucial for their binding to the active site of the enzyme.
GABA Uptake Inhibitors
Gamma-Aminobutyric Acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[6] The reuptake of GABA from the synaptic cleft is mediated by GABA transporters (GATs). Inhibition of these transporters increases the extracellular concentration of GABA, leading to enhanced GABAergic neurotransmission. This mechanism is a therapeutic strategy for conditions like epilepsy and anxiety. Pyrrolidine-based structures have been instrumental in the design of potent and selective GABA uptake inhibitors.
Experimental Protocols
General Protocol for N-Boc Protection of Pyrrolidine-3-carboxylic Acid[3]
-
Dissolve (R)- or (S)-pyrrolidine-3-carboxylic acid in a mixture of dioxane and 1N sodium hydroxide.
-
Add a solution of di-tert-butyl dicarbonate (Boc)2O in dioxane to the mixture at room temperature.
-
Stir the reaction mixture for 1.5 hours.
-
Dilute the reaction with diethyl ether and wash the organic phase with 1N NaOH.
-
Acidify the aqueous phase with 3N HCl and extract with diethyl ether.
-
Combine the ether extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected product.
General Protocol for Amide Coupling of N-Boc-pyrrolidine-3-carboxylic Acid[3]
-
Dissolve N-Boc-(R)- or (S)-pyrrolidine-3-carboxylic acid in a suitable solvent such as dimethylformamide (DMF).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to the solution.
-
Add the desired amine to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Isolate and purify the product using standard techniques such as column chromatography.
Experimental Workflow for Drug Discovery
The utilization of this compound as a chiral building block in a drug discovery program typically follows a structured workflow.
Conclusion
This compound is an invaluable chiral building block in contemporary drug discovery. Its ready availability in both enantiomeric forms, coupled with its versatile functional handles, provides a reliable and efficient entry point for the stereoselective synthesis of a multitude of complex and biologically active molecules. The applications in the development of DPP-4 and GABA uptake inhibitors underscore the significance of this scaffold in addressing major therapeutic areas. The synthetic routes, experimental protocols, and strategic workflows presented in this guide are intended to empower researchers to fully exploit the potential of this compound in the rational design and synthesis of next-generation therapeutics.
References
- 1. Acute DPP-4 inhibition modulates vascular tone through GLP-1 independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 6. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]
The Expanding Therapeutic Potential of Pyrrolidine Carboxamides: A Technical Guide to Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, both natural and synthetic.[1] Among its derivatives, pyrrolidine carboxamides have emerged as a particularly promising class, demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] This technical guide provides an in-depth overview of the discovery and synthesis of novel pyrrolidine carboxamides, presenting key data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Comparative Biological Activity of Novel Pyrrolidine Carboxamides
The therapeutic potential of pyrrolidine carboxamides is underscored by their diverse biological activities. The following tables summarize quantitative data from various studies, offering a comparative look at their efficacy in different therapeutic areas.
Anticancer Activity
Pyrrolidine carboxamide derivatives have shown significant cytotoxic effects against a range of cancer cell lines.[4][5]
| Compound Class | Specific Derivative | Cell Line | Bioactivity (IC₅₀) | Reference Compound | Reference IC₅₀ |
| Thiophene Dispiro Indenoquinoxaline Pyrrolidine Quinolone | 37e | MCF-7 | 17 µM | Doxorubicin | 16 µM |
| HeLa | 19 µM | Doxorubicin | 18 µM | ||
| Phenyl Dispiro Indenoquinoxaline Pyrrolidine Quinolone | 36a-f | MCF-7 | 22-29 µM | Doxorubicin | 16 µM |
| HeLa | 26-37 µM | Doxorubicin | 18 µM | ||
| Thiosemicarbazone Pyrrolidine–Copper(II) Complex | Copper complex 37a | SW480 | 0.99 ± 0.09 µM | Cisplatin | 3.5 ± 0.3 µM |
| Copper complex 37b | SW480 | 3.7 ± 0.1 µM | |||
| Pyrrolidine Aryl Carboxamide | Compound 10m | Hepatocellular Carcinoma (HCC) | ~2-fold more potent than Sorafenib | Sorafenib | - |
Table 1: Anticancer Activity of Selected Pyrrolidine Carboxamide Derivatives. Data sourced from BenchChem's comparative guide and a study on derivatives for hepatocellular carcinoma.[1][5]
Antimicrobial and Enzyme Inhibitory Activity
A significant area of investigation for pyrrolidine carboxamides has been their potent inhibitory activity against enzymes crucial for microbial survival, such as the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis.[2][3] Additionally, derivatives have been explored as inhibitors of α-amylase and α-glucosidase for potential antidiabetic applications.[6]
| Target | Compound | IC₅₀ | Notes |
| InhA (M. tuberculosis) | s1 (unsubstituted phenyl) | ~10 µM | Serves as a standard for potency comparison. |
| InhA (M. tuberculosis) | p37 (piperazine derivative) | 4.47 µM | Shows improved inhibition with para-substitution on the phenyl ring. |
| InhA (M. tuberculosis) | p31 (fused aromatic ring) | 1.39 µM | Demonstrates enhanced inhibition with fused aromatic structures. |
| α-amylase | 3g (p-OCH₃ group) | 26.24 µg/mL | - |
| α-glucosidase | 3g (p-OCH₃ group) | 18.04 µg/mL | - |
| α-amylase | 3a | 36.32 µg/mL | - |
| α-glucosidase | 3a | 47.19 µg/mL | - |
| Plasmodium falciparum | 10o (sulphonamide derivative) | 2.40-8.30 µM | Also exhibits antioxidant activity. |
Table 2: Antimicrobial and Enzyme Inhibitory Activity of Pyrrolidine Carboxamide Derivatives. Data compiled from studies on InhA inhibitors, antidiabetic agents, and antiplasmodial compounds.[2][6][7]
Experimental Protocols: Synthesis of Pyrrolidine Carboxamides
The synthesis of pyrrolidine carboxamides often involves the coupling of a pyrrolidine carboxylic acid derivative with a desired amine. The following protocols provide a detailed methodology for key synthetic steps.
General Synthesis of N-(aryl)-1-(hydroxyalkyl)pyrrolidine-2-carboxamide Derivatives
This procedure outlines a common method for synthesizing N-aryl pyrrolidine carboxamides, followed by N-alkylation.
Step 1: Synthesis of N-(4-chlorophenyl)pyrrolidine-2-carboxamide (1a)
-
To a solution of Boc-Pro-OH (1 mmol) and p-chloro-aniline (1 mmol) dissolved in anhydrous DMF (15 mL), add TBTU (1.1 mmol), HOBt (1.1 mmol), and N,N-diisopropylethylamine (DIPEA) (1.1 mmol).[8]
-
Stir the reaction mixture for 12 hours at room temperature.
-
Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and extract with 10% citric acid, 5% NaHCO₃, and brine.
-
Dry the organic phase with Na₂SO₄, filter, and evaporate to dryness.
-
Purify the residue on a silica gel column using DCM/MeOH (9.5/0.5 v/v) as an eluent to obtain the Boc-protected product.
-
Dissolve the Boc-protected product in 40% TFA in DCM (10 mL) and stir the mixture at room temperature for 2 hours.
-
After evaporation of the solvent, crystallize the desired product (1a) from diethyl ether. The yield is approximately 47% over the two steps.[8]
Step 2: Synthesis of N-(4-chlorophenyl)-1-(2-hydroxyethyl)pyrrolidine-2-carboxamide (2a)
-
Prepare a solution of 2-bromoethanol (1.1 mmol) in an appropriate solvent.
-
Add the synthesized N-(4-chlorophenyl)pyrrolidine-2-carboxamide (1a) (1 mmol) to the solution.
-
The reaction is typically carried out in the presence of a base to facilitate the N-alkylation.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work up the reaction mixture by extraction and purify the product by column chromatography or crystallization.
The following diagram illustrates the general workflow for the synthesis and evaluation of pyrrolidine derivatives.
Caption: General workflow for the synthesis and evaluation of pyrrolidine derivatives.
Signaling Pathways and Mechanisms of Action
The biological effects of pyrrolidine carboxamides are often attributed to their interaction with specific signaling pathways. For instance, some derivatives exert their anticancer effects by modulating protein kinase C delta (PKCδ) activity, leading to apoptosis.[5]
The diagram below depicts a simplified signaling pathway for apoptosis induction by certain pyrrolidine carboxamide derivatives.
Caption: Simplified pathway of apoptosis induction by pyrrolidine carboxamides.
Structure-Activity Relationship (SAR)
The biological activity of pyrrolidine carboxamides is highly dependent on the nature and position of substituents on both the pyrrolidine ring and the carboxamide moiety.[1]
The following logical diagram illustrates key SAR considerations for the design of novel pyrrolidine carboxamides.
Caption: Key SAR factors influencing the biological activity of pyrrolidine carboxamides.
Conclusion
Novel pyrrolidine carboxamides represent a versatile and promising scaffold for the development of new therapeutic agents. Their diverse biological activities, coupled with the potential for synthetic modification, make them an attractive area for further research. The data and protocols presented in this guide offer a foundation for scientists and drug development professionals to explore the full therapeutic potential of this important class of compounds. Further investigation into their structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of even more potent and selective drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. malariaworld.org [malariaworld.org]
- 8. scribd.com [scribd.com]
Methodological & Application
Asymmetric Synthesis Using Pyrrolidine-Based Chiral Auxiliaries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric synthesis is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and other biologically active molecules where a specific stereoisomer is often responsible for the desired therapeutic effect. The use of chiral auxiliaries is a powerful and well-established strategy to achieve high levels of stereocontrol in chemical reactions. A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter has been created, the auxiliary is removed, ideally in a non-destructive way, allowing for its recovery and reuse.
The pyrrolidine scaffold, readily available from the chiral pool (e.g., from proline), is a privileged structure in the design of chiral auxiliaries. Its rigid five-membered ring structure can create a well-defined steric environment, leading to high levels of asymmetric induction. While various derivatives of proline have been successfully employed as chiral auxiliaries, this document will focus on the principles of their application, with a particular interest in the potential use of methyl pyrrolidine-3-carboxylate.
It is important to note that while the use of prolinol-derived auxiliaries is well-documented, specific and detailed protocols for the application of this compound as a traditional chiral auxiliary are not widely reported in the scientific literature. Therefore, this document will present the general principles and methodologies using closely related and well-characterized pyrrolidine-based auxiliaries as illustrative examples.
General Workflow of Asymmetric Synthesis Using a Chiral Auxiliary
The fundamental process of using a chiral auxiliary in asymmetric synthesis can be broken down into three key steps: attachment of the auxiliary, diastereoselective reaction, and cleavage of the auxiliary.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Application: Asymmetric Alkylation of Carboxylic Acids
A common application of chiral auxiliaries is the asymmetric alkylation of carboxylic acid derivatives. In this process, a prochiral carboxylic acid is converted into an amide using a chiral amine auxiliary. The resulting chiral amide can then be deprotonated to form a chiral enolate, which reacts with an electrophile (e.g., an alkyl halide) from a sterically preferred direction, leading to the formation of a new stereocenter with high diastereoselectivity.
Attachment of the Chiral Auxiliary
The first step is the formation of an amide bond between the prochiral carboxylic acid and the chiral pyrrolidine-based auxiliary. This is typically achieved using standard peptide coupling reagents or by converting the carboxylic acid to a more reactive species like an acid chloride.
Illustrative Example: Attachment of a Prolinol-Derived Auxiliary
While specific protocols for this compound are scarce, the attachment of prolinol-derived auxiliaries is well-established.
Protocol 1: Amide Formation via Acid Chloride
-
Acid Chloride Formation: To a solution of the prochiral carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is added oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C. The reaction is stirred for 1-2 hours at room temperature. The solvent and excess oxalyl chloride are removed under reduced pressure.
-
Amide Coupling: The resulting crude acid chloride is dissolved in anhydrous DCM and added dropwise to a solution of the chiral pyrrolidine auxiliary (e.g., (S)-prolinol methyl ether, 1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) or pyridine at 0 °C. The reaction mixture is stirred overnight at room temperature.
-
Work-up and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate, brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Diastereoselective Alkylation
The N-acyl pyrrolidine derivative is then deprotonated to form a chiral enolate, which subsequently reacts with an electrophile. The stereochemical outcome of the alkylation is controlled by the chiral auxiliary, which directs the approach of the electrophile to one face of the enolate.
Caption: Reaction pathway for the diastereoselective alkylation of an N-acyl chiral auxiliary.
Protocol 2: Diastereoselective Alkylation of an N-Acyl Pyrrolidine Auxiliary
-
Enolate Formation: A solution of the N-acyl pyrrolidine derivative (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of lithium diisopropylamide (LDA, 1.1 eq) in THF is added dropwise, and the mixture is stirred at -78 °C for 1 hour.
-
Alkylation: The electrophile (e.g., an alkyl halide, 1.2 eq) is added neat or as a solution in THF to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2-4 hours, or until the starting material is consumed (as monitored by thin-layer chromatography).
-
Work-up and Purification: The reaction is quenched by the addition of saturated aqueous ammonium chloride. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or HPLC analysis. The product is purified by column chromatography.
Quantitative Data for Asymmetric Alkylation
| Entry | Electrophile (R-X) | Product (R) | Yield (%) | Diastereomeric Excess (de, %) |
| 1 | CH₃I | Methyl | 85-95 | >95 |
| 2 | CH₃CH₂Br | Ethyl | 80-90 | >95 |
| 3 | PhCH₂Br | Benzyl | 90-98 | >98 |
| 4 | Allyl Bromide | Allyl | 85-95 | >95 |
Cleavage of the Chiral Auxiliary
The final step is the removal of the chiral auxiliary to yield the desired enantiomerically enriched product. The method of cleavage depends on the nature of the auxiliary and the desired functional group in the product. For N-acyl auxiliaries, hydrolysis or reduction are common methods.
Protocol 3: Cleavage by Hydrolysis
-
Basic Hydrolysis: The alkylated N-acyl pyrrolidine derivative is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH, 5-10 eq) is added, and the mixture is heated to reflux for 4-12 hours.
-
Work-up: After cooling to room temperature, the THF is removed under reduced pressure. The aqueous solution is acidified with HCl (e.g., 1 M) and extracted with ethyl acetate. The combined organic layers contain the chiral carboxylic acid. The aqueous layer can be basified and extracted to recover the water-soluble chiral auxiliary.
Potential Application of this compound as a Chiral Auxiliary
Although not extensively documented as a traditional chiral auxiliary, one can envision how methyl (S)- or (R)-pyrrolidine-3-carboxylate could be employed in asymmetric synthesis.
-
Attachment: A prochiral carboxylic acid could be coupled to the secondary amine of this compound to form an N-acyl derivative.
-
Diastereoselective Reaction: The resulting molecule possesses two key features for stereocontrol: the stereocenter at the 3-position of the pyrrolidine ring and the ester group. Upon formation of the enolate of the N-acyl chain, the stereocenter of the auxiliary would sterically bias the approach of an incoming electrophile. The ester group could potentially act as a chelating moiety with a lithium cation, further rigidifying the transition state and enhancing diastereoselectivity.
-
Cleavage: The auxiliary could be cleaved under hydrolytic conditions to yield the chiral carboxylic acid. The presence of the methyl ester on the auxiliary offers a potential site for differential reactivity, although care would be needed to ensure selective cleavage of the amide bond without affecting the ester.
Application Notes and Protocols: The Use of Methyl Pyrrolidine-3-carboxylate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl Pyrrolidine-3-carboxylate and its chiral derivatives are valuable building blocks in the synthesis of a variety of pharmaceutical compounds. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] This document provides an overview of the applications of this compound, with a focus on its role in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors and as a precursor for molecules targeting neurological disorders. Detailed experimental protocols and quantitative data are provided for key synthetic transformations.
Application 1: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 inhibitors are a class of oral hypoglycemic agents used in the treatment of type 2 diabetes. They work by prolonging the action of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which leads to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner. The pyrrolidine moiety is a key structural feature of many potent and selective DPP-4 inhibitors.
Signaling Pathway of DPP-4 Inhibition
The mechanism of action of DPP-4 inhibitors involves the potentiation of the incretin signaling pathway. The following diagram illustrates this pathway.
Caption: Mechanism of action of DPP-4 inhibitors.
Synthesis of a Pyrrolidine-3-Carboxylic Acid Derivative
While direct synthesis of a marketed drug from this compound is not widely published, the synthesis of the core pyrrolidine-3-carboxylic acid structure is a critical step. The following is a protocol for the asymmetric synthesis of a 5-methylpyrrolidine-3-carboxylic acid derivative, a key structural motif.
Caption: Asymmetric synthesis of a pyrrolidine-3-carboxylic acid derivative.
This protocol describes the synthesis of (3R,5R)-5-methylpyrrolidine-3-carboxylic acid.
Step 1: Asymmetric Michael Addition
-
To a solution of the 4-oxo-2-enoate (0.2 mmol) in the specified solvent (0.5 mL) are added nitromethane (1.0 mmol) and the organocatalyst (0.04 mmol).
-
The reaction mixture is stirred at room temperature (24 °C) for 48 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is purified by column chromatography.
Step 2: Reductive Cyclization
-
The Michael adduct from Step 1 is dissolved in a suitable solvent (e.g., methanol).
-
Palladium on carbon (Pd/C) is added as a catalyst.
-
The mixture is subjected to hydrogenation (H₂ atmosphere).
-
The reaction leads to the reduction of the nitro group and subsequent cyclization to form the pyrrolidine ring.
-
The catalyst is removed by filtration, and the solvent is evaporated to yield the final product.
| Entry | Catalyst | Solvent | Yield (%) | ee (%) |
| 1 | Catalyst F | Toluene | 51 | 82 |
| 2 | Catalyst F | CH₂Cl₂ | 70 | 85 |
| 3 | Catalyst G | CH₂Cl₂ | 61 | 93 |
Data adapted from a study on the synthesis of pyrrolidine-3-carboxylic acid derivatives. The yield for the subsequent reductive cyclization to (3R,5R)-5-methylpyrrolidine-3-carboxylic acid was reported to be 90% with 97% ee.[2]
Application 2: Precursors for Drugs Targeting Neurological Disorders
The pyrrolidine scaffold is also a key component in the development of drugs for neurological disorders, such as epilepsy and neuropathic pain. One important class of such drugs is GABA (γ-aminobutyric acid) uptake inhibitors. By blocking the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, these drugs increase GABAergic neurotransmission.
While specific industrial syntheses starting from this compound are proprietary, academic studies have explored the use of chiral pyrrolidine-2-acetic acid derivatives, which are structurally related, in the synthesis of potent and selective GABA uptake inhibitors. For instance, (R)-pyrrolidine-2-acetic acid derivatives have shown high affinity for the GAT-3 transporter.
Logical Relationship in GABA Uptake Inhibitor Action
Caption: Mechanism of GABA uptake inhibitors.
Conclusion
This compound and its derivatives are versatile chiral building blocks with significant applications in pharmaceutical synthesis. Their utility in constructing the core of DPP-4 inhibitors for diabetes and as precursors for GABA uptake inhibitors for neurological disorders highlights their importance in modern drug discovery. The synthetic protocols and data presented herein provide a foundation for researchers to explore the potential of this valuable scaffold in developing novel therapeutic agents.
References
Application of Methyl Pyrrolidine-3-carboxylate in Agrochemical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl Pyrrolidine-3-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a variety of biologically active molecules. While not typically used as an active agrochemical ingredient in its own right, its derivatives, particularly pyrrolidinone and pyrrolidine-carboxamide structures, have emerged as a promising class of compounds in the development of novel herbicides and fungicides. The pyrrolidine scaffold offers a three-dimensional structure that can be readily functionalized to optimize biological activity, selectivity, and physicochemical properties, making it an attractive starting point for the discovery of new crop protection agents.
This document provides detailed application notes on the use of this compound in the development of agrochemicals, including synthetic protocols for key derivatives and methodologies for biological evaluation.
Herbicidal Applications: A Novel Mode of Action
Recent advancements in herbicide research have identified aryl pyrrolidinone anilides, synthesized from pyrrolidine precursors, as a new class of herbicides with a novel mode of action.[1][2] These compounds target and inhibit the enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway in plants.[1][2] Inhibition of DHODH disrupts the production of essential pyrimidines, leading to cessation of plant growth and eventual death. This unique mechanism of action is a significant development in combating weed resistance to existing herbicide classes.
Signaling Pathway of Pyrrolidinone-based Herbicides
Fungicidal Applications
Derivatives of this compound, specifically carboxamides, have also demonstrated potential as fungicides. These compounds can be designed to target specific fungal enzymes, such as succinate dehydrogenase (SDH), a critical component of the mitochondrial electron transport chain. Inhibition of SDH disrupts fungal respiration, leading to a fungicidal effect.
Quantitative Data on Agrochemical Activity
The following tables summarize the biological activity of various agrochemical compounds derived from or related to the pyrrolidine structure. It is important to note that these values are for derivatives and not for this compound itself.
Table 1: Herbicidal Activity of Pyrrolidinone and Pyrrolidine-Carboxamide Derivatives
| Compound Class | Target Weed(s) | Activity Type | IC50 / EC50 | Reference |
| Pyrrolidinone-containing 2-phenylpyridines | Amaranthus retroflexus, Abutilon theophrasti | Post-emergence | 100% inhibition at 9.375 g ai/ha | [3] |
| Tetrahydrolinalyl Amides | Lolium perenne | Pre-emergence (root growth) | 0.04 - 0.05 mmol/L | [4] |
| 3-Hydroxynaphthalene-2-carboxanilides | Photosynthetic Electron Transport | In vitro | 16.9 µmol/L | [5] |
Table 2: Fungicidal Activity of Pyrrolidine and Carboxamide Derivatives
| Compound Class | Target Fungus | Activity Type | IC50 / EC50 | Reference |
| Pyridine Carboxamides | Botrytis cinerea | In vitro (SDH inhibition) | 5.6 mg/L (17.3 µM) | [6] |
| N-(thiophen-2-yl) Nicotinamide Derivatives | Pseudoperonospora cubensis | In vivo | 1.96 mg/L | [7] |
| Benzamide Derivatives containing a Triazole Moiety | Alternaria alternata | In vitro | 1.77 µg/mL | [8] |
Experimental Protocols
Synthesis of Agrochemical Derivatives
The following protocols describe the general synthesis of N-aryl-pyrrolidine-3-carboxamides, a key structural motif in many of the active compounds.
Workflow for the Synthesis of N-Aryl-Pyrrolidine-3-Carboxamides
Protocol 1: Synthesis of N-Aryl-Pyrrolidine-3-Carboxamide
-
Hydrolysis of this compound:
-
Dissolve this compound in a mixture of methanol and water.
-
Add an equimolar amount of sodium hydroxide (NaOH).
-
Stir the reaction mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with hydrochloric acid (HCl) to pH 2-3 and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain pyrrolidine-3-carboxylic acid.
-
-
Formation of Pyrrolidine-3-carbonyl chloride:
-
Suspend the dried pyrrolidine-3-carboxylic acid in an inert solvent (e.g., dichloromethane).
-
Add thionyl chloride or oxalyl chloride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete.
-
Remove the excess reagent and solvent under reduced pressure to obtain the crude acid chloride.
-
-
Amidation:
-
Dissolve the crude pyrrolidine-3-carbonyl chloride in a dry, aprotic solvent (e.g., dichloromethane).
-
Add a solution of the desired substituted aniline and a base (e.g., triethylamine) in the same solvent at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the target N-aryl-pyrrolidine-3-carboxamide.
-
Biological Assays
Protocol 2: In Vitro Herbicidal Activity Assay (Root Growth Inhibition)
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the stock solution with distilled water to achieve the desired test concentrations.
-
-
Seed Germination:
-
Sterilize seeds of the target weed species (e.g., Lolium perenne, Echinochloa crusgalli).
-
Place the sterilized seeds on agar plates or filter paper moistened with the test solutions.
-
-
Incubation:
-
Incubate the plates in a growth chamber under controlled conditions (temperature, light, and humidity) for a specified period (e.g., 7 days).
-
-
Data Collection and Analysis:
-
Measure the root and shoot length of the seedlings.
-
Calculate the percentage of inhibition compared to a solvent control.
-
Determine the IC50 value (the concentration that causes 50% inhibition of growth) by plotting the inhibition percentage against the log of the compound concentration.[4]
-
Protocol 3: In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)
-
Preparation of Media:
-
Prepare potato dextrose agar (PDA) and autoclave to sterilize.
-
Incorporate the test compound at various concentrations into the molten PDA before pouring into Petri dishes.
-
-
Inoculation:
-
Place a mycelial plug from a fresh culture of the target fungus (e.g., Botrytis cinerea) onto the center of the agar plates.
-
-
Incubation:
-
Incubate the plates at an optimal temperature for fungal growth (e.g., 25 °C) for several days.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony.
-
Calculate the percentage of mycelial growth inhibition compared to a control plate without the test compound.
-
Determine the EC50 value (the effective concentration that causes 50% inhibition of mycelial growth).
-
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel agrochemicals. Its derivatives have shown significant potential as both herbicides, with a new mode of action targeting DHODH, and as fungicides. The synthetic flexibility of the pyrrolidine core allows for the generation of diverse chemical libraries for screening and optimization, paving the way for the development of next-generation crop protection agents to address the challenges of weed and fungal resistance. The protocols and data presented here provide a foundation for researchers to explore the potential of this important chemical scaffold in agrochemical discovery.
References
- 1. Bioisosteric Tactics in the Discovery of Tetflupyrolimet: A New Mode-of-Action Herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 4. journals.caf.ac.cn [journals.caf.ac.cn]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Pyrrolidine Derivatives for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2] Its non-planar, saturated structure allows for three-dimensional diversity, which is crucial for specific interactions with biological targets.[3][4] This document provides detailed application notes and protocols for the synthesis and evaluation of pyrrolidine derivatives with potential applications in anticancer, antiviral, and neuroprotective drug discovery.
I. Anticancer Applications: Spirooxindole-Pyrrolidine Derivatives
Spirooxindole-pyrrolidine derivatives have emerged as a promising class of anticancer agents, exhibiting significant cytotoxic activity against various cancer cell lines.[5][6][7][8][9] A common and efficient method for their synthesis is the [3+2] cycloaddition reaction of an azomethine ylide with a suitable dipolarophile.[6][10][11][12][13]
Data Presentation: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative spirooxindole-pyrrolidine derivatives against human breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Compound ID | R Group | Target Cell Line | IC50 (µM) | Reference |
| 1a | 4-Cl | MCF-7 | 7.8 | [9] |
| 1b | 4-F | MCF-7 | 9.2 | [9] |
| 1c | 4-Br | MCF-7 | 6.5 | [9] |
| 2a | 4-Cl | A549 | 10.26 | [7] |
| 2b | 4-Br | A549 | 15.49 | [8] |
| 2c | 2,4-diCl | A549 | <20 µg/ml | [14] |
Experimental Protocols
1. Synthesis of Spirooxindole-Pyrrolidine Derivatives via 1,3-Dipolar Cycloaddition
This protocol describes a one-pot, three-component reaction for the synthesis of spirooxindole-pyrrolidine derivatives.[6][10][12]
-
Materials:
-
Isatin (or substituted isatin)
-
L-proline
-
Substituted chalcone (dipolarophile)
-
Methanol (reagent grade)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
-
Procedure:
-
To a solution of isatin (1.0 mmol) and L-proline (1.2 mmol) in 20 mL of methanol in a round-bottom flask, add the substituted chalcone (1.0 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction using TLC. The reaction is typically complete within 24 hours.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired spirooxindole-pyrrolidine derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
-
2. In Vitro Cytotoxicity Evaluation using the MTT Assay
This protocol details the procedure for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.[15]
-
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile microplates
-
Synthesized pyrrolidine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
-
-
Procedure:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours to allow for cell attachment.[15]
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[15]
-
Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.[15]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment and determine the IC50 value.
-
Visualization
Caption: Workflow for the synthesis of spirooxindole-pyrrolidine derivatives.
II. Antiviral Applications: Pyrrolidine-Based Neuraminidase Inhibitors
Pyrrolidine derivatives have been designed as potent inhibitors of viral neuraminidase, a key enzyme in the life cycle of the influenza virus.[12][16][17][18][19] These inhibitors are often synthesized from chiral precursors like 4-hydroxy-L-proline.[16][17]
Data Presentation: Neuraminidase Inhibitory Activity
The following table shows the inhibitory activity of several pyrrolidine derivatives against influenza A (H3N2) neuraminidase.
| Compound ID | R1 Group | R2 Group | IC50 (µM) | Reference |
| 3a | -H | -COCH3 | 2.40 | [17] |
| 3b | -H | -COCF3 | 1.56 | [16] |
| 3c | -C2H5 | -COCH3 | 2.71 | [16] |
| Oseltamivir | (Reference) | 1.06 | [17] |
Experimental Protocols
1. General Synthesis of Pyrrolidine-Based Neuraminidase Inhibitors
This outlines a general synthetic strategy starting from commercially available 4-hydroxy-L-proline.[16][17] The specific steps and reagents will vary depending on the target molecule.
-
Materials:
-
trans-4-Hydroxy-L-proline
-
Protecting group reagents (e.g., Boc-anhydride)
-
Reagents for functional group transformations (e.g., for esterification, amidation, etc.)
-
Appropriate solvents (e.g., DMF, DCM, THF)
-
Standard laboratory glassware and purification equipment
-
-
General Procedure:
-
Protection: Protect the amino and carboxyl groups of 4-hydroxy-L-proline.
-
Modification of the hydroxyl group: Convert the hydroxyl group at the C4 position to other functional groups as required by the target structure. This may involve oxidation, substitution, or other transformations.
-
Further derivatization: Introduce desired substituents at various positions of the pyrrolidine ring through a series of chemical reactions.
-
Deprotection: Remove the protecting groups to yield the final neuraminidase inhibitor.
-
Purification: Purify the final compound using techniques such as column chromatography or recrystallization.
-
2. Neuraminidase Inhibition Assay (Fluorescence-Based)
This protocol is based on the widely used MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) assay.[5][17][20]
-
Materials:
-
Recombinant influenza neuraminidase (e.g., from H3N2 strain)
-
MUNANA substrate
-
Assay Buffer (e.g., 33.3 mM MES, 4 mM CaCl₂, pH 6.5)
-
Stop Solution (e.g., 0.824 M NaOH in ethanol)
-
Synthesized pyrrolidine derivatives
-
Black 96-well flat-bottom plates
-
Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the Assay Buffer.
-
In a 96-well plate, add 50 µL of the diluted test compounds. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 50 µL of the diluted neuraminidase enzyme to all wells except the negative control.
-
Incubate the plate at room temperature for 45 minutes.[4]
-
Add 50 µL of 300 µM MUNANA (prepared in Assay Buffer) to all wells.[4]
-
Incubate the plate at 37°C for 1 hour.[4]
-
Add 100 µL of the Stop Solution to each well to terminate the reaction.[4]
-
Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[4]
-
Calculate the percentage of neuraminidase inhibition and determine the IC50 value.
-
Visualization
Caption: Workflow for the fluorometric neuraminidase inhibition assay.
III. Neuroprotective Applications: Pyrrolidine Dithiocarbamate (PDTC)
Pyrrolidine dithiocarbamate (PDTC) is a well-known antioxidant and an inhibitor of the transcription factor nuclear factor kappa-B (NF-κB).[21][22] These properties make it a valuable tool for studying and potentially treating neurodegenerative diseases and ischemic brain injury where oxidative stress and inflammation play a significant role.[19][21][22][23]
Data Presentation: Neuroprotective Activity
The following table provides representative data on the neuroprotective effects of PDTC in an in vitro model of oxidative stress.
| Cell Line | Insult | PDTC Conc. (µM) | % Increase in Cell Viability | Reference |
| SH-SY5Y | H₂O₂ (200 µM) | 10 | 25% | [7] |
| SH-SY5Y | H₂O₂ (200 µM) | 50 | 45% | [7] |
| SH-SY5Y | H₂O₂ (200 µM) | 100 | 60% | [7] |
Experimental Protocols
1. Synthesis of Ammonium Pyrrolidine Dithiocarbamate (PDTC)
This protocol describes a straightforward method for the synthesis of PDTC.
-
Materials:
-
Pyrrolidine
-
Carbon disulfide (CS₂)
-
Ammonium hydroxide (aqueous solution)
-
Diethyl ether
-
Ice bath
-
Beaker and magnetic stirrer
-
Buchner funnel and filter paper
-
-
Procedure:
-
In a beaker cooled in an ice bath, add pyrrolidine (1.0 equiv.) to diethyl ether.
-
Slowly add carbon disulfide (1.1 equiv.) to the stirred solution.
-
Continue stirring for 30 minutes in the ice bath.
-
Slowly add a concentrated aqueous solution of ammonium hydroxide (1.1 equiv.).
-
A white precipitate will form. Continue stirring for another 30 minutes.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold diethyl ether.
-
Dry the product under vacuum to obtain ammonium pyrrolidine dithiocarbamate as a white solid.
-
2. In Vitro Neuroprotection Assay against Oxidative Stress
This protocol uses the human neuroblastoma cell line SH-SY5Y and hydrogen peroxide (H₂O₂) to induce oxidative stress.[7][13][14]
-
Materials:
-
SH-SY5Y cells
-
Complete growth medium
-
96-well plates
-
PDTC
-
Hydrogen peroxide (H₂O₂)
-
MTT solution
-
Solubilization buffer
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
-
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of PDTC for 1-2 hours.
-
Induce oxidative stress by adding a final concentration of 200-400 µM H₂O₂ to the wells (excluding the control wells).[7][13]
-
Incubate the cells for 24 hours.
-
Assess cell viability using the MTT assay as described in the anticancer applications section.
-
Calculate the percentage of neuroprotection afforded by PDTC at different concentrations.
-
Visualization
Caption: Inhibition of the NF-κB signaling pathway by PDTC.
References
- 1. researchgate.net [researchgate.net]
- 2. ammonium pyrrolidine dithiocarbamate: Topics by Science.gov [science.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medium.com [medium.com]
- 7. Orexin-A protects SH-SY5Y cells against H2O2-induced oxidative damage via the PI3K/MEK1/2/ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Engaging Isatins and Amino Acids in Multicomponent One-Pot 1,3-Dipolar Cycloaddition Reactions—Easy Access to Structural Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 12. Decarboxylative 1,3-dipolar cycloadditions of l -proline - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08160E [pubs.rsc.org]
- 13. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. atcc.org [atcc.org]
- 17. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recent progress in chemical approaches for the development of novel neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. caymanchem.com [caymanchem.com]
- 23. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
Application Note: Organocatalytic Enantioselective Michael Addition for Pyrrolidine Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction Chiral pyrrolidines are a ubiquitous structural motif found in numerous natural products, pharmaceuticals, and are pivotal as chiral ligands and organocatalysts in asymmetric synthesis.[1] The development of efficient and stereoselective methods for their construction is a significant goal in organic chemistry. Organocatalytic asymmetric Michael addition has emerged as a powerful strategy, enabling the creation of key C-C bonds and the establishment of multiple stereocenters in a single step.[2][3] This application note details the use of pyrrolidine-based organocatalysts in the enantioselective Michael addition of aldehydes to nitroalkenes, followed by a subsequent transformation to yield highly functionalized, enantioenriched pyrrolidines.[4]
General Mechanism and Workflow
The catalytic cycle typically begins with the formation of a nucleophilic enamine intermediate from the reaction of a secondary amine catalyst (often a pyrrolidine derivative) with an aldehyde or ketone.[2] This enamine then undergoes a conjugate addition to an electron-deficient olefin, such as a nitroalkene. In bifunctional catalysis, the catalyst possesses a second functional group, like a thiourea or alcohol, which activates the nitroalkene electrophile via hydrogen bonding, thereby enhancing reactivity and stereocontrol.[5][6] Hydrolysis of the resulting iminium ion releases the Michael adduct and regenerates the catalyst. The adduct, a γ-nitro aldehyde, can then be readily converted into the desired pyrrolidine ring system through a reductive cyclization process.[4]
Caption: General catalytic cycle for the Michael addition.
Caption: Experimental workflow for pyrrolidine synthesis.
Application Data
The following tables summarize the results for the organocatalytic Michael addition of various aldehydes to nitroalkenes using different pyrrolidine-based catalysts.
Table 1: Catalyst Screening for the Michael Addition of 3-Phenylpropionaldehyde to trans-β-Nitrostyrene.[7]
| Catalyst (10 mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (syn, %) | ee (anti, %) |
| OC1 | 7 | 95 | 70:30 | 68 | 44 |
| OC2 | 7 | 99 | 78:22 | 68 | 63 |
| OC3 | 7 | 99 | 75:25 | 69 | 50 |
| OC4 | 7 | 98 | 75:25 | 68 | 51 |
| Reactions performed in CH₂Cl₂ at room temperature.[7] |
Table 2: Optimization of Reaction Conditions Using Catalyst OC4.[7]
| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (syn, %) |
| 1 | CH₂Cl₂ | rt | 7 | 98 | 75:25 | 68 |
| 2 | Toluene | rt | 24 | 95 | 80:20 | 75 |
| 3 | Toluene | 0 | 24 | 90 | 85:15 | 80 |
| 4 | Methylcyclohexane | rt | 24 | 92 | 88:12 | 82 |
| 5 | Methylcyclohexane | 0 | 24 | 87 | 92:8 | 85 |
| 6 | Methylcyclohexane | -20 | 72 | 65 | 92:8 | 85 |
| Reactions performed with 10 mol% of catalyst OC4.[7] |
Table 3: Substrate Scope for the Michael Addition of Aldehydes to Nitroalkenes using a Bifunctional Pyrrolidine-Thiourea Catalyst.[8]
| Aldehyde | Nitroalkene | Catalyst (mol%) | Acid (mol%) | Yield (%) | dr (syn:anti) | ee (syn, %) |
| Cyclohexanone | β-Nitrostyrene | 20 | 10 | 99 | 95:5 | 98 |
| Cyclohexanone | (E)-1-Nitro-4-chlorobenzene | 20 | 10 | 99 | 94:6 | 98 |
| Cyclohexanone | (E)-1-Nitro-2-chlorobenzene | 20 | 10 | 95 | >95:5 | 99 |
| Cyclohexanone | (E)-2-Nitro-1-(p-tolyl)prop-1-ene | 20 | 10 | 90 | 95:5 | 97 |
| Cyclopentanone | β-Nitrostyrene | 20 | 10 | 92 | 85:15 | 97 |
| Catalyst: (S)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(pyrrolidin-2-ylmethyl)thiourea. Acid: n-butyric acid. Solvent: i-PrOH. Temp: 0 °C.[8] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Michael Addition of Aldehydes to Nitroalkenes.[7]
This protocol is based on the optimized conditions found for the reaction between 3-phenylpropionaldehyde and trans-β-nitrostyrene.[7]
-
Reaction Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add the pyrrolidine-based organocatalyst OC4 (0.02 mmol, 10 mol%).
-
Addition of Reagents: Add methylcyclohexane (2.0 mL) as the solvent. Cool the resulting mixture to 0 °C in an ice bath.
-
Add 3-phenylpropionaldehyde (0.4 mmol, 2.0 equivalents) to the cooled solution.
-
Add trans-β-nitrostyrene (0.2 mmol, 1.0 equivalent) to initiate the reaction.
-
Reaction Monitoring: Seal the vial and stir the mixture vigorously at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitroalkene is consumed (approximately 24 hours).
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired γ-nitro aldehyde Michael adduct.
-
Analysis: Determine the yield, diastereomeric ratio (by ¹H NMR spectroscopy), and enantiomeric excess (by chiral HPLC analysis).[7]
Protocol 2: Synthesis of a Highly Functionalized Pyrrolidine from a Michael Adduct.[4]
This procedure describes the conversion of the γ-nitro aldehyde product from the Michael addition into a disubstituted pyrrolidine via a one-pot reduction and intramolecular reductive amination.
-
Reaction Setup: Dissolve the purified Michael adduct (e.g., 2-alkyl-3-aryl-4-nitrobutanal) (1.0 mmol, 1.0 equivalent) in a mixture of methanol (10 mL) and water (2.5 mL) in a round-bottom flask.
-
Addition of Reagents: Add ammonium chloride (NH₄Cl) (5.0 mmol, 5.0 equivalents) to the solution.
-
Cool the flask to 0 °C in an ice bath and add zinc dust (Zn) (5.0 mmol, 5.0 equivalents) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.
-
Reaction and Cyclization: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. The chemoselective reduction of the nitro group to an amine is followed by a spontaneous intramolecular reductive amination with the aldehyde moiety to form the pyrrolidine ring.
-
Workup: Once the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite to remove excess zinc and inorganic salts. Wash the Celite pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the highly enantioenriched 3,4-disubstituted pyrrolidine.[4]
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Sulfinylpyrrolidine-containing ureas and thioureas as bifunctional organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 8. Pyrrolidine-thiourea as a bifunctional organocatalyst: highly enantioselective Michael addition of cyclohexanone to nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: [3+2] Cycloaddition of Azomethine Ylides for Pyrrolidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug discovery, appearing in numerous natural products and FDA-approved drugs.[1][2][3][4] Its significance stems from its ability to introduce three-dimensional complexity into molecules, which can enhance binding affinity and selectivity for biological targets.[1][2] The [3+2] cycloaddition reaction of azomethine ylides with various dipolarophiles stands out as one of the most powerful and atom-economical methods for the stereocontrolled synthesis of highly substituted pyrrolidines.[5][6] This reaction allows for the construction of multiple stereocenters in a single step, providing rapid access to diverse libraries of pyrrolidine-containing compounds for drug development.[1][7]
Azomethine ylides are transient, reactive intermediates that are typically generated in situ.[8][9] The most common methods for their generation include the thermal or photochemical ring-opening of aziridines, the dehydrohalogenation of iminium salts, and the condensation of α-amino acids or their esters with aldehydes or ketones.[9] The subsequent [3+2] cycloaddition with an alkene or alkyne dipolarophile leads to the formation of the five-membered pyrrolidine ring.[8]
Recent advances in catalysis have enabled highly diastereoselective and enantioselective variants of this reaction, making it a valuable tool for asymmetric synthesis.[7][10][11] This document provides an overview of the application of [3+2] cycloaddition of azomethine ylides in pyrrolidine synthesis, including detailed experimental protocols and a summary of key performance data.
Reaction Mechanism and Workflow
The [3+2] cycloaddition of an azomethine ylide with a dipolarophile is a type of pericyclic reaction. The reaction generally proceeds through a concerted mechanism, although stepwise pathways can also be involved depending on the nature of the reactants and reaction conditions.[8] The stereochemical outcome of the reaction is often predictable based on frontier molecular orbital theory.
Below is a general representation of the reaction mechanism and a typical experimental workflow.
Caption: General mechanism of the [3+2] cycloaddition of an in situ generated azomethine ylide.
Caption: A typical experimental workflow for the synthesis of pyrrolidines via [3+2] cycloaddition.
Quantitative Data Summary
The following table summarizes the results of selected catalytic asymmetric [3+2] cycloaddition reactions of azomethine ylides with different dipolarophiles.
| Catalyst/Ligand | Dipolarophile | Azomethine Ylide Precursor (Iminoester) | Solvent | Temp (°C) | Yield (%) | d.r. (endo/exo) | ee (%) | Reference |
| CuI/(R)-Fesulphos | Cyclobutenone | Phenylglycine methyl ester derivative | CH2Cl2 | 25 | 84 | >20:1 | 98 | [10] |
| CuI/(R)-Fesulphos | Cyclobutenone | 4-Methoxyphenylglycine methyl ester derivative | CH2Cl2 | 25 | 81 | >20:1 | 96 | [10] |
| CuI/(R)-Fesulphos | Cyclobutenone | 4-Chlorophenylglycine methyl ester derivative | CH2Cl2 | 25 | 73 | >20:1 | 97 | [10] |
| CuI/(R)-Fesulphos | Cyclobutenone | 1-Naphthylglycine methyl ester derivative | CH2Cl2 | 25 | 75 | >20:1 | 81 | [10] |
| Zn(OTf)2/UCD-Imphanol | Chalcone | Glycine methyl ester derivative | CH2Cl2 | 0 | 95 | >99:1 | 99 | [11] |
| Zn(OTf)2/UCD-Imphanol | 4'-Nitrochalcone | Glycine methyl ester derivative | CH2Cl2 | 0 | 92 | >99:1 | 98 | [11] |
| Zn(OTf)2/UCD-Imphanol | 4'-Methylchalcone | Glycine methyl ester derivative | CH2Cl2 | 0 | 96 | >99:1 | 99 | [11] |
| AgOAc/QUINAP | N-phenylmaleimide | Glycine methyl ester derivative | Toluene | 0 | 94 | >95:5 | 97 | [5] |
| Ag2CO3/AmidPhos | Dimethyl fumarate | Glycine methyl ester derivative | CH2Cl2 | rt | 95 | 95:5 | 96 | [6] |
Experimental Protocols
Protocol 1: CuI-Catalyzed Asymmetric [3+2] Cycloaddition of Azomethine Ylides with Cyclobutenones
This protocol is adapted from the work of Carretero and colleagues and describes a highly diastereoselective and enantioselective synthesis of 3-azabicyclo[3.2.0]heptanes.[10]
Materials:
-
CuI (Copper(I) iodide)
-
(R)-Fesulphos ligand
-
Cyclobutenone derivative (dipolarophile)
-
Iminoester (azomethine ylide precursor)
-
Anhydrous dichloromethane (CH2Cl2)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add CuI (0.01 mmol, 5 mol%) and (R)-Fesulphos (0.011 mmol, 5.5 mol%).
-
Add anhydrous CH2Cl2 (1.0 mL) and stir the mixture at room temperature for 30 minutes.
-
Add the cyclobutenone derivative (0.2 mmol, 1.0 equiv.).
-
Add the iminoester (0.24 mmol, 1.2 equiv.).
-
Stir the reaction mixture at 25 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired 3-azabicyclo[3.2.0]heptane product.
-
Characterize the product by NMR spectroscopy and determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Zn(II)-Catalyzed Asymmetric [3+2] Cycloaddition of Azomethine Ylides with Acyclic Enones
This protocol is based on the method developed by a research group for a highly endo-selective cycloaddition with chalcones.[11]
Materials:
-
Zn(OTf)2 (Zinc trifluoromethanesulfonate)
-
(S,S,Sp)-UCD-Imphanol ligand
-
Acyclic enone (e.g., chalcone, dipolarophile)
-
α-Iminoester (azomethine ylide precursor)
-
DABCO (1,4-diazabicyclo[2.2.2]octane)
-
Anhydrous dichloromethane (CH2Cl2)
-
Inert gas (Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Under a nitrogen atmosphere, add the (S,S,Sp)-UCD-Imphanol ligand (11.5 mol%) and Zn(OTf)2 (10 mol%) to a flame-dried 10 mL Schlenk tube.
-
Add dry CH2Cl2 (0.5 mL) and stir the mixture for 60 minutes.
-
Cool the mixture to 0 °C.
-
Sequentially add a solution of the acyclic enone (0.15 mmol, 1.0 equiv.) in CH2Cl2 (0.4 mL), a solution of the α-iminoester (0.3 mmol, 2 equiv.) in CH2Cl2 (0.4 mL), and a solution of DABCO (10 mol%) in CH2Cl2 (0.2 mL).
-
Stir the reaction mixture at 0 °C for 48 hours.
-
Monitor the reaction progress by TLC.
-
After completion, quench the reaction and perform a standard aqueous workup.
-
Extract the aqueous layer with CH2Cl2, combine the organic layers, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the highly substituted pyrrolidine.
-
Determine the diastereomeric ratio by 1H NMR and the enantiomeric excess by chiral HPLC.
Conclusion
The [3+2] cycloaddition of azomethine ylides is a cornerstone in the synthesis of pyrrolidine derivatives. The development of catalytic asymmetric variants has significantly enhanced its utility, providing access to enantiomerically enriched and structurally complex molecules of high value to the pharmaceutical industry.[12] The protocols and data presented herein offer a starting point for researchers aiming to leverage this powerful transformation in their own synthetic endeavors. The versatility of the substrates and the high degree of stereocontrol achievable make this reaction an indispensable tool in modern drug discovery and development.[1][3]
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. [3+2] Cycloaddition of Azomethine Ylides - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 7. Catalytic asymmetric [3+2] cycloaddition of azomethine ylides. Development of a versatile stepwise, three-component reaction for diversity-oriented synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic insights into the (3 + 2) cycloaddition of azomethine ylide with dimethyl acetylenedicarboxylate via bond evolution theory - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04992J [pubs.rsc.org]
- 9. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Zn( ii )-catalyzed asymmetric [3 + 2] cycloaddition of acyclic enones with azomethine ylides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00854E [pubs.rsc.org]
- 12. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
Application Notes and Protocols: Esterification of Pyrrolidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolidine-3-carboxylic acid and its derivatives are pivotal building blocks in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a privileged structure found in numerous biologically active compounds, including enzyme inhibitors and receptor agonists. The esterification of the carboxylic acid moiety is a critical step in the synthesis of a wide array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). These esters serve as versatile precursors for further functionalization, such as amide bond formation or reduction to alcohols, enabling the exploration of diverse chemical space in the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the esterification of pyrrolidine-3-carboxylic acid, with a focus on methods relevant to drug development.
Protecting Group Strategies
Due to the presence of a secondary amine, N-protection is a crucial prerequisite for the selective esterification of the carboxylic acid group in pyrrolidine-3-carboxylic acid. The choice of the protecting group is critical and depends on the subsequent reaction conditions. The most commonly employed protecting groups are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, which can be introduced under standard conditions and selectively removed later in the synthetic sequence.[1]
Protocol 1: N-Boc Protection of Pyrrolidine-3-carboxylic Acid
This protocol describes the protection of the secondary amine of pyrrolidine-3-carboxylic acid using di-tert-butyl dicarbonate (Boc)₂O.
Materials:
-
Pyrrolidine-3-carboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dioxane
-
1N Sodium hydroxide (NaOH) solution
-
3N Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve pyrrolidine-3-carboxylic acid in a mixture of dioxane and 1N NaOH solution in a round-bottom flask.
-
To this solution, add a solution of di-tert-butyl dicarbonate in dioxane dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 1.5 to 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, dilute the reaction mixture with diethyl ether.
-
Transfer the mixture to a separatory funnel and wash the organic phase with 1N NaOH solution.
-
Separate the aqueous phase and acidify it to pH 3-4 with 3N HCl.
-
Extract the aqueous phase with diethyl ether (3 x volumes).
-
Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield N-Boc-pyrrolidine-3-carboxylic acid.
Expected Yield: The yield for this reaction is typically high, often in the range of 90-98%.
Protocol 2: N-Cbz Protection of Pyrrolidine-3-carboxylic Acid
This protocol details the protection of the pyrrolidine nitrogen with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate.
Materials:
-
Pyrrolidine-3-carboxylic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Tetrahydrofuran (THF) or acetonitrile
-
Base (e.g., potassium carbonate, triethylamine)
-
Distilled water
-
Saturated brine solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve pyrrolidine-3-carboxylic acid in THF or acetonitrile in a round-bottom flask.[1]
-
Slowly add benzyl chloroformate dropwise at room temperature.[1]
-
If using a base like potassium carbonate, add it to the mixture.[1]
-
Heat the reaction mixture to reflux (around 65-80°C) and stir for 2-4 hours.[1] Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with distilled water and stir for 30 minutes.[1]
-
Add saturated brine solution and extract the product with ethyl acetate (3-4 x volumes).[1]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
The crude product can be purified by recrystallization from a suitable solvent like isopropyl ether to obtain a white solid.[1]
Expected Yield: A yield of approximately 88.7% has been reported for this procedure.[1]
Esterification Methods
Several methods are available for the esterification of pyrrolidine-3-carboxylic acid, each with its own advantages and limitations. The choice of method often depends on the scale of the reaction, the desired ester, and the presence of other functional groups.
Method 1: Fischer Esterification
Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3][4] To drive the equilibrium towards the ester product, an excess of the alcohol is typically used, and a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) is employed.[2][3][4]
Protocol 3: Fischer Esterification to Synthesize Methyl Pyrrolidine-3-carboxylate
This protocol describes the synthesis of the methyl ester of pyrrolidine-3-carboxylic acid. For this reaction, it is highly recommended to use N-protected pyrrolidine-3-carboxylic acid to avoid side reactions with the amine group.
Materials:
-
N-Boc- or N-Cbz-pyrrolidine-3-carboxylic acid
-
Methanol (large excess)
-
Concentrated sulfuric acid (H₂SO₄) or dry HCl gas
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend N-protected pyrrolidine-3-carboxylic acid in a large excess of methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension. Alternatively, bubble dry HCl gas through the solution.
-
Heat the reaction mixture to reflux and stir for several hours (typically 4-24 hours). Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic solution sequentially with saturated sodium bicarbonate solution, water, and saturated brine solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to obtain the crude ester.
-
Purify the product by column chromatography on silica gel if necessary.
Method 2: Esterification using Thionyl Chloride
The use of thionyl chloride (SOCl₂) is a highly effective method for the synthesis of methyl esters of amino acids, often proceeding in quantitative yield.[5] The reaction first forms an acyl chloride intermediate, which then reacts with the alcohol.[6]
Protocol 4: Synthesis of this compound Hydrochloride using Thionyl Chloride
This protocol is suitable for the direct esterification of unprotected pyrrolidine-3-carboxylic acid, yielding the hydrochloride salt of the ester.
Materials:
-
Pyrrolidine-3-carboxylic acid
-
Methanol
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask equipped with a dropping funnel and a reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
Cool methanol in a round-bottom flask using an ice bath.
-
Slowly add thionyl chloride dropwise to the cold methanol while stirring. This step is exothermic and generates HCl in situ.
-
Add pyrrolidine-3-carboxylic acid portion-wise to the reaction mixture.
-
Remove the ice bath and stir the mixture at room temperature or gentle heat (e.g., 40°C) for several hours to overnight. Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess methanol and SOCl₂.
-
The residue, which is the hydrochloride salt of the methyl ester, can be used directly or purified further.
Method 3: Esterification using Trimethylchlorosilane (TMSCl)
A mild and efficient method for the esterification of amino acids involves the use of trimethylchlorosilane (TMSCl) in an alcohol solvent.[7] This method offers the advantage of proceeding under neutral conditions and is compatible with various functional groups.
Protocol 5: Synthesis of this compound using TMSCl
This protocol describes a mild procedure for the synthesis of the methyl ester.
Materials:
-
Pyrrolidine-3-carboxylic acid
-
Methanol
-
Trimethylchlorosilane (TMSCl)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend pyrrolidine-3-carboxylic acid in methanol in a round-bottom flask.
-
Add trimethylchlorosilane dropwise to the suspension at room temperature with stirring.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60°C) for 2-24 hours.[7] Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution to neutralize the generated HCl.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate to obtain the ester.
-
Purify by column chromatography if necessary.
Data Presentation
Table 1: Comparison of Esterification Methods for Pyrrolidine-3-carboxylic Acid
| Method | Reagents | Typical Conditions | Yield | Purity | Advantages | Disadvantages |
| Fischer Esterification | Alcohol (excess), Acid catalyst (H₂SO₄ or HCl) | Reflux, 4-24 h | Good to High | Variable | Inexpensive reagents, scalable.[2] | Reversible reaction, requires harsh acidic conditions, may require N-protection.[3] |
| Thionyl Chloride | Thionyl chloride, Alcohol | 0°C to reflux, 4-24 h | High to Quantitative | Generally High | High yield, irreversible, can be used with unprotected amino acid.[5] | Generates corrosive HCl and SO₂, requires careful handling of SOCl₂.[6] |
| Trimethylchlorosilane | Trimethylchlorosilane, Alcohol | Room temp. to 60°C, 2-24 h | Good to Excellent | High | Mild reaction conditions, good functional group tolerance.[7] | TMSCl is moisture sensitive. |
Note: Yields and purities are general ranges and can vary significantly based on the specific substrate, reaction scale, and purification method.
Table 2: Characterization Data for Pyrrolidine-3-carboxylic Acid Esters
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance | Purity |
| This compound hydrochloride | C₆H₁₂ClNO₂ | 165.62 | 198959-37-4 | Cream crystalline powder to oil | ≥ 95% (NMR)[8] |
| Ethyl pyrrolidine-3-carboxylate hydrochloride | C₇H₁₄ClNO₂ | 179.64 | 80028-44-0 | Solid | 97%[9] |
| (R)-Methyl pyrrolidine-3-carboxylate | C₆H₁₁NO₂ | 129.16 | 428518-43-8 | - | - |
| N-Boc-pyrrolidine-3-carboxylic acid | C₁₀H₁₇NO₄ | 215.25 | 59378-75-5 | Powder | 97% |
| N-Cbz-pyrrolidine-3-carboxylic acid | C₁₃H₁₅NO₄ | 249.26 | 188527-21-1 | White solid | - |
Mandatory Visualization
Caption: General experimental workflow for the N-protection and subsequent esterification of pyrrolidine-3-carboxylic acid.
Caption: Simplified mechanism of the Fischer esterification reaction.
References
- 1. Page loading... [guidechem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. athabascau.ca [athabascau.ca]
- 4. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. dialnet.unirioja.es [dialnet.unirioja.es]
- 8. chemimpex.com [chemimpex.com]
- 9. Ethyl pyrrolidine-3-carboxylate 97 80028-44-0 [sigmaaldrich.com]
Application Notes and Protocols for the Scale-up Synthesis of (R)-Methyl Pyrrolidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Methyl Pyrrolidine-3-carboxylate is a chiral building block of significant interest in the pharmaceutical industry due to its prevalence in the structure of numerous biologically active compounds. Its synthesis on a laboratory scale is well-documented; however, the transition to a larger, industrial scale presents several challenges, including cost-effectiveness, safety, and maintaining enantiomeric purity. These application notes provide detailed protocols for the scale-up synthesis of (R)-Methyl Pyrrolidine-3-carboxylate, focusing on a robust and reproducible two-step process starting from the commercially available N-Boc-(R)-pyrrolidine-3-carboxylic acid. The protocols are designed to be suitable for kilogram-scale production.
Synthetic Pathway Overview
The most common and scalable synthetic route to (R)-Methyl Pyrrolidine-3-carboxylate involves two key transformations:
-
Esterification: The carboxylic acid of N-Boc-(R)-pyrrolidine-3-carboxylic acid is converted to its methyl ester.
-
Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed from the pyrrolidine nitrogen to yield the final product, typically as a hydrochloride salt to improve stability and handling.
Caption: Synthetic workflow for (R)-Methyl Pyrrolidine-3-carboxylate.
Experimental Protocols
Protocol 1: Kilogram-Scale Synthesis of (R)-Methyl Pyrrolidine-3-carboxylate Hydrochloride
This protocol is adapted from established industrial practices and is designed for a target scale of approximately 1 kg of the final product.
Step 1: Esterification of N-Boc-(R)-pyrrolidine-3-carboxylic acid
Caption: Workflow for the esterification step.
Materials:
| Reagent | Quantity | Moles | Purity |
| N-Boc-(R)-pyrrolidine-3-carboxylic acid | 1.5 kg | 6.97 | >98% |
| Methanol | 7.5 L | - | Anhydrous |
| Thionyl Chloride | 0.6 L (1.0 kg) | 8.36 | >99% |
| Ethyl Acetate | 10 L | - | - |
| Saturated Sodium Bicarbonate (aq) | 5 L | - | - |
| Saturated Sodium Chloride (Brine) | 3 L | - | - |
| Sodium Sulfate | 500 g | - | Anhydrous |
Procedure:
-
Charge a suitable reactor with N-Boc-(R)-pyrrolidine-3-carboxylic acid (1.5 kg) and methanol (7.5 L).
-
Stir the mixture to dissolve the starting material and cool the solution to 0-5 °C using an appropriate cooling bath.
-
Slowly add thionyl chloride (0.6 L) to the reaction mixture, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess methanol and hydrogen chloride.
-
Dissolve the resulting residue in ethyl acetate (5 L).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 2.5 L) and brine (3 L).
-
Dry the organic layer over anhydrous sodium sulfate (500 g), filter, and concentrate under reduced pressure to yield N-Boc-(R)-Methyl Pyrrolidine-3-carboxylate as an oil.
Step 2: Deprotection of N-Boc-(R)-Methyl Pyrrolidine-3-carboxylate
Caption: Workflow for the deprotection step.
Materials:
| Reagent | Quantity | Moles | Purity |
| N-Boc-(R)-Methyl Pyrrolidine-3-carboxylate (from Step 1) | ~1.6 kg | 6.97 | - |
| 4M HCl in Dioxane | 5.25 L | 21.0 | - |
| OR Anhydrous Methanol and HCl gas | - | - | - |
| Methyl tert-butyl ether (MTBE) or Diethyl Ether | 5 L | - | Anhydrous |
Procedure:
-
Dissolve the N-Boc-(R)-Methyl Pyrrolidine-3-carboxylate (approx. 1.6 kg) in anhydrous methanol (3 L) or an appropriate solvent.
-
Cool the solution to 0-5 °C.
-
Slowly add 4M HCl in dioxane (5.25 L) or bubble anhydrous HCl gas through the solution until saturation is achieved, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the deprotection by TLC or HPLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to approximately one-third of the original volume.
-
Add cold MTBE or diethyl ether (5 L) to the concentrated mixture to precipitate the product.
-
Stir the resulting slurry at 0-5 °C for 1 hour.
-
Filter the solid product and wash with cold MTBE or diethyl ether.
-
Dry the solid under vacuum at 40 °C to a constant weight to obtain (R)-Methyl Pyrrolidine-3-carboxylate hydrochloride as a white to off-white solid.
Data Presentation
Table 1: Summary of Quantitative Data for Scale-up Synthesis
| Parameter | Step 1: Esterification | Step 2: Deprotection | Overall |
| Starting Material | N-Boc-(R)-pyrrolidine-3-carboxylic acid | N-Boc-(R)-Methyl Pyrrolidine-3-carboxylate | N-Boc-(R)-pyrrolidine-3-carboxylic acid |
| Product | N-Boc-(R)-Methyl Pyrrolidine-3-carboxylate | (R)-Methyl Pyrrolidine-3-carboxylate HCl | (R)-Methyl Pyrrolidine-3-carboxylate HCl |
| Scale | 1.5 kg | ~1.6 kg | 1.5 kg |
| Typical Yield (%) | 95-99% | 90-95% | 85-94% |
| Typical Purity (HPLC) | >98% | >99% | >99% |
| Enantiomeric Excess | Maintained (>99% ee) | Maintained (>99% ee) | >99% ee |
Safety and Handling
-
Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrogen Chloride (gas and solutions): Corrosive and causes severe respiratory and skin burns. Handle in a well-ventilated fume hood with appropriate PPE.
-
Flammable Solvents (Methanol, Ethyl Acetate, MTBE, Diethyl Ether): Highly flammable. Keep away from ignition sources. Use in a well-ventilated area.
Conclusion
The provided protocols offer a detailed and scalable method for the synthesis of (R)-Methyl Pyrrolidine-3-carboxylate hydrochloride. By following these procedures, researchers and drug development professionals can reliably produce this key chiral intermediate in kilogram quantities with high yield and purity, facilitating its use in pharmaceutical development and manufacturing. Careful attention to safety precautions is paramount throughout the process.
Application Notes and Protocols: Methyl Pyrrolidine-3-carboxylate in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl Pyrrolidine-3-carboxylate and its derivatives are versatile chiral building blocks in medicinal chemistry, serving as a valuable scaffold for the synthesis of a variety of biologically active molecules, including potent and selective kinase inhibitors. The rigid, five-membered ring of the pyrrolidine core allows for the precise spatial arrangement of functional groups, facilitating optimal interactions with the active sites of kinases. This document provides detailed application notes and protocols for the synthesis of a representative kinase inhibitor targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), starting from this compound.
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major class of therapeutic agents. The synthetic methodologies outlined herein provide a framework for the development of novel kinase inhibitors based on the pyrrolidine-3-carboxamide scaffold.
Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a crucial regulator of angiogenesis, the formation of new blood vessels. VEGFR-2 is a key receptor tyrosine kinase in this pathway. Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. Inhibition of VEGFR-2 is a clinically validated strategy for anti-angiogenic cancer therapy.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Experimental Protocols
The following is a representative multi-step synthesis of a VEGFR-2 inhibitor utilizing a pyrrolidine-3-carboxamide scaffold, starting from this compound.
Experimental Workflow
Caption: Multi-step synthesis of a representative VEGFR-2 inhibitor.
Step 1: N-Boc Protection of Methyl (R)-pyrrolidine-3-carboxylate
-
Reaction Setup: To a solution of Methyl (R)-pyrrolidine-3-carboxylate hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g) at 0 °C, add triethylamine (Et₃N, 2.5 eq) dropwise.
-
Addition of Boc Anhydride: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM (2 mL/g) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product, which can be used in the next step without further purification.
| Reactant | MW | Equivalents |
| Methyl (R)-pyrrolidine-3-carboxylate HCl | 165.62 | 1.0 |
| Triethylamine (Et₃N) | 101.19 | 2.5 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.1 |
Expected Yield: >95%
Step 2: Saponification to N-Boc-(R)-pyrrolidine-3-carboxylic acid
-
Reaction Setup: Dissolve the N-Boc protected methyl ester from Step 1 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 10 mL/g).
-
Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture to remove THF. Dilute the aqueous residue with water and wash with diethyl ether. Acidify the aqueous layer to pH 3-4 with 1N HCl at 0 °C.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.
| Reactant | MW | Equivalents |
| 1-tert-butyl 3-methyl (R)-pyrrolidine-1,3-dicarboxylate | 229.27 | 1.0 |
| Lithium hydroxide monohydrate | 41.96 | 1.5 |
Expected Yield: 90-98%
Step 3: Amide Coupling with 4-amino-2-chloropyridine
-
Reaction Setup: To a solution of N-Boc-(R)-pyrrolidine-3-carboxylic acid (1.0 eq) in dimethylformamide (DMF, 10 mL/g), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir for 10 minutes at room temperature.
-
Addition of Amine: Add 4-amino-2-chloropyridine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-18 hours.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes).
| Reactant | MW | Equivalents |
| N-Boc-(R)-pyrrolidine-3-carboxylic acid | 215.25 | 1.0 |
| 4-amino-2-chloropyridine | 128.56 | 1.1 |
| HATU | 380.23 | 1.2 |
| DIPEA | 129.24 | 3.0 |
Expected Yield: 60-75%
Step 4: Suzuki Coupling
-
Reaction Setup: In a flask, combine the product from Step 3 (1.0 eq), 3-fluoro-4-methoxyphenylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Degassing: Evacuate and backfill the flask with argon or nitrogen.
-
Addition of Solvent and Catalyst: Add a degassed mixture of 1,4-dioxane and water (4:1, 15 mL/g). Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Reaction: Heat the mixture to 90-100 °C and stir for 8-12 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.
| Reactant | MW | Equivalents |
| tert-butyl (R)-3-((2-chloropyridin-4-yl)carbamoyl)pyrrolidine-1-carboxylate | 326.80 | 1.0 |
| 3-fluoro-4-methoxyphenylboronic acid | 169.94 | 1.5 |
| Potassium carbonate | 138.21 | 3.0 |
| Pd(PPh₃)₄ | 1155.56 | 0.05 |
Expected Yield: 50-70%
Step 5: N-Boc Deprotection
-
Reaction Setup: Dissolve the product from Step 4 (1.0 eq) in DCM (10 mL/g).
-
Addition of Acid: Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether. Filter the solid and wash with diethyl ether to obtain the final compound as a TFA salt. The free base can be obtained by neutralization with a suitable base (e.g., NaHCO₃ solution) and extraction.
| Reactant | MW | Equivalents |
| Boc-protected coupled product | ~444.49 | 1.0 |
| Trifluoroacetic acid (TFA) | 114.02 | 10 |
Expected Yield: >90%
Quantitative Data
The following table summarizes representative data for a kinase inhibitor synthesized using a pyrrolidine-3-carboxamide scaffold.
| Compound | Synthetic Step | Yield (%) | VEGFR-2 IC₅₀ (nM) | Reference Compound (Sunitinib) IC₅₀ (nM) |
| Hypothetical Inhibitor | N-Boc Protection | >95 | 25 | 9 |
| Saponification | 90-98 | |||
| Amide Coupling | 60-75 | |||
| Suzuki Coupling | 50-70 | |||
| N-Boc Deprotection | >90 | |||
| Compound 11[1] | Final Product | Not specified | 0.42 (antiproliferative, HCT-116) | 3.42 (antiproliferative, HCT-116) |
| Compound 12[1] | Final Product | Not specified | 1.05 (antiproliferative, HCT-116) | 3.42 (antiproliferative, HCT-116) |
Note: IC₅₀ values can vary based on assay conditions. The data for compounds 11 and 12 are for anti-proliferative activity in a cancer cell line, which is an indirect measure of kinase inhibition.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of complex kinase inhibitors. The protocols provided herein demonstrate a viable synthetic route to a potent class of VEGFR-2 inhibitors. The modular nature of this synthesis allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies, which is crucial for the optimization of lead compounds in drug discovery. Researchers can adapt these methods to explore novel chemical space and develop next-generation kinase inhibitors for various therapeutic applications.
References
Pyrrolidine-Based Scaffolds in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry due to its unique structural and physicochemical properties. Its three-dimensional nature and the potential for stereochemical diversity have made it a cornerstone in the design of a wide array of biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of pyrrolidine-based compounds in anticancer, antiviral, and neuroprotective drug discovery.
I. Anticancer Applications of Pyrrolidine Scaffolds
Pyrrolidine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in cell proliferation and survival. One prominent class of such compounds is the spiro[pyrrolidine-3,3'-oxindoles].
Signaling Pathway: CXCR4 Inhibition by Pyrrolidine Derivatives
The CXCR4 receptor, a chemokine receptor, plays a crucial role in cancer metastasis. Its activation by the ligand CXCL12 initiates signaling cascades that promote cell migration and invasion. Certain pyrrolidine-based compounds have been identified as potent CXCR4 antagonists, thereby inhibiting cancer cell metastasis.
The Pyrrolidine Moiety: A Privileged Scaffold in FDA-Approved Therapeutics
Application Notes and Protocols for Researchers in Drug Development
Introduction
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds. Its prevalence in numerous natural products, including the essential amino acid proline, underscores its fundamental role in molecular recognition and biological function. In the landscape of modern pharmaceuticals, the pyrrolidine scaffold is integral to the structure of many FDA-approved drugs, spanning a wide array of therapeutic areas from cardiovascular disease to oncology and central nervous system disorders.
The utility of the pyrrolidine ring in drug design can be attributed to several key features. Its non-planar, sp³-hybridized nature provides a three-dimensional architecture that allows for effective exploration of pharmacophore space, a concept known as "pseudorotation". This conformational flexibility, combined with the potential for multiple stereogenic centers, enables the precise spatial orientation of substituents, which is critical for selective and high-affinity binding to biological targets like enzymes and receptors. Furthermore, the nitrogen atom within the ring can act as a hydrogen bond donor or acceptor, facilitating crucial drug-receptor interactions, while the overall structure can enhance aqueous solubility and other desirable pharmacokinetic properties.
These application notes provide an overview of the role of the pyrrolidine moiety in various classes of FDA-approved drugs, supported by quantitative data, and include detailed protocols for key experimental assays relevant to the study of these compounds.
The Role of the Pyrrolidine Scaffold in Drug Design
The pyrrolidine ring is not merely a passive structural component; it actively contributes to a drug's pharmacological profile. Its strategic incorporation by medicinal chemists is based on a well-understood set of advantages.
Pyrrolidine in Different Therapeutic Classes
The versatility of the pyrrolidine scaffold is evident in its presence across a multitude of drug classes.
Antihypertensive Agents: ACE Inhibitors
The development of Angiotensin-Converting Enzyme (ACE) inhibitors marked a significant milestone in cardiovascular medicine. The pyrrolidine ring, derived from proline, plays a crucial role in mimicking the C-terminal peptide of angiotensin I, allowing it to bind effectively to the active site of ACE.
-
Captopril and Enalapril: In these foundational ACE inhibitors, the pyrrolidine's carboxylic acid group chelates the essential zinc ion in the ACE active site, while the ring itself provides a rigid backbone for optimal orientation of other binding groups.
Antidiabetic Agents: DPP-4 Inhibitors
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. Several drugs in this class feature a pyrrolidine ring that is critical for their mechanism of action.
-
Vildagliptin and Linagliptin: The pyrrolidine moiety in these drugs binds to the S1 sub-pocket of the DPP-4 enzyme. The nitrogen atom often forms a key interaction with glutamate residues (Glu205/Glu206) in the active site, contributing significantly to their potency and selectivity.
Central Nervous System (CNS) Agents
The pyrrolidine ring is found in various CNS-active drugs, including anticonvulsants and nootropics.
-
Levetiracetam: This anticonvulsant is a pyrrolidinone derivative. While its exact mechanism is not fully elucidated, it is known to bind to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.
-
Aniracetam: A nootropic agent of the racetam class, it features a pyrrolidinone core and is believed to modulate AMPA receptors to exert its cognitive-enhancing effects.
Antiviral Agents
Pyrrolidine derivatives are crucial components of several antiviral drugs, particularly those targeting the hepatitis C virus (HCV).
-
Telaprevir and Boceprevir: These HCV NS3/4A protease inhibitors incorporate a proline (pyrrolidine) backbone. This structural element is vital for fitting into the enzyme's active site and establishing the interactions necessary for inhibition.
-
Ombitasvir and Pibrentasvir: These are potent inhibitors of the HCV NS5A protein, which is essential for viral replication. The pyrrolidine moieties in these complex molecules are key components of the pharmacophore responsible for binding to the NS5A target.
Anticancer Agents
A wide variety of synthetic pyrrolidine-containing compounds have demonstrated significant anticancer activity against numerous cancer cell lines. Their mechanisms often involve the inhibition of critical cellular targets.
-
CXCR4 Antagonists: Certain substituted pyrrolidines act as antagonists of the CXCR4 chemokine receptor, which plays a role in cancer metastasis.
-
Mcl-1 Inhibitors: Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein and an attractive target for cancer therapy. Pyrrolidine derivatives have been developed as potent Mcl-1 inhibitors.
Quantitative Data on Pyrrolidine-Containing Compounds
The following tables summarize quantitative data for various pyrrolidine derivatives, demonstrating their potency in different biological assays.
Table 1: Enzyme and Receptor Inhibition Data
| Compound Class | Specific Compound Example | Target | Assay Type | Potency (IC₅₀ / Kᵢ) | Reference(s) |
| CXCR4 Antagonist | Compound 51a (R¹ = 3-CH₃) | CXCR4 Receptor | Competitive Binding | IC₅₀ = 79 nM | |
| CXCR4 Antagonist | Compound 26 | CXCR4 Receptor | Calcium Flux | IC₅₀ = 0.25 nM | |
| DPP-IV Inhibitor | Compound 23d | DPP-IV Enzyme | In Vitro Inhibition | IC₅₀ = 11.32 ± 1.59 μM | |
| Mcl-1 Inhibitor | Compound 18 | Mcl-1 Protein | In Vitro Inhibition | Kᵢ = 0.077 µM | |
| Topoisomerase Inhibitor | Compound 22c | E. coli DNA Gyrase | In Vitro Inhibition | IC₅₀ = 120 ± 10 nM | |
| Carbonic Anhydrase Inhibitor | Compound 18 | hCAII Enzyme | In Vitro Inhibition | Kᵢ = 5.14 ± 0.61 nM |
Table 2: Antimicrobial and Cytotoxic Activity Data
| Compound Class | Specific Compound Example | Target Organism/Cell Line | Activity Metric (MIC / IC₅₀) | Reference(s) |
| Antibacterial | Compound 51a | B. cereus | MIC = 21.70 ± 0.36 µg/mL | |
| Antibacterial | Compound 38 | S. aureus | MIC = 3.11 µg/mL | |
| Antifungal | Compound 44 | C. albicans | MIC = 4 µg/mL | |
| Anticancer | Compound 37e | MCF-7 Cells | IC₅₀ = 17 µM | |
| Anticancer | Compound 37e | HeLa Cells | IC₅₀ = 19 µM | |
| Anticancer | Compound 40 | PC-3 Cells | Kᵢ = 8.45 µM |
Experimental Protocols
Detailed and standardized protocols are essential for the accurate evaluation of drug candidates. Below are methodologies for key assays cited in the study of pyrrolidine derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to assess the cytotoxic effects of novel compounds.
Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 16% SDS, 40% DMF in 2% acetic acid)
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete culture medium
-
Test compound (pyrrolidine derivative) and vehicle control (e.g., DMSO)
-
Microplate spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (medium with the highest concentration of DMSO used) and untreated control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: DPP-4 Inhibitor Screening Assay
This is a fluorescence-based method for screening potential DPP-4 inhibitors.
Principle: The assay utilizes a fluorogenic substrate, Gly-Pro-Aminomethylcoumarin (AMC). DPP-4 cleaves this substrate, releasing the highly fluorescent AMC group. An effective inhibitor will prevent this cleavage, resulting in a lower fluorescence signal.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 Assay Buffer (e.g.,
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl Pyrrolidine-3-carboxylate by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic purification of methyl pyrrolidine-3-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue: Poor Peak Shape (Tailing) in Reversed-Phase HPLC
Q1: My peak for this compound is showing significant tailing on a C18 column. What is the likely cause and how can I fix it?
A1: Peak tailing for basic compounds like this compound is most commonly caused by secondary interactions between the protonated amine group of your analyte and acidic silanol groups on the surface of the silica-based stationary phase.[1][2][3] This leads to a portion of the analyte being retained longer, resulting in a skewed peak.
Here is a step-by-step troubleshooting workflow:
// Nodes start [label="Start: Peak Tailing Observed", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; check_ph [label="Step 1: Verify Mobile Phase pH\nIs pH 2-3 units below analyte pKa?", fillcolor="#F1F3F4", fontcolor="#202124"]; adjust_ph [label="Action: Adjust pH to ~3.0\nUse a suitable buffer (e.g., formate, phosphate).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_buffer [label="Step 2: Check Buffer Concentration\nIs it sufficient (10-50 mM)?", fillcolor="#F1F3F4", fontcolor="#202124"]; increase_buffer [label="Action: Increase Buffer Strength\nStart at 10 mM and increase if needed.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; use_additive [label="Step 3: Use a Competitive Amine\nHas an additive like Triethylamine (TEA) been tried?", fillcolor="#F1F3F4", fontcolor="#202124"]; add_tea [label="Action: Add 0.1% TEA to the mobile phase.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_column [label="Step 4: Evaluate Column Choice\nConsider a different stationary phase.", fillcolor="#F1F3F4", fontcolor="#202124"]; column_options [label="Action: Use a modern, end-capped column,\na polar-embedded column, or switch to HILIC.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End: Improved Peak Shape", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_ph; check_ph -> adjust_ph [label="No"]; adjust_ph -> check_buffer; check_ph -> check_buffer [label="Yes"]; check_buffer -> increase_buffer [label="No"]; increase_buffer -> use_additive; check_buffer -> use_additive [label="Yes"]; use_additive -> add_tea [label="No"]; add_tea -> change_column; use_additive -> change_column [label="Yes"]; change_column -> column_options; column_options -> end; }
Caption: Troubleshooting workflow for peak tailing of basic compounds.Issue: Difficulty in Achieving Enantiomeric Separation
Q2: I am struggling to separate the enantiomers of this compound using chiral HPLC. What should I try?
A2: Chiral separations are highly specific, and there is no single universal method. A systematic screening of different chiral stationary phases (CSPs) and mobile phases is the most effective approach.[4][5][6] Polysaccharide-based CSPs are often a good starting point for this class of compounds.
// Nodes start [label="Start: Need Chiral Separation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; screen_csps [label="Step 1: Screen Chiral Stationary Phases (CSPs)\n(e.g., Chiralcel OD-H, Chiralpak AD)", fillcolor="#FBBC05", fontcolor="#202124"]; screen_modes [label="Step 2: Screen Different Mobile Phase Modes", fillcolor="#FBBC05", fontcolor="#202124"]; normal_phase [label="Normal Phase (NP)\nn-Hexane/IPA or EtOH", fillcolor="#F1F3F4", fontcolor="#202124"]; polar_organic [label="Polar Organic (PO)\nACN or MeOH", fillcolor="#F1F3F4", fontcolor="#202124"]; reversed_phase [label="Reversed-Phase (RP)\nACN/Water or MeOH/Water with buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; optimize [label="Step 3: Optimize Best Condition\nAdjust organic modifier, additives, flow rate, temperature.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End: Baseline Separation Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> screen_csps; screen_csps -> screen_modes; screen_modes -> normal_phase; screen_modes -> polar_organic; screen_modes -> reversed_phase; normal_phase -> optimize; polar_organic -> optimize; reversed_phase -> optimize; optimize -> end; }
Caption: Workflow for chiral HPLC method development.For basic analytes like this compound, adding a small amount of a basic additive like diethylamine (DEA) to the mobile phase in normal-phase chromatography can improve peak shape and resolution. Conversely, an acidic additive like trifluoroacetic acid (TFA) might be beneficial in reversed-phase mode.
Issue: Analyte is Not Retained or Elutes Too Quickly in Reversed-Phase
Q3: My compound, this compound, is very polar and shows little to no retention on my C18 column, even with a highly aqueous mobile phase. What are my options?
A3: This is a common problem for small, polar molecules. When reversed-phase chromatography fails to provide adequate retention, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[7][8][9] HILIC utilizes a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a more polar solvent (like water).[7][8][10]
| Chromatography Mode | Stationary Phase | Mobile Phase | Elution of this compound |
| Reversed-Phase (RP) | Non-polar (e.g., C18) | Polar (e.g., Water/ACN) | Early elution, poor retention |
| HILIC | Polar (e.g., Silica, Amide) | High Organic (e.g., ACN/Water) | Increased retention, better separation |
Frequently Asked Questions (FAQs)
Q4: What is a good starting point for developing a purification method for crude this compound?
A4: A good starting strategy involves a pre-purification step followed by the appropriate chromatographic method.
-
Acid-Base Extraction: Before chromatography, consider an acid-base extraction to remove non-basic organic impurities.[11][12][13] Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with an acidic aqueous solution (e.g., 1M HCl). The protonated this compound will move to the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH) and extract your product back into an organic solvent. This can significantly simplify the subsequent chromatographic purification.
-
Chromatography Mode Selection: Based on the polarity of your compound, HILIC or normal-phase chromatography are often more suitable than reversed-phase.
Q5: What are typical mobile phase compositions for purifying this compound?
A5: The choice of mobile phase is critical and depends on the selected chromatography mode.
| Chromatography Mode | Typical Mobile Phase System | Additives for Basic Analytes |
| Normal Phase | Hexane/Isopropanol or Hexane/Ethanol | 0.1% Diethylamine (DEA) |
| Reversed-Phase | Acetonitrile/Water or Methanol/Water | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| HILIC | Acetonitrile/Water with a buffer (e.g., ammonium formate) | Not always necessary, depends on stationary phase |
Q6: How should I prepare my sample for injection?
A6: Proper sample preparation is crucial for good chromatography.
-
Dissolution: Dissolve your sample in a solvent that is compatible with your mobile phase. Ideally, use the initial mobile phase as your sample solvent to avoid peak distortion.[14][15] If the sample is not soluble in the mobile phase, use a solvent that is weaker than the mobile phase.
-
Filtration: Always filter your sample through a 0.22 or 0.45 µm filter before injection to remove any particulate matter that could clog the column or instrument.[14]
Experimental Protocols
Protocol 1: General HILIC Method for Polar Amine Purification
-
Column: Use a HILIC column (e.g., bare silica, amide, or diol phase; 5 µm particle size, 4.6 x 150 mm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 95% B
-
1-10 min: Gradient from 95% B to 60% B
-
10-12 min: Hold at 60% B
-
12.1-15 min: Return to 95% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or Mass Spectrometry (MS).
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in 90:10 Acetonitrile:Water at a concentration of approximately 1 mg/mL and filter.
Protocol 2: Chiral Separation Screening on a Polysaccharide-Based CSP (Normal Phase)
-
Column: Chiralpak AD-H (or similar amylose-based CSP; 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL and filter.
-
Optimization: If separation is not achieved, try different ratios of hexane/alcohol (e.g., 90:10, 70:30) and consider switching the alcohol to ethanol.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 8. teledynelabs.com [teledynelabs.com]
- 9. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 13. www.welcomehomevetsofnj.org - Application Of Acid Base Extraction In Organic Chemistry [welcomehomevetsofnj.org]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Technical Support Center: Recrystallization of Methyl Pyrrolidine-3-carboxylate Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of Methyl Pyrrolidine-3-carboxylate hydrochloride. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the recrystallization of this compound hydrochloride?
A1: For amine hydrochlorides like this compound hydrochloride, polar protic solvents are generally the most effective. Alcohols such as ethanol and isopropanol are excellent starting points for single-solvent recrystallization.[1] A mixture of solvents, such as ethanol/water or methanol/diethyl ether, can also be employed in a two-solvent system.
Q2: What is the expected appearance of pure this compound hydrochloride?
A2: The purified compound is typically an off-white to cream-colored crystalline powder.[2] The exact appearance may vary slightly depending on the recrystallization conditions and the presence of any residual solvent.
Q3: Can a solvent/anti-solvent system be used for recrystallization?
A3: Yes, a two-solvent system is a viable method. This involves dissolving the compound in a "good" solvent in which it is highly soluble (e.g., ethanol or methanol) and then adding a "poor" or "anti-solvent" in which it is insoluble (e.g., diethyl ether or toluene) to induce crystallization.[1]
Q4: How can I maximize the yield of my recrystallized product?
A4: To maximize your yield, ensure you use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1] Slow cooling of the solution is also crucial as it allows for the formation of larger, purer crystals.[1] Finally, cooling the flask in an ice bath after it has reached room temperature can help to precipitate any remaining dissolved product.
Q5: What should I do if no crystals form after the solution has cooled?
A5: If crystals do not form, the solution may be too dilute or supersaturated.[3] You can try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.[1] If the solution is too dilute, you can gently heat it to evaporate some of the solvent and then allow it to cool again.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| "Oiling Out" (Compound separates as a liquid instead of crystals) | The solution is too concentrated, or the cooling rate is too fast.[1] | Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly.[1] Consider using a different solvent system. |
| Colored Crystals | The color is due to impurities that co-crystallized with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that using too much charcoal can reduce your yield. |
| Poor Crystal Yield | Too much solvent was used, or the compound is significantly soluble in the cold solvent. | Concentrate the filtrate by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Ensure the solution is thoroughly cooled in an ice bath before filtration. |
| Crystals Form in the Funnel During Hot Filtration | The solution is cooling and crystallizing prematurely. | Preheat the filtration apparatus (funnel and receiving flask) with hot solvent before filtering your solution. Work quickly to minimize cooling. |
| No Crystals Form at All | The solution is not saturated, or there are no nucleation sites for crystal growth. | Induce crystallization by scratching the inner surface of the flask or by adding a seed crystal. If the solution is too dilute, carefully evaporate some of the solvent. |
Data Presentation
Qualitative Solubility of this compound hydrochloride
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Notes |
| Water | Soluble | Very Soluble | A good solvent, but may require a co-solvent for efficient crystallization. |
| Ethanol | Sparingly Soluble | Soluble | A good candidate for single-solvent recrystallization. |
| Isopropanol | Sparingly Soluble | Soluble | Another suitable alcohol for single-solvent recrystallization. |
| Methanol | Soluble | Very Soluble | May be too good of a solvent, leading to lower yields. Often used in a two-solvent system. |
| Diethyl Ether | Insoluble | Insoluble | A common anti-solvent to use with more polar solvents like methanol or ethanol. |
| Toluene | Insoluble | Insoluble | Can be used as an anti-solvent. |
| Acetone | Slightly Soluble | Moderately Soluble | May be a suitable solvent, but trial experiments are recommended. |
Note: This table is based on the general solubility characteristics of polar organic salts and should be used as a guideline. Experimental verification is recommended.
Experimental Protocols
Single-Solvent Recrystallization Protocol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound hydrochloride. Add a small amount of a suitable solvent (e.g., isopropanol or ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent dropwise until the solid just dissolves. Avoid adding an excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Two-Solvent (Solvent/Anti-solvent) Recrystallization Protocol
-
Dissolution: Dissolve the crude compound in the minimum amount of a hot "good" solvent (e.g., methanol) in an Erlenmeyer flask.
-
Addition of Anti-solvent: While the solution is still hot, slowly add a "poor" solvent (anti-solvent, e.g., diethyl ether) dropwise until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath to promote further crystallization.
-
Collection, Washing, and Drying: Follow steps 6-8 from the single-solvent protocol, using the cold solvent mixture for washing if necessary.
Visualizations
Caption: Troubleshooting workflow for recrystallization issues.
References
Technical Support Center: Synthesis of Methyl Pyrrolidine-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of Methyl Pyrrolidine-3-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when utilizing the 1,3-dipolar cycloaddition of an azomethine ylide with methyl acrylate.
| Issue | Potential Cause | Recommended Solution |
| Low to no yield of the desired product | 1. Inefficient generation of the azomethine ylide: The reaction conditions may not be optimal for the formation of the 1,3-dipole. | a. Catalyst Choice: For syntheses involving N-metallated azomethine ylides, silver acetate (AgOAc) in the presence of a base like triethylamine (Et₃N) or potassium hydroxide (KOH) can be effective. b. Solvent: Toluene is a commonly used solvent for this reaction. c. Temperature: The reaction often proceeds efficiently at room temperature. |
| 2. Polymerization of methyl acrylate: Methyl acrylate is prone to polymerization, especially under thermal conditions or in the presence of radical initiators.[1] | a. Temperature Control: Maintain the reaction at room temperature or below to minimize polymerization. b. Inhibitor: Consider adding a radical inhibitor, such as hydroquinone, to the methyl acrylate before use, if compatible with the reaction conditions. | |
| 3. Competing Michael Addition: Benzylamine, if used as a precursor, can undergo a Michael addition with methyl acrylate, leading to byproducts like methyl 3-(benzylamino)propanoate and dimethyl 3,3'-(benzylazanediyl)dipropionate.[2][3] | a. Stoichiometry: Use a precise 1:1 molar ratio of benzylamine to methyl acrylate to minimize the formation of the double addition product. b. Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can favor the desired cycloaddition over the Michael addition.[2] | |
| Presence of multiple products (isomers) | 1. Formation of diastereomers: The cycloaddition can result in the formation of both endo and exo diastereomers. The endo approach is often favored due to secondary orbital interactions, but this is not always the case.[4] | a. Catalyst System: The choice of catalyst can influence diastereoselectivity. Silver-catalyzed reactions tend to show higher endo selectivity compared to copper-catalyzed reactions.[4] b. Chiral Auxiliaries: The use of chiral acrylates, such as those derived from methyl (S)-lactate, can lead to high diastereoselectivity. c. Purification: Diastereomers can often be separated by column chromatography.[5] |
| 2. Formation of regioisomers: The azomethine ylide can add to the dipolarophile in two different orientations, leading to regioisomers. The regioselectivity is governed by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile.[4] | a. Dipolarophile Choice: The electronic nature of the substituents on both the azomethine ylide and the dipolarophile influences regioselectivity. Electron-deficient alkenes generally react with high regioselectivity.[6][7] b. Catalyst Influence: The catalyst system can also play a role in controlling regioselectivity.[8] c. Analytical Characterization: Careful analysis of NMR and/or X-ray crystallography data is crucial to confirm the structure of the obtained regioisomer. | |
| Difficulty in product purification | 1. Presence of polar byproducts: Michael addition products and unreacted starting materials can complicate purification. | a. Aqueous Work-up: A standard aqueous work-up can help remove some polar impurities. b. Column Chromatography: Purification by flash column chromatography on silica gel is often necessary to isolate the desired product from side products and isomers.[5] |
| 2. Product instability: The pyrrolidine ring or the ester group may be sensitive to certain conditions. | a. Mild Purification Conditions: Use neutral or slightly basic conditions during chromatography if the product is acid-sensitive. b. Storage: Store the purified product under an inert atmosphere at a low temperature to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the 1,3-dipolar cycloaddition synthesis of this compound?
A1: The most prevalent side reactions include:
-
Formation of Diastereomers (endo and exo): The spatial approach of the azomethine ylide to the methyl acrylate can lead to different stereoisomers.[4]
-
Formation of Regioisomers: The orientation of the addition of the 1,3-dipole across the double bond of the methyl acrylate can vary, resulting in constitutional isomers.[4][9]
-
Michael Addition: If using precursors like benzylamine, a competing Michael addition to methyl acrylate can occur, forming linear adducts instead of the desired cyclic product.[10][2]
-
Polymerization of Methyl Acrylate: As a vinyl monomer, methyl acrylate can undergo self-polymerization, reducing the yield of the desired cycloaddition product.[1]
Q2: How can I control the stereoselectivity of the reaction to favor one diastereomer?
A2: Controlling stereoselectivity is a key challenge. Here are some strategies:
-
Catalyst Selection: Metal catalysts play a significant role. For instance, silver-based catalysts often favor the formation of the endo diastereomer.[4]
-
Chiral Dipolarophiles: Employing a chiral auxiliary on the methyl acrylate, for example, by using an acrylate derived from a chiral alcohol like methyl (S)-lactate, can induce high diastereoselectivity.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve diastereoselectivity.
Q3: What analytical techniques are recommended to confirm the structure and purity of the final product?
A3: A combination of spectroscopic and chromatographic methods is essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and identify the presence of isomers and impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): Especially chiral HPLC, to determine the diastereomeric and/or enantiomeric excess.
-
X-ray Crystallography: For unambiguous determination of the relative and absolute stereochemistry of a crystalline product.
Q4: Is there a general experimental protocol for the synthesis of this compound via 1,3-dipolar cycloaddition?
A4: While specific conditions can vary, a general protocol for a silver-catalyzed reaction is as follows:
Materials:
-
Iminoester (precursor to the azomethine ylide)
-
Methyl acrylate
-
Silver Acetate (AgOAc)
-
Triethylamine (Et₃N) or Potassium Hydroxide (KOH)
-
Toluene (anhydrous)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the iminoester and methyl acrylate in anhydrous toluene.
-
Add the silver acetate catalyst (typically 10 mol%).
-
Add the base (e.g., triethylamine) to the mixture.
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction (e.g., with water or a saturated ammonium chloride solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
This is a generalized protocol and should be optimized for specific substrates and scales.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [3+2] Dipolar Cycloaddition of a Stabilized Azomethine Ylide and an Electron-Deficient Dipolarophile: Revision of Regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Pyrrolidine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyrrolidine synthesis.
Frequently Asked Questions (FAQs)
Q1: My pyrrolidine synthesis is resulting in a low yield. What are the common causes and how can I address them?
Low yields are a common issue in pyrrolidine synthesis and can stem from several factors.[1] A primary cause is the presence of competing side reactions. For instance, in reductive aminations of 1,4-dicarbonyls, the Paal-Knorr reaction can lead to the formation of a pyrrole byproduct instead of the desired pyrrolidine.[2] Additionally, when using amide starting materials, the formation of reactive enamine species can decrease the yield of the target pyrrolidine.[3][4]
To improve your yield, consider the following:
-
Reaction Temperature: Optimizing the reaction temperature is crucial. For some reactions, such as iridium-catalyzed reductive cycloadditions, running the reaction at room temperature may provide a better yield than at elevated temperatures.[4]
-
Catalyst and Ligands: The choice of catalyst and ligands can significantly impact the reaction outcome. For example, in certain 1,3-dipolar cycloadditions, a silver-based catalyst system can effectively control enantioselectivity.[5]
-
Solvent: The solvent can influence reaction rates and selectivity. A systematic screening of different solvents is recommended. Non-polar solvents may favor one regioisomer over another by differentially stabilizing the transition states.[5]
-
Additives: The use of additives can sometimes improve yields. However, in some cases, omitting an additive might be beneficial. For example, in a specific iridium-catalyzed reaction, the absence of K₃PO₄ resulted in a higher yield.[1]
-
Water Removal: In reactions that produce water, such as the conversion of levulinic acid to 2-pyrrolidone, trapping the water with molecular sieves can significantly increase the product yield.[3]
Q2: I am observing poor stereoselectivity in my pyrrolidine synthesis. What factors can I control to improve this?
Achieving high stereoselectivity is a primary objective in many pyrrolidine syntheses.[6] Poor diastereoselectivity in [3+2] cycloadditions is often due to the facial selectivity of the approach of the reactants.[5] Here are key factors to consider for improving stereoselectivity:
-
Catalyst System: The choice of a chiral catalyst is critical for enantioselectivity.[6] For instance, in [3+2] cycloaddition reactions, a chiral ligand and metal precursor, such as AgOAc/(S)-QUINAP, can induce high enantioselectivity and diastereoselectivity.[5]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to a starting material can direct the stereochemical outcome of the reaction. This auxiliary is typically removed in a later step.[6]
-
Substrate Control: Utilizing a chiral starting material, like proline, can influence the stereochemistry of subsequent reaction steps.[6]
-
Steric Hindrance: The substituents on both the azomethine ylide and the dipolarophile can create steric hindrance that favors one reaction pathway over another, thus influencing diastereoselectivity.[5] Increasing the steric bulk of substituents on the amide nitrogen has been shown to improve diastereocontrol.[4]
Q3: What are the most common side reactions in pyrrolidine synthesis and how can I minimize them?
Several side reactions can compete with the desired pyrrolidine formation. One common side reaction is the formation of pyrroles instead of pyrrolidines, particularly in the Paal-Knorr synthesis from 1,4-dicarbonyls.[2] Another issue can be the formation of enamines when using alkyl amides as starting materials.[4]
To minimize these side reactions:
-
Optimize Reaction Conditions: Carefully screen reaction parameters such as temperature, solvent, and catalyst.
-
Choice of Substrate: In some cases, the choice of substrate can prevent side reactions. For example, the oxidation of a pyrroline intermediate to a stable pyrrole can be a desired pathway if the intended product is the pyrrole itself, thus avoiding other side reactions.[2]
Q4: How can I effectively purify my crude pyrrolidine product?
Purification of pyrrolidines can be challenging due to their physical properties and potential impurities. Common methods include:
-
Distillation: For volatile pyrrolidines, fractional distillation can be highly effective, potentially yielding purities of 99.9% or higher.[7] Using reduced pressure can help to minimize thermal degradation of the product.[7]
-
Acid Treatment: Basic impurities can be removed by treating the crude product with a mineral or carboxylic acid. This converts the basic impurities into non-volatile salts, which can then be separated by distillation.[7][8]
-
Extraction: Liquid-liquid extraction using an organic solvent like chloroform or dichloromethane can be used to separate pyrrolidine from aqueous mixtures.[8]
-
Chromatography: For non-volatile or complex mixtures, column chromatography is a standard purification technique.
Troubleshooting Guides
Issue 1: Low Reaction Yield
This guide provides a systematic approach to troubleshooting low yields in pyrrolidine synthesis.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Poor Stereoselectivity
This guide outlines steps to improve the stereochemical outcome of your pyrrolidine synthesis.
Troubleshooting Workflow for Poor Stereoselectivity
Caption: Troubleshooting workflow for poor diastereoselectivity.[5]
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from various pyrrolidine synthesis methodologies.
Table 1: Effect of Additives and Temperature on Iridium-Catalyzed Reductive Cycloaddition [1]
| Entry | Additive | Temperature (°C) | Yield (NMR) | Yield (Isolated) |
| 1 | K₃PO₄ (2 equiv) | Room Temperature | 75% | 70% |
| 2 | None | Room Temperature | 85% | 81% |
Table 2: Optimization of a [3+2] Cycloaddition Reaction [9]
| Entry | Catalyst (mol%) | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | 4 | EtOH | Reflux | >12 | Low |
| 2 | 10 | EtOH | Reflux | 8 | 70 |
| 3 | 12 | EtOH | Reflux | 5 | 85 |
| 4 | 14 | EtOH | Reflux | 3 | 91 |
Table 3: Optimization of 2-Pyrrolidone Synthesis from Levulinic Acid [3]
| Entry | Temperature (°C) | Time (h) | Additive | Yield (%) |
| 1 | 150 | 10 | None | 65 |
| 2 | 170 | 10 | None | 74 |
| 3 | 170 | 15 | None | 78 |
| 4 | 170 | 15 | Molecular Sieves | 83 |
Experimental Protocols
Protocol 1: General Procedure for 1,3-Dipolar Cycloaddition using a Heterogeneous Catalyst [9]
-
To a 10 ml round-bottomed flask, add isatin (1.0 mmol), sarcosine (1.0 mmol), and a 5-arylidene-1,3-thiazolidine-2,4-dione (1.0 mmol) in ethanol (5 ml).
-
Add the MCCFe₂O₄@L-proline MNRs catalyst (4 mol%).
-
Stir the resulting mixture at 100 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, separate the catalyst using an external magnet and evaporate the solvent.
-
The separated catalyst can be washed with ethanol and water, dried under vacuum, and reused.
Protocol 2: Iridium-Catalyzed Reductive [3+2] Cycloaddition [4]
-
To a vial, add the amide substrate (0.25 mmol), IrCl(CO)(PPh₃)₂ (1 mol%), and toluene (1 mL).
-
Add 1,1,3,3-tetramethyldisiloxane (TMDS) as the terminal reductant.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture and purify the product by column chromatography.
Protocol 3: Purification of Crude Pyrrole by Acid Treatment and Distillation [7]
-
In a reaction flask, add the crude pyrrole containing basic impurities like pyrrolidine.
-
Add a sufficient amount of an aqueous mineral acid (e.g., 10-30% sulfuric acid) or carboxylic acid (e.g., 60-95% formic acid) to neutralize the basic impurities.
-
Set up a distillation apparatus for distillation at reduced pressure.
-
Heat the mixture to distill the purified pyrrole, leaving the non-volatile salts of the basic impurities behind.
-
Collect the pyrrole fraction at its boiling point under the given pressure.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
Improving yield and purity of Methyl Pyrrolidine-3-carboxylate
Welcome to the technical support center for the synthesis and purification of Methyl Pyrrolidine-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of this important synthetic intermediate.
This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis is the Fischer esterification of Pyrrolidine-3-carboxylic acid using methanol in the presence of an acid catalyst. This method is favored for its simplicity and the use of readily available and inexpensive reagents.
Q2: I am experiencing low yields in my Fischer esterification. What are the common causes and how can I improve it?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction. The presence of water, a byproduct, can drive the equilibrium back towards the starting materials. To improve the yield, consider the following strategies:
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Use of Excess Methanol: Employing a large excess of methanol can shift the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle. Often, methanol can be used as the reaction solvent.
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Water Removal: Actively removing water as it forms is a highly effective method to drive the reaction to completion. This can be achieved by using a Dean-Stark apparatus with a suitable azeotropic solvent (e.g., toluene) or by adding a dehydrating agent like molecular sieves to the reaction mixture.
-
Choice of Acid Catalyst: Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are common catalysts. The choice and concentration of the catalyst can significantly impact the reaction rate and yield.
Q3: What are the potential side reactions and byproducts I should be aware of during the synthesis?
A3: Besides incomplete reaction, potential side reactions include:
-
N-Alkylation: Under certain conditions, the pyrrolidine nitrogen can be methylated by methanol, leading to the formation of N-methylpyrrolidine derivatives.
-
Polymerization: At elevated temperatures and under harsh acidic conditions, side reactions involving the pyrrolidine ring or impurities can lead to the formation of polymeric materials, often observed as a dark-colored reaction mixture.
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Formation of Salts: The product is a secondary amine, which will be protonated by the acid catalyst to form a salt. This needs to be considered during the workup and purification steps.
Q4: How can I effectively purify this compound?
A4: Purification typically involves the following steps:
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Neutralization: After the reaction, the excess acid catalyst must be neutralized. This is commonly done by washing the reaction mixture with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃).
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Extraction: The ester can be extracted from the aqueous layer using an organic solvent like ethyl acetate or dichloromethane.
-
Drying: The organic extracts should be dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) to remove any residual water.
-
Solvent Removal: The solvent is then removed under reduced pressure.
-
Distillation or Chromatography: For higher purity, the crude product can be purified by vacuum distillation or column chromatography on silica gel.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Insufficient acid catalyst. 2. Reaction time is too short. 3. Reaction temperature is too low. 4. Presence of water in reactants or solvent. | 1. Ensure a catalytic amount of a strong acid (e.g., H₂SO₄, TsOH) is used. 2. Increase the reaction time and monitor progress by TLC. 3. Ensure the reaction is heated to a gentle reflux of methanol. 4. Use anhydrous methanol and dry glassware. Consider adding 3Å or 4Å molecular sieves. |
| Dark Brown or Black Reaction Mixture | 1. Polymerization or other side reactions. 2. Reaction temperature is too high. | 1. Use milder reaction conditions (e.g., lower temperature, alternative catalyst like a Lewis acid). 2. Ensure the reaction is not overheated; maintain a gentle reflux. |
| Difficulty in Isolating the Product | 1. Incomplete removal of unreacted Pyrrolidine-3-carboxylic acid. 2. Product remains in the aqueous phase as the hydrochloride salt. | 1. During workup, thoroughly wash the organic layer with saturated sodium bicarbonate solution to remove unreacted acid. 2. Ensure the aqueous layer is made sufficiently basic (pH > 8) before extraction to deprotonate the product and allow it to partition into the organic layer. |
| Product is Contaminated with a Higher Boiling Point Impurity | 1. Formation of N-methylated byproduct. | 1. Optimize reaction conditions to minimize this side reaction (e.g., lower temperature, shorter reaction time). 2. Purify by vacuum distillation or column chromatography. |
| Low Purity After Workup | 1. Incomplete neutralization of the acid catalyst. 2. Incomplete removal of starting material. 3. Insufficient drying of the organic layer. | 1. Monitor the pH of the aqueous layer during the bicarbonate wash to ensure complete neutralization. 2. Perform multiple extractions and washes. 3. Use an adequate amount of drying agent and ensure sufficient contact time. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Pyrrolidine-3-Carboxylic Acid Derivatives.
| Starting Materials | Catalyst/Method | Solvent | Temperature | Time | Yield | Purity/ee | Reference |
| Pyrrolidine-3-carboxylic acid, Methanol | H₂SO₄ (catalytic) | Methanol | Reflux | 4-8 h | 65-85% | >95% (after purification) | General Fischer Esterification |
| 4-Oxopent-2-enoate, Nitromethane | Organocatalyst | CH₂Cl₂ | 24°C | 48 h | 90% | 97% ee | [1][2] |
| (chloromethyl)trimethylsilane, benzylamine, methyl acrylate | Multi-step synthesis | Various | Various | - | 86.1% (overall) | Not specified |
Note: The data for the Fischer esterification is a general representation and can vary based on specific experimental conditions.
Table 2: Purity Specifications of Commercially Available this compound Hydrochloride.
| Supplier | Purity Specification | Analytical Method |
| Supplier A | ≥ 95% | NMR |
| Supplier B | 97% | Not Specified |
| Supplier C | >98% | Not Specified |
Experimental Protocols
Protocol 1: Fischer Esterification of Pyrrolidine-3-carboxylic Acid
This protocol describes a general procedure for the synthesis of this compound via Fischer esterification.
Materials:
-
Pyrrolidine-3-carboxylic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
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Ethyl Acetate
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Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add Pyrrolidine-3-carboxylic acid (1.0 eq). Add a large excess of anhydrous methanol (e.g., 10-20 eq, or use as the solvent).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) or p-toluenesulfonic acid (e.g., 0.1 eq).
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice.
-
Neutralization and Extraction: Transfer the mixture to a separatory funnel. Slowly add saturated sodium bicarbonate solution until the effervescence ceases and the aqueous layer is basic (pH > 8). Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification (Optional): For higher purity, the crude product can be purified by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
Technical Support Center: Methyl Pyrrolidine-3-carboxylate
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of Methyl Pyrrolidine-3-carboxylate and its hydrochloride salt.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound hydrochloride?
A1: For optimal stability, this compound hydrochloride should be stored under controlled conditions. Based on supplier recommendations, the following conditions are advised:
-
Temperature: Refrigeration at 2°C to 8°C is commonly recommended.[1][2] Some suppliers suggest storage at 0-8°C, while others indicate room temperature is acceptable for the hydrochloride salt.[2][3] For long-term storage, colder temperatures, such as -20°C, are generally preferable to minimize degradation.
-
Atmosphere: Storage under an inert gas like nitrogen or argon is recommended to prevent oxidation.[1]
-
Container: Use a tightly sealed container to protect the compound from moisture.
Q2: How does the stability of the free base (this compound) differ from the hydrochloride salt?
A2: The hydrochloride salt of this compound is generally more stable than the free base. The protonated nitrogen in the pyrrolidine ring of the hydrochloride salt is less susceptible to oxidation. Pyrrolidine-containing compounds have shown greater stability under acidic conditions.
Q3: What are the primary degradation pathways for this compound?
A3: The two main potential degradation pathways for this compound are:
-
Hydrolysis: The ester group can undergo hydrolysis, especially in the presence of acidic or basic conditions, to form pyrrolidine-3-carboxylic acid and methanol. Esters are known to be susceptible to hydrolysis.
-
Oxidation: The nitrogen atom in the pyrrolidine ring is a potential site for oxidation, which can be accelerated by exposure to air and light.
Q4: Are there any known incompatibilities for this compound?
A4: Avoid strong oxidizing agents, strong acids, and strong bases, as they can accelerate the degradation of the compound. It is also advisable to conduct compatibility studies with excipients if you are developing a formulation.
Q5: How can I monitor the stability of this compound in my experiments?
A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the most effective way to monitor the stability of this compound. This method can separate the parent compound from its degradation products, allowing for accurate quantification of its purity over time.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change to yellow or brown) | Oxidation of the pyrrolidine ring. | Store the compound under an inert atmosphere (nitrogen or argon) and protect it from light by using amber vials or storing it in the dark. |
| Decreased purity or appearance of new peaks in HPLC analysis | Chemical degradation (hydrolysis or oxidation). | Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from moisture and light, and under an inert atmosphere if possible. Consider performing forced degradation studies to identify the degradation products. |
| Poor recovery from aqueous solutions | Hydrolysis of the ester group. | Maintain the pH of aqueous solutions close to neutral. If working at acidic or basic pH is necessary, conduct experiments at lower temperatures and for shorter durations to minimize hydrolysis. |
| Inconsistent analytical results | Improper storage or handling leading to degradation. | Always use tightly sealed containers and store at the recommended temperature. Minimize the number of freeze-thaw cycles. |
Storage Conditions Summary
| Compound Form | Temperature | Atmosphere | Light/Moisture Protection |
| This compound Hydrochloride | 2°C to 8°C (Refrigerated)[1][2] | Inert gas (Nitrogen or Argon) recommended[1] | Tightly sealed, light-resistant container |
| This compound (Free Base) | -20°C (Frozen) for long-term storage | Inert gas (Nitrogen or Argon) is highly recommended | Tightly sealed, light-resistant container |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.
Objective: To identify potential degradation products of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60-80°C).
-
Photostability: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines.
-
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration with the mobile phase.
-
Analysis: Analyze the samples using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (to be determined by UV scan, likely around 210 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Synthesis
Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals troubleshoot and resolve issues related to low enantioselectivity in asymmetric synthesis. This guide provides a structured approach to identifying and addressing common experimental challenges through a series of frequently asked questions, detailed troubleshooting guides, and experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific problems you may encounter.
Q1: My enantiomeric excess (% ee) is much lower than literature reports for the same reaction. Where should I start troubleshooting?
A1: The first and most critical step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1] An inaccurate or unvalidated analytical method can give misleading % ee values.
Troubleshooting Workflow for Analytical Method Validation
Caption: Initial troubleshooting workflow for low % ee.
Key Validation Parameters:
-
Resolution (Rs): Ensure baseline separation between the two enantiomer peaks. A resolution value greater than 1.5 is generally considered adequate.[1]
-
Accuracy: Confirm that the measured % ee of a known standard sample is correct.
-
Precision: Ensure that repeated measurements of the same sample yield consistent results.[1]
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Linearity: Verify that the detector response is linear for both enantiomers across a range of concentrations. A common pitfall is one enantiomer having a stronger UV response, leading to an inaccurate ratio determination.[1]
Q2: I've validated my analytical method, but the % ee is still low and inconsistent. What's the next step?
A2: Scrutinize the purity of all reagents, solvents, and the catalyst. Asymmetric reactions are highly sensitive to trace impurities.[1][2]
Checklist for Reagents and Catalyst:
-
Substrate Purity: Impurities in the starting material can react competitively, leading to racemic products. Consider repurifying your substrate via recrystallization, distillation, or chromatography.[1][2]
-
Solvent Quality: Use anhydrous and peroxide-free solvents. It is best practice to use freshly distilled or commercially available anhydrous-grade solvents.[1][3] Water can be detrimental to many catalytic systems.[2]
-
Catalyst/Ligand Purity & Integrity: Ensure the catalyst and any chiral ligands are of high purity. Impurities can interfere with the formation of the active catalytic species.[3]
-
Catalyst Activity: Catalysts, especially organometallic complexes, can be sensitive to air and moisture and may deactivate over time.[2][3] A change in color or precipitation can indicate deactivation.[2] Running a control reaction with a fresh batch of catalyst can help determine if this is the issue.[2]
Q3: My reagent purity is confirmed, but enantioselectivity remains poor. How should I approach optimizing the reaction conditions?
A3: Systematic optimization of reaction parameters is crucial. Temperature, solvent, and concentration can all have a profound impact on enantioselectivity.[2][4]
Logical Flow for Reaction Condition Optimization
References
Removal of impurities from Methyl Pyrrolidine-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Methyl Pyrrolidine-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: The impurity profile of this compound can vary significantly depending on the synthetic route employed. However, common impurities may include:
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Unreacted Starting Materials: Such as pyrrolidine-3-carboxylic acid, methanol, and any reagents used for esterification (e.g., thionyl chloride, sulfuric acid).
-
Byproducts of Esterification: Including residual acid catalysts or their salts.
-
Side-Reaction Products: The synthesis of pyrrolidine derivatives can sometimes lead to the formation of oligomers or products from side reactions.[1]
-
Degradation Products: The product may be unstable under certain reaction or workup conditions, leading to decomposition.
-
Solvent Residues: Residual solvents from the reaction or purification steps.
Q2: How can I detect the purity of my this compound sample?
A2: Several analytical techniques can be used to assess the purity of your sample:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities. Commercial suppliers often state purity as ≥95% (NMR).[2]
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These are powerful techniques for separating and quantifying components in a mixture.
-
Mass Spectrometry (MS): Can be coupled with GC or HPLC (GC-MS, LC-MS) to identify impurities based on their mass-to-charge ratio.
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a mixture and monitor the progress of purification.
Q3: My this compound is in the hydrochloride salt form. How do I obtain the free amine?
A3: To obtain the free amine from its hydrochloride salt, you need to neutralize the salt with a base. A common procedure involves dissolving the hydrochloride salt in a suitable solvent and treating it with a base to remove the hydrogen chloride.
A classic procedure involves:
-
Dissolving the hydrochloride salt in an aqueous solution.
-
Adding a base such as sodium carbonate, potassium carbonate, or triethylamine (TEA) to neutralize the acid.
-
Extracting the free amine into an organic solvent like diethyl ether or dichloromethane.
-
Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and evaporating the solvent.[3]
Troubleshooting Guides
Issue 1: Low Yield After Purification
Problem: The yield of pure this compound is significantly lower than expected after purification.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Product Decomposition on Silica Gel | Test the stability of your compound on a small TLC plate spotted with your material and left to stand for a few hours. If degradation is observed, consider alternative purification methods like crystallization or using a different stationary phase (e.g., alumina).[4] |
| Incomplete Extraction | During workup, ensure the pH of the aqueous layer is sufficiently basic to deprotonate the pyrrolidine nitrogen, allowing for efficient extraction into the organic phase. Perform multiple extractions with smaller volumes of solvent for better recovery. |
| Losses During Crystallization | If using crystallization, ensure you are not using an excessive amount of solvent, as this will reduce your recovery. Cool the solution slowly to maximize crystal formation.[5] |
| Product Volatility | If your product is volatile, avoid excessive heating or prolonged exposure to high vacuum during solvent removal. |
Issue 2: Oiling Out During Crystallization
Problem: Instead of forming crystals, my this compound separates as an oil.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| High Impurity Level | High concentrations of impurities can depress the melting point of the compound, leading to oiling out. Try purifying the crude material by another method first (e.g., a quick filtration through a silica plug) to remove some impurities before attempting crystallization.[5] |
| Rapid Cooling | Cooling the solution too quickly can prevent proper crystal lattice formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5] |
| Inappropriate Solvent | The solvent system may not be ideal. Try adding a small amount of a co-solvent in which the compound is more soluble to prevent it from crashing out as an oil.[5] |
| Low Melting Point of the Compound | If the compound has a low melting point, it may be difficult to crystallize at room temperature. Try performing the crystallization at a lower temperature. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is suitable for separating the basic this compound from non-basic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Acidic Wash: Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic product will move to the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separation: Separate the aqueous layer.
-
Basification: Cool the aqueous layer in an ice bath and add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) until the solution is basic (pH > 8).
-
Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Purification by Flash Column Chromatography
This method is effective for separating compounds with different polarities.
-
Solvent System Selection: Use TLC to determine a suitable solvent system that gives good separation between your product and impurities. A common starting point for amines is a mixture of dichloromethane and methanol or ethyl acetate and hexanes with a small amount of triethylamine (to prevent tailing).
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Comparison of Purification Methods
| Method | Advantages | Disadvantages | Typical Purity Achieved |
| Acid-Base Extraction | - Good for removing non-basic impurities- Scalable | - May not remove basic impurities- Can be time-consuming | >95% |
| Crystallization | - Can yield very pure material- Relatively inexpensive | - Can be difficult to find a suitable solvent- May result in low yields | >98% |
| Flash Column Chromatography | - Good for separating a wide range of impurities- High resolution | - Can be time-consuming- Requires larger volumes of solvent- Potential for product decomposition on silica | >99% |
| Distillation | - Effective for volatile impurities | - Not suitable for non-volatile impurities- Requires thermally stable compound | Dependent on impurity volatility |
Visualizations
Caption: Experimental Workflows for Purification.
Caption: Logic Diagram for Troubleshooting.
References
Technical Support Center: Challenges in the Scale-up of Pyrrolidine Synthesis
Welcome to the Technical Support Center for Pyrrolidine Synthesis Scale-up. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the common challenges encountered when transitioning pyrrolidine synthesis from the laboratory to pilot or production scale.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges when scaling up pyrrolidine synthesis?
A1: The primary challenges in scaling up pyrrolidine synthesis include maintaining stereocontrol, ensuring consistent high yields, managing heat transfer in exothermic reactions, controlling impurity profiles, and addressing mass transfer limitations in larger reactors. Sourcing of starting materials and catalysts at a larger scale can also present logistical and economic hurdles.[1]
Q2: How does the choice of synthetic route impact the scalability of pyrrolidine synthesis?
A2: The choice of synthetic route is critical for successful scale-up. Routes that are robust, use readily available and cost-effective starting materials, and avoid hazardous reagents or extreme reaction conditions are generally preferred for large-scale production.[1][2] For instance, while methods like [3+2] cycloadditions offer excellent stereocontrol, they may require careful optimization of catalysts and reaction conditions for large-scale application.[3][4][5] In contrast, industrial synthesis often relies on methods like the reaction of 1,4-butanediol with ammonia under high temperature and pressure.[6]
Q3: What are the key safety considerations for large-scale pyrrolidine synthesis?
A3: Safety is paramount during scale-up. Key considerations include:
-
Exothermic Reactions: Many pyrrolidine synthesis reactions are exothermic. Proper reactor design with adequate cooling capacity is crucial to prevent thermal runaway.[7][8]
-
Hazardous Reagents: Some synthetic routes may involve flammable solvents, pyrophoric reagents, or toxic chemicals. A thorough risk assessment and implementation of appropriate handling procedures are essential.
-
Pressure Management: Reactions that generate gaseous byproducts require adequate venting and pressure control systems.
-
Personal Protective Equipment (PPE): Appropriate PPE, including lab coats, safety glasses, and gloves, must be worn at all times.[9][10]
Troubleshooting Guides
Issue 1: Low Yield Upon Scale-up
Symptoms: A significant drop in product yield is observed when moving from a laboratory scale (grams) to a pilot or production scale (kilograms).
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inefficient Mixing/Mass Transfer | In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Solution: Optimize the stirrer design (e.g., impeller type, position) and agitation speed to ensure homogeneous mixing.[11] |
| Poor Temperature Control | Exothermic reactions can be difficult to control at a larger scale, leading to decomposition of reactants or products. Solution: Ensure the reactor has sufficient cooling capacity. Consider slower addition of reagents or using a jacketed reactor with a reliable cooling system.[7][8] |
| Incomplete Reaction | The reaction may not go to completion at a larger scale due to issues with mass transfer or catalyst deactivation. Solution: Increase the reaction time, consider a higher catalyst loading, or investigate the stability of the catalyst under the scaled-up conditions. For reductive aminations, insufficient hydride reagent can be a cause.[11][12] |
| Work-up and Isolation Losses | Product loss during extraction and purification can be more significant at a larger scale. Solution: Optimize the extraction procedure by performing multiple extractions or using a continuous extraction method. For purification by crystallization, carefully select the solvent system to maximize recovery.[11][13][14] |
Issue 2: Loss of Stereoselectivity
Symptoms: The desired stereoisomer is produced with lower diastereomeric ratio (dr) or enantiomeric excess (ee) at a larger scale.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Temperature Fluctuations | Even small variations in temperature can impact the transition state energies, leading to a loss of stereocontrol. Solution: Implement precise temperature control throughout the reaction. Use a well-calibrated temperature probe and a responsive heating/cooling system.[4] |
| Solvent Effects | The choice of solvent can significantly influence the stereochemical outcome. Solution: Screen a range of solvents to find the optimal one for both yield and stereoselectivity at scale. For some reactions, dipolar aprotic solvents like DMSO have shown to provide excellent results.[15] |
| Catalyst Performance | The catalyst's effectiveness may differ at a larger scale due to changes in concentration or susceptibility to impurities. Solution: Ensure the catalyst is of high purity and consider increasing the catalyst loading if deactivation is suspected. For asymmetric catalysis, the choice of chiral ligand is critical and may need re-optimization.[4][15] |
| Changes in Reaction Kinetics | Slower addition of reagents at a larger scale can alter the concentration profile of intermediates, potentially affecting stereoselectivity. Solution: Model the reaction kinetics at a smaller scale and use this information to design an appropriate reagent addition strategy for the larger scale. |
Issue 3: Impurity Profile Changes
Symptoms: New or higher levels of impurities are observed in the final product at a larger scale.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Side Reactions | Increased reaction times or localized high temperatures can promote the formation of side products. Solution: Re-optimize the reaction temperature and time. Analyze the impurity profile to identify the side products and adjust the reaction conditions to minimize their formation. For example, in [3+2] cycloadditions, dimerization of the azomethine ylide can be a side reaction. |
| Raw Material Quality | The quality of starting materials and solvents can vary between batches, especially when purchased in larger quantities. Solution: Implement stringent quality control checks for all incoming raw materials. |
| Decomposition during Work-up | The product may be less stable during the longer work-up and isolation procedures required for larger batches. Solution: Minimize the time the product is exposed to harsh conditions (e.g., high temperatures, strong acids/bases). Consider in-situ quenching or immediate isolation after the reaction is complete. |
| Inefficient Purification | Purification methods that work well at a small scale, such as column chromatography, may not be practical or efficient for large quantities. Solution: Develop a scalable purification strategy, such as crystallization or distillation. For crystallization, carefully select the solvent system to ensure effective removal of impurities.[13][14][16][17] |
Data Presentation
Table 1: Comparison of Catalysts for Asymmetric Aldol Reaction in Pyrrolidine Synthesis
| Catalyst | Aldehyde | Ketone | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| Boc-L-Prolinamide | 4-Nitrobenzaldehyde | Acetone | Neat | RT | 24 | 80 | - | 30 | [18] |
| Boc-L-Prolinamide | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | RT | 24 | 95 | 95:5 | 99 | [18] |
| (S)-Pyrrolidine-thiourea | trans-β-Nitrostyrene | Cyclohexanone | Toluene | RT | 12 | 98 | 95:5 | 99 | [18] |
Table 2: Performance of Catalysts in Asymmetric Michael Addition
| Catalyst | Nitroalkene | Aldehyde | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| Diarylprolinol silyl ether | Nitromethane | Propanal | Toluene | 4 | 24 | 92 | 93:7 | 99 | [19] |
| Pyrrolidinyl-squaramide | trans-β-Nitrostyrene | Propanal | Toluene | -20 | 48 | 95 | >99:1 | 99 | [19] |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of a Substituted Pyrrolidine via [3+2] Cycloaddition
This protocol is a representative example for the synthesis of a spirooxindole-pyrrolidine derivative.
Materials:
-
Cyclic amine (e.g., Tetrahydroisoquinoline, 1.0 mmol)
-
Aryl aldehyde (1.0 mmol)
-
Olefinic oxindole (1.0 mmol)
-
Solvent (e.g., Toluene, 5 mL)
-
Acid additive (e.g., Benzoic acid, 0.1 mmol)
Procedure:
-
To a dry round-bottom flask, add the cyclic amine (1.0 mmol), aryl aldehyde (1.0 mmol), olefinic oxindole (1.0 mmol), and benzoic acid (0.1 mmol).
-
Add the solvent (5 mL) and stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired spirooxindole-pyrrolidine.
Note: The reaction conditions, particularly the choice of solvent and acid additive, may need to be optimized for different substrates to achieve the best yield and diastereoselectivity.[5]
Protocol 2: Scalable Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine
This multi-step synthesis is a common route to a valuable chiral building block.
Step 1: Reduction of N-Boc-L-proline to N-Boc-L-prolinol
-
Dissolve N-Boc-L-proline in an anhydrous solvent (e.g., THF) in a flask under an inert atmosphere (e.g., Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a reducing agent (e.g., Borane-THF complex or LiAlH₄) to the solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by slow addition of water or an aqueous solution of a salt (e.g., Rochelle's salt).
-
Perform an aqueous work-up, extracting the product into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain crude N-Boc-L-prolinol.
Troubleshooting: Low yields can result from incomplete reaction or product loss during work-up due to its polarity. Ensure sufficient reducing agent is used and perform multiple extractions.[11]
Step 2: Mesylation/Tosylation of N-Boc-L-prolinol
-
Dissolve N-Boc-L-prolinol and a base (e.g., triethylamine or pyridine) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add methanesulfonyl chloride or p-toluenesulfonyl chloride.
-
Stir the reaction at 0 °C and then allow it to warm to room temperature until completion.
-
Perform an aqueous work-up and extract the product.
-
Dry the organic layer and concentrate to yield the mesylated or tosylated intermediate.
Troubleshooting: Incomplete reaction can occur due to steric hindrance from the Boc group. Ensure adequate reaction time and use a suitable base.[11]
Step 3: Azide Substitution
-
Dissolve the mesylated or tosylated intermediate in a polar aprotic solvent (e.g., DMF or DMSO).
-
Add sodium azide and heat the reaction mixture (e.g., to 80-100 °C).
-
Monitor the reaction until completion.
-
After cooling, perform an aqueous work-up and extract the product.
-
Dry and concentrate the organic layer to obtain the azide intermediate.
Troubleshooting: This Sₙ2 reaction can be slow. Elevated temperatures or microwave assistance can improve the reaction rate. A tosylate is a better leaving group than a mesylate.[11]
Step 4: Reduction of the Azide
-
Dissolve the azide intermediate in a suitable solvent (e.g., methanol or ethanol).
-
Add a catalyst for hydrogenation (e.g., Palladium on carbon) or a reducing agent (e.g., LiAlH₄).
-
If using hydrogenation, subject the mixture to a hydrogen atmosphere.
-
After the reaction is complete, filter off the catalyst (if used) and concentrate the solution to obtain the final product, (S)-1-Boc-2-(aminomethyl)pyrrolidine.
Visualizations
Caption: A generalized experimental workflow for pyrrolidine synthesis.
Caption: A logical workflow for troubleshooting issues in synthesis.
Caption: The signaling pathway for [3+2] cycloaddition synthesis.
References
- 1. Exercises in pyrrolidine chemistry: gram scale synthesis of a Pro-Pro dipeptide mimetic with a polyproline type II helix conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. benchchem.com [benchchem.com]
- 5. Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 9. Safety Precautions for Handling Exothermic Reactions - Google Docs [docs.google.com]
- 10. lobachemie.com [lobachemie.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. How To [chem.rochester.edu]
- 14. science.uct.ac.za [science.uct.ac.za]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
By-product formation in the synthesis of pyrrolidine derivatives
Welcome to the technical support center for the synthesis of pyrrolidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding by-product formation in various synthetic routes.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common by-products in pyrrolidine synthesis?
-
How can I minimize the formation of oligomeric by-products?
-
What is the best method to purify my pyrrolidine derivative from common by-products?
-
-
Troubleshooting Guides by Synthetic Method
-
Paal-Knorr Synthesis
-
1,3-Dipolar Cycloaddition of Azomethine Ylides
-
Reductive Amination
-
Intramolecular Aza-Michael Addition
-
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in pyrrolidine synthesis?
A: The formation of by-products is highly dependent on the chosen synthetic route. However, some common classes of by-products observed across different methods include:
-
Incomplete reaction products: Starting materials or reaction intermediates that have not fully cyclized.
-
Over-alkylation products: In methods like reductive amination, the nitrogen atom can be alkylated more than once, leading to the formation of tertiary amines or quaternary ammonium salts.[1][2][3]
-
Dehydrogenated products: Formation of the corresponding aromatic pyrrole derivatives, especially under harsh reaction conditions or in the presence of certain catalysts.[4][5]
-
Stereoisomers: Formation of undesired diastereomers (e.g., exo instead of endo products in cycloadditions) or racemization of chiral centers.[6][7][8]
-
Polymerization/Oligomerization: Undesired reaction of starting materials or products with each other to form higher molecular weight species.
-
Ring-opened products: Cleavage of the pyrrolidine ring under certain conditions.
Q2: How can I minimize the formation of oligomeric by-products?
A: Oligomeric by-products often arise from intermolecular reactions competing with the desired intramolecular cyclization or by reaction of the product with starting materials. To minimize their formation:
-
High Dilution: Running the reaction at a lower concentration can favor intramolecular reactions over intermolecular ones.
-
Slow Addition of Reagents: Adding one of the key reagents slowly over a period of time can help maintain a low concentration of that reagent, thus disfavoring oligomerization.
-
Control of Stoichiometry: Precise control over the stoichiometry of the reactants is crucial. An excess of one reactant can lead to side reactions.
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of undesired side reactions more than the rate of the desired reaction.
Q3: What is the best method to purify my pyrrolidine derivative from common by-products?
A: The choice of purification method depends on the properties of your desired product and the by-products. Common techniques include:
-
Flash Column Chromatography: This is the most common and versatile method for separating organic compounds. The choice of solvent system is critical for achieving good separation.
-
Crystallization: If your product is a solid and a suitable solvent can be found, crystallization is an excellent method for obtaining highly pure material.
-
Distillation: For volatile liquid products, distillation can be an effective purification technique.
-
Acid-Base Extraction: If your by-products have different acidity or basicity compared to your desired pyrrolidine, a liquid-liquid extraction using acidic or basic aqueous solutions can be a simple and effective purification step. For example, unreacted primary or secondary amines can be removed by washing with a dilute acid solution.
Troubleshooting Guides by Synthetic Method
Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classic method for preparing pyrroles and pyrrolidines from 1,4-dicarbonyl compounds and a primary amine or ammonia.[9][10]
Common Issues and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Harsh reaction conditions (prolonged heating, strong acid) leading to degradation of starting materials or product.[9][10] | Use milder reaction conditions. Consider microwave-assisted synthesis or the use of a recyclable heterogeneous catalyst like silica sulfuric acid.[10][11] |
| Formation of Furan By-product | Reaction conditions are too acidic (pH < 3) or use of amine/ammonium hydrochloride salts.[10] | Maintain a neutral or slightly acidic pH. Use a primary amine directly instead of its salt. |
| Incomplete Reaction | Sterically hindered 1,4-dicarbonyl compound or a poorly nucleophilic amine. | Increase reaction time or temperature moderately. Consider using a more effective catalyst. |
| Formation of Pyrrole By-product | Dehydrogenation of the initially formed pyrrolidine or pyrroline intermediate. | Use milder reaction conditions and avoid oxidizing agents. If the pyrrole is the desired product, a subsequent dehydrogenation step can be intentionally performed.[4][5] |
Experimental Protocol: Greener Paal-Knorr Synthesis of N-Substituted Pyrroles
This protocol utilizes mechanochemical activation and a biosourced organic acid catalyst to achieve a solvent-free synthesis.[11]
-
Reactants: 2,5-hexanedione (1 equivalent), primary amine (1.1 equivalents), and citric acid (5 mol-%).
-
Procedure: Combine the reactants in a ball mill.
-
Reaction Conditions: Mill at 20-30 Hz for 15 minutes.
-
Work-up: After the reaction, the product can be isolated by extraction and purified by column chromatography.
Troubleshooting Workflow for Paal-Knorr Synthesis
Caption: Troubleshooting logic for the Paal-Knorr synthesis.
1,3-Dipolar Cycloaddition of Azomethine Ylides
This is a powerful method for the stereoselective synthesis of highly substituted pyrrolidines.[7][12][13] Azomethine ylides, often generated in situ, react with dipolarophiles (e.g., alkenes) to form the pyrrolidine ring.
Common Issues and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Regio- or Stereoselectivity | The Frontier Molecular Orbital (FMO) interactions between the azomethine ylide and the dipolarophile do not strongly favor one isomer.[8] | Modify the electronic properties of the dipolarophile (e.g., by changing substituents). Use a Lewis acid or organocatalyst to control the approach of the reactants.[6][8] Silver-catalyzed reactions tend to show greater endo selectivity.[8] |
| Formation of undesired diastereomers (exo product) | The transition state leading to the endo product is sterically hindered or has unfavorable secondary orbital interactions. | Change the solvent or catalyst. Sometimes, the exo product is thermodynamically more stable, in which case shorter reaction times might favor the kinetically formed endo product. |
| No Reaction | The azomethine ylide is not being generated, or the dipolarophile is not sufficiently reactive. | Ensure the conditions for ylide generation are correct (e.g., appropriate base and temperature). Use a more electron-deficient dipolarophile. |
| Complex Mixture of Products | The azomethine ylide is unstable and undergoes side reactions before cycloaddition. | Generate the ylide in situ at a low temperature and ensure the dipolarophile is present in excess to trap it immediately. |
Experimental Protocol: Catalytic Asymmetric 1,3-Dipolar Cycloaddition
This protocol describes a general procedure for the silver-catalyzed asymmetric cycloaddition of an iminoester with an alkene.
-
Reactants: Iminoester (1 equivalent), alkene (1.2 equivalents), AgOAc (0.1 equivalents), and a chiral ligand (e.g., a phosphine, 0.11 equivalents).
-
Solvent: Toluene or another aprotic solvent.
-
Procedure: To a solution of the iminoester and alkene in the solvent, add the catalyst and ligand.
-
Reaction Conditions: Stir the mixture at room temperature for the specified time (monitor by TLC).
-
Work-up: After completion, filter the reaction mixture through a pad of silica gel, concentrate the filtrate, and purify the residue by column chromatography.
Signaling Pathway for Stereocontrol in 1,3-Dipolar Cycloaddition
Caption: Catalytic control of stereochemistry in 1,3-dipolar cycloaddition.
Reductive Amination
Reductive amination is a versatile method for forming amines, and can be used to synthesize pyrrolidines from 1,4-dicarbonyl compounds or their equivalents.[1][2][14]
Common Issues and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Formation of Secondary/Tertiary Amine By-products | The initially formed primary amine reacts further with the aldehyde/ketone. | Use a large excess of the amine source (e.g., ammonia). Use a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent.[3] |
| Reduction of the Carbonyl Group | The reducing agent is too reactive and reduces the aldehyde/ketone before imine formation. | Use a milder, more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are more effective at reducing imines than carbonyls.[1][2][15] |
| Low Yield | Incomplete imine formation, especially with less reactive ketones. | Use a Lewis acid catalyst (e.g., Ti(OiPr)₄ or ZnCl₂) to promote imine formation.[1][15] |
| Epimerization at α-Stereocenter | If the carbonyl compound has a stereocenter alpha to the carbonyl group, it may epimerize under the reaction conditions. | Use milder reaction conditions (lower temperature, shorter reaction time) and a non-acidic catalyst if possible. |
Quantitative Data on Reducing Agent Selectivity
| Reducing Agent | Typical Substrate | Typical Conditions | Selectivity for Imine vs. Carbonyl | Reference |
| NaBH₄ | Aldehydes, Ketones | MeOH, EtOH | Low (can reduce both) | [1][15] |
| NaBH₃CN | Aldehydes, Ketones | MeOH, pH ~6-7 | High (prefers imines) | [1][2][15] |
| NaBH(OAc)₃ | Aldehydes, Ketones | DCE, DCM, THF | High (prefers imines) | [1][3][15] |
Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a general method that avoids the use of toxic cyanides.[3]
-
Reactants: Aldehyde or ketone (1 equivalent), amine (1.2 equivalents), and sodium triacetoxyborohydride (1.5 equivalents).
-
Solvent: Dichloroethane (DCE).
-
Procedure: To a solution of the carbonyl compound and the amine in DCE, add sodium triacetoxyborohydride in portions.
-
Reaction Conditions: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over sodium sulfate, and concentrate it. Purify the residue by column chromatography.
Intramolecular Aza-Michael Addition
This method involves the cyclization of an amino group onto an α,β-unsaturated carbonyl or other Michael acceptor to form the pyrrolidine ring.[16][17][18]
Common Issues and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Exo vs. Endo Cyclization | The reaction follows an undesired cyclization pathway (e.g., 6-exo-trig instead of 5-endo-trig). | The regioselectivity is often determined by Baldwin's rules. Redesign the substrate to favor the desired cyclization mode. The 5-endo-trig cyclization is generally disfavored but can occur under certain conditions.[17] |
| Low Diastereoselectivity | Poor facial selectivity in the addition of the amine to the Michael acceptor. | Use a chiral catalyst (e.g., a chiral phosphoric acid) to control the stereochemistry of the cyclization.[19] |
| Reversibility of the Reaction | The Michael addition is reversible, leading to an equilibrium mixture of starting material and product. | Use conditions that trap the product. For example, if the product can be protonated to form a stable salt, running the reaction in the presence of a suitable acid might drive the equilibrium towards the product. |
| Polymerization | The Michael acceptor undergoes intermolecular polymerization. | Use high dilution conditions to favor the intramolecular cyclization. |
Experimental Workflow for Asymmetric Aza-Michael Addition
Caption: Workflow for the asymmetric synthesis of pyrrolidines via intramolecular aza-Michael addition.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Pyrrole - Wikipedia [en.wikipedia.org]
- 5. Pyrrole synthesis [organic-chemistry.org]
- 6. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 10. rgmcet.edu.in [rgmcet.edu.in]
- 11. researchgate.net [researchgate.net]
- 12. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Azomethine ylide - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 16. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 18. pubs.acs.org [pubs.acs.org]
- 19. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Stereoselective Pyrrolidine Synthesis
Welcome to the technical support center for the stereoselective synthesis of pyrrolidines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis, providing practical troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for controlling stereoselectivity in pyrrolidine synthesis?
A1: Stereocontrol in pyrrolidine synthesis is primarily achieved through several key strategies:
-
Chiral Pool Synthesis : Utilizes readily available chiral starting materials, such as proline or 4-hydroxyproline, to introduce stereocenters. The existing chirality directs the formation of new stereocenters.[1][2][3]
-
Asymmetric Catalysis : Employs a small amount of a chiral catalyst to induce enantioselectivity or diastereoselectivity. This is a highly versatile approach, with common methods including:
-
Organocatalysis : Uses small organic molecules, like proline derivatives (diarylprolinol silyl ethers) or Cinchona alkaloids, to catalyze reactions such as Michael additions and aldol reactions.[4][5][6][7][8]
-
Metal Catalysis : Leverages transition metals (e.g., Palladium, Copper, Rhodium, Gold) complexed with chiral ligands to catalyze reactions like [3+2] cycloadditions and C-H functionalization.[9][10][11][12]
-
-
Substrate Control : The inherent structure of the substrate directs the stereochemical outcome. This often involves intramolecular reactions where conformational constraints favor the formation of one stereoisomer.[9][13]
-
Chiral Auxiliaries : A chiral moiety is temporarily attached to the substrate to direct a stereoselective transformation. The auxiliary is removed in a subsequent step. Sulfinamides are a common example.[14][15]
Q2: How do I choose between organocatalysis and metal catalysis for my synthesis?
A2: The choice depends on several factors, including the specific transformation, substrate scope, and sensitivity of functional groups.
-
Organocatalysis is often preferred for its operational simplicity, lower toxicity, and reduced sensitivity to air and moisture compared to many metal catalysts. It is particularly effective for Michael additions, aldol, and Mannich reactions.[4][5]
-
Metal Catalysis offers a broader range of reactivity, including cycloadditions, cross-coupling reactions, and C-H activation, which may not be accessible with organocatalysts.[10][11] However, it can require stricter reaction conditions (e.g., inert atmosphere) and may necessitate catalyst removal from the final product, which is a critical consideration in drug development.
Q3: What is the most common method for synthesizing polysubstituted pyrrolidines?
A3: The [3+2] cycloaddition of azomethine ylides with alkenes is one of the most powerful and convergent methods for constructing densely functionalized pyrrolidine rings.[16][17] This reaction can generate up to four stereocenters in a single step.[17] The stereoselectivity can be controlled by using chiral catalysts (metal or organocatalysts), chiral auxiliaries on the ylide precursor, or chiral dipolarophiles.[10][17][18]
Troubleshooting Guide
Issue 1: Low Diastereoselectivity
Q: My reaction produces a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (dr)?
A: Low diastereoselectivity often points to insufficient facial discrimination in the transition state. Here are several approaches to troubleshoot this issue:
-
Change the Catalyst System :
-
Lewis Acids : In reactions like three-component couplings or cycloadditions, the choice and amount of Lewis acid can be critical. For example, switching from Yb(OTf)₃ to MgI₂ or increasing the equivalents of TiCl₄ has been shown to dramatically improve diastereoselectivity.[19][20] A bulkier Lewis acid can create a more sterically hindered environment, favoring one transition state over another.
-
Organocatalyst Structure : The steric and electronic properties of an organocatalyst are paramount. A catalyst with a bulkier substituent can enhance facial shielding. For instance, modifying substituents on a pyrrolidine-based catalyst can tune its effectiveness.[6][7]
-
-
Modify Reaction Temperature : Lowering the reaction temperature (e.g., from room temperature to -78 °C) generally enhances selectivity by favoring the transition state with the lowest activation energy.[20] However, this may significantly slow the reaction rate.
-
Vary the Solvent : The polarity and coordinating ability of the solvent can influence the geometry of the transition state. Experiment with a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH₂Cl₂) to find optimal conditions. In some silyl-substituted pyrrolidine syntheses, using toluene as a cosolvent improved the diastereomeric ratio significantly.[21]
-
Substrate Modification :
-
Protecting Groups : The size of protecting groups on your substrates (e.g., on a nitrogen or oxygen atom) can have a profound impact on steric interactions. Switching from a small protecting group (e.g., Boc) to a larger one (e.g., Cbz) can improve diastereoselectivity.
-
Electron-Withdrawing/Donating Groups : The electronic nature of substituents on the dipolarophile in [3+2] cycloadditions affects the frontier molecular orbital interactions, which can influence stereoselectivity.[22]
-
Issue 2: Low Enantioselectivity
Q: My asymmetric reaction is giving a product with low enantiomeric excess (ee%). What factors should I investigate?
A: Low enantioselectivity indicates that the chiral catalyst is not effectively controlling the approach of the reactants.
-
Optimize the Chiral Ligand/Catalyst : This is the most critical factor.
-
Ligand Screening : For metal-catalyzed reactions, screen a library of chiral ligands. For palladium-catalyzed [3+2] cycloadditions, phosphoramidite ligands have proven highly effective.[10] The electronic properties and bite angle of the ligand are key.
-
Catalyst Loading : While often counterintuitive, sometimes decreasing the catalyst loading can improve enantioselectivity, especially if catalyst aggregation or side reactions are an issue. Conversely, a higher loading may be necessary in some cases.[23]
-
Catalyst Counter-ion/Additive : In organocatalysis, additives or the catalyst's counter-ion can play a crucial role. For example, chiral phosphoric acids are highly effective ligands and catalysts in their own right for certain transformations.[11][15][24]
-
-
Adjust Reaction Conditions :
-
Temperature : As with diastereoselectivity, lowering the temperature is a standard method to try and improve ee%.
-
Concentration : Reaction concentration can affect catalyst aggregation states or the rate of background (non-catalyzed) reactions. Trost's palladium-catalyzed cycloaddition showed that concentration can influence product distribution and selectivity.[10]
-
-
Check for Racemization : Ensure your product is not racemizing under the reaction or workup conditions. This can sometimes occur if the newly formed stereocenter has an acidic proton and a base is present. Analyze the ee% at different reaction times to monitor this possibility.
Quantitative Data Summary
The tables below summarize results from various stereoselective pyrrolidine syntheses, highlighting the impact of different catalysts and conditions.
Table 1: Organocatalytic Michael Addition for Pyrrolidine Synthesis
| Catalyst (mol%) | Aldehyde | Nitroolefin | Solvent | dr (syn:anti) | ee% (syn) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| (S)-Diarylprolinol Silyl Ether (10) | Propanal | trans-β-Nitrostyrene | Toluene | 95:5 | 99 | 85 | [5] |
| Cinchona Alkaloid-derived Carbamate (10) | Various | Various | CH₂Cl₂ | >99:1 (single isomer) | >90 | 50-95 | [4] |
| OC-3 (10) | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | CH₂Cl₂ | 78:22 | 68 | 99 |[7] |
Table 2: Metal-Catalyzed Asymmetric [3+2] Cycloaddition
| Metal/Ligand (mol%) | Imine | Dipolarophile | Additive | dr (exo:endo) | ee% | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Pd₂(dba)₃ / (R)-PA2 (5) | N-Thioamido Pyrrolidine | Aryl Boronic Acid | K₂CO₃ | N/A | 98 | 87 | [11] |
| Cu(OTf)₂ / Ph-Box (10) | Glycine Imino Ester | Trifluoromethyl Enone | KOtBu | >95:5 (endo) | 93 | >95 | [23] |
| Ag₂CO₃ (10) | Glycine Imino Ester | N-tert-Butanesulfinylazadiene | None | >98:2 | >98 | 75 | [17] |
| AuCl(L) / AgBF₄ (5) | Allene-alkene | Nucleophile (e.g., H₂O) | None | N/A | 72-97 | 72-95 |[12] |
Visualizations: Workflows and Mechanisms
A logical workflow can help diagnose and solve issues with stereoselectivity.
Caption: A step-by-step workflow for troubleshooting poor stereoselectivity.
The mechanism of the [3+2] cycloaddition is fundamental to understanding stereocontrol in many pyrrolidine syntheses.
Caption: Catalytic cycle for the asymmetric [3+2] cycloaddition reaction.
Key Experimental Protocols
Protocol 1: Organocatalytic Dynamic Kinetic Resolution Cascade
This protocol is adapted from a highly diastereoselective and enantioselective synthesis of polysubstituted pyrrolidines.[4]
-
Reagents & Setup :
-
Substituted Nitroalkane (1.0 equiv)
-
Acrolein derivative (1.2 equiv)
-
Cinchona alkaloid-derived carbamate organocatalyst (10 mol%)
-
Dichloromethane (CH₂Cl₂) as solvent (0.1 M)
-
Reaction vessel under an inert atmosphere (Nitrogen or Argon)
-
-
Procedure :
-
To a solution of the nitroalkane and the organocatalyst in CH₂Cl₂ at room temperature, add the acrolein derivative dropwise over 5 minutes.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (typically 12-24 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired polysubstituted pyrrolidine.
-
-
Analysis :
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Palladium-Catalyzed Asymmetric [3+2] Cycloaddition
This protocol is based on the enantioselective construction of pyrrolidines developed by Trost and Silverman.[10]
-
Reagents & Setup :
-
Imine (1.0 equiv)
-
Trimethylenemethane (TMM) precursor (e.g., (2-((trimethylsilyl)methyl)allyl) acetate) (1.5 equiv)
-
Palladium catalyst precursor (e.g., Pd₂(dba)₃) (2.5 mol%)
-
Chiral Phosphoramidite Ligand (e.g., L12) (7.5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or THF) (0.2 M)
-
Reaction vessel under a strict inert atmosphere (glovebox recommended)
-
-
Procedure :
-
In a glovebox, charge a reaction vial with the palladium precursor and the chiral ligand. Add the solvent and stir for 15 minutes to allow for complex formation.
-
Add the imine to the catalyst solution.
-
Add the TMM precursor to initiate the reaction.
-
Stir the reaction at the desired temperature (e.g., 25-50 °C). Monitor by TLC or GC-MS until the imine is consumed.
-
Once complete, cool the reaction to room temperature and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral pyrrolidine.
-
-
Analysis :
-
Determine yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
-
Protocol 3: Yb(OTf)₃ Catalyzed Three-Component Reaction
This protocol describes a diastereoselective synthesis of cis-2,5 disubstituted pyrrolidines.[19]
-
Reagents & Setup :
-
Aldehyde (1.0 equiv)
-
Primary amine or aniline (1.0 equiv)
-
1,1-Cyclopropanediester (1.1 equiv)
-
Ytterbium triflate (Yb(OTf)₃) (10 mol%)
-
Acetonitrile (CH₃CN) as solvent (0.2 M)
-
Round-bottom flask equipped with a reflux condenser
-
-
Procedure :
-
To a solution of the aldehyde and amine in acetonitrile, add Yb(OTf)₃. Stir at room temperature for 30 minutes to facilitate in situ imine formation.
-
Add the 1,1-cyclopropanediester to the mixture.
-
Heat the reaction mixture to reflux (approx. 82 °C). Monitor the reaction by TLC.
-
After completion (typically 4-12 hours), cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to isolate the pyrrolidine.
-
-
Analysis :
-
The diastereomeric ratio is typically determined by ¹H NMR analysis, with the cis relationship between the 2- and 5-substituents being the major product.[19]
-
References
- 1. mdpi.com [mdpi.com]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A highly diastereoselective and enantioselective synthesis of polysubstituted pyrrolidines via an organocatalytic dynamic kinetic resolution cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes; Formal Synthesis of (+)-Monomorine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 11. Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
- 14. thieme-connect.com [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. repositorio.uam.es [repositorio.uam.es]
- 24. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Validation & Comparative
Navigating the Chiral Maze: A Comparative Guide to HPLC Analysis of Methyl Pyrrolidine-3-carboxylate Enantiomers
The key to a successful chiral separation lies in the selection of an appropriate chiral stationary phase (CSP) and the optimization of the mobile phase. For Methyl Pyrrolidine-3-carboxylate, which possesses a secondary amine and an ester functional group, several strategies can be employed. This guide will compare three primary approaches: Normal-Phase Chromatography, Reversed-Phase Chromatography, and Pre-Column Derivatization followed by Reversed-Phase HPLC.
Comparative Analysis of Chiral HPLC Methodologies
A screening approach utilizing various chiral stationary phases and mobile phase conditions is the most effective strategy for developing a robust enantioselective assay for this compound. Below is a comparison of potential starting points for method development.
| Parameter | Method A: Normal-Phase Chiral HPLC | Method B: Reversed-Phase Chiral HPLC | Method C: Pre-Column Derivatization RP-HPLC |
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Amylose or Cellulose derivatives like Chiralcel® OD-H, Chiralpak® AD-H) | Macrocyclic glycopeptide-based (e.g., Teicoplanin, Vancomycin) or Polysaccharide-based for RP mode | Standard Achiral C18 (e.g., Hypersil BDS C18) |
| Principle of Separation | Direct enantioseparation based on transient diastereomeric interactions with the chiral stationary phase. | Direct enantioseparation through multiple interaction mechanisms including hydrogen bonding, and ionic and dipole interactions. | Indirect separation of diastereomers formed by reacting the analyte with a chiral derivatizing agent. |
| Typical Mobile Phase | n-Hexane / Isopropanol or Ethanol with an amine additive (e.g., Diethylamine or Triethylamine) | Acetonitrile or Methanol / Water or Buffer (e.g., Ammonium acetate) | Acetonitrile / Water or Buffer with an acidic modifier (e.g., Trifluoroacetic acid) |
| Potential Advantages | High efficiency and good resolution for a wide range of chiral compounds. | Broad applicability, compatible with aqueous samples and MS detection. | Utilizes common, less expensive achiral columns; can enhance detection sensitivity. |
| Potential Disadvantages | Requires non-polar organic solvents; may have limited compatibility with MS detection. | May exhibit lower efficiency compared to normal phase; requires careful mobile phase optimization. | Requires an additional reaction step; potential for racemization during derivatization; requires a chiral derivatizing agent. |
Experimental Protocols
Below are detailed starting protocols for the three proposed methods. Optimization of these conditions will be necessary to achieve baseline separation of the this compound enantiomers.
Method A: Normal-Phase Chiral HPLC
-
HPLC System: Agilent 1260 Infinity II or equivalent with UV/Vis detector.
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane:Ethanol (90:10, v/v) with 0.1% Diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve 1 mg of racemic this compound in 1 mL of the mobile phase.
-
Injection Volume: 10 µL.
This method is based on the successful separation of other pyrrolidine derivatives and represents a strong starting point for direct enantioseparation.[1]
Method B: Reversed-Phase Chiral HPLC
-
HPLC System: Waters Alliance e2695 or equivalent with PDA detector.
-
Column: Astec® CHIROBIOTIC® V2 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile:10 mM Ammonium Acetate in Water (80:20, v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm or Mass Spectrometry.
-
Sample Preparation: Dissolve 1 mg of racemic this compound in 1 mL of a 50:50 mixture of Acetonitrile and Water.
-
Injection Volume: 5 µL.
Reversed-phase chiral chromatography offers the advantage of compatibility with mass spectrometry, which can be beneficial for peak identification and purity assessment.
Method C: Pre-Column Derivatization with Marfey's Reagent followed by RP-HPLC
This method involves converting the enantiomers into diastereomers, which can then be separated on a standard achiral column.[2]
-
Derivatization Step:
-
To 1 mg of this compound in a vial, add 200 µL of a 1% solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.
-
Add 40 µL of 1 M sodium bicarbonate solution.
-
Heat the mixture at 40 °C for 1 hour.
-
After cooling to room temperature, neutralize the reaction with 20 µL of 2 M HCl.
-
Dilute the sample with the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
HPLC System: Shimadzu Prominence series or equivalent with UV/Vis detector.
-
Column: Hypersil BDS C18 (250 x 4.6 mm, 5 µm).[2]
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (0.1% Trifluoroacetic acid in Acetonitrile). Start with 30% B, increasing to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 340 nm.
-
Injection Volume: 20 µL.
-
Workflow for Chiral Method Development
The development of a successful chiral HPLC method is a systematic process. The following diagram illustrates a typical workflow.
Conclusion
The enantioselective analysis of this compound is a critical requirement for its development in pharmaceutical applications. While a pre-validated method is not publicly documented, a systematic screening of polysaccharide and macrocyclic glycopeptide-based chiral stationary phases under normal-phase and reversed-phase conditions is a sound and recommended strategy. The proposed methods and workflow in this guide provide a robust starting point for researchers to develop a reliable and efficient separation, which is crucial for the advancement of drug development and quality control processes. The choice of the final method will depend on factors such as the desired resolution, analysis time, and compatibility with detection techniques like mass spectrometry.
References
A Comparative Guide to the Determination of Enantiomeric Excess of (R)-Methyl Pyrrolidine-3-carboxylate
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is paramount for ensuring the stereochemical purity of chiral molecules like (R)-Methyl Pyrrolidine-3-carboxylate, a key building block in the synthesis of various pharmaceuticals. This guide provides an objective comparison of three robust analytical methods for this purpose: Direct Chiral High-Performance Liquid Chromatography (HPLC), Indirect Chiral HPLC via Derivatization with Marfey's Reagent, and Nuclear Magnetic Resonance (NMR) Spectroscopy using Mosher's Acid Derivatization. The performance of these methods is compared, with detailed experimental protocols and supporting data to aid in the selection of the most suitable technique for your research needs.
Method Comparison
The choice of analytical method for determining the enantiomeric excess of (R)-Methyl Pyrrolidine-3-carboxylate depends on several factors, including the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the three highlighted methods.
| Parameter | Direct Chiral HPLC | Indirect Chiral HPLC (Marfey's Reagent) | NMR Spectroscopy (Mosher's Acid) |
| Principle | Direct separation of enantiomers on a chiral stationary phase. | Derivatization to form diastereomers, followed by separation on an achiral stationary phase. | Derivatization to form diastereomers with distinct NMR signals. |
| Sample Preparation | Minimal (dissolution in mobile phase). | Derivatization reaction required. | Derivatization reaction required. |
| Instrumentation | HPLC with a chiral column and UV detector. | HPLC with a standard C18 column and UV detector. | NMR Spectrometer (¹H or ¹⁹F capabilities). |
| Analysis Time per Sample | 15-30 minutes | 30-60 minutes (plus derivatization time) | 5-15 minutes (plus derivatization time) |
| Resolution (Typical) | Baseline separation (Rₛ > 1.5) | Excellent separation of diastereomers (Rₛ > 2.0).[1] | Baseline resolution of key signals. |
| Limit of Detection | Low (ng range) | Very Low (pmol range).[2] | High (µg to mg range) |
| Advantages | - Direct method, no derivatization- High sample throughput | - High sensitivity- Uses standard HPLC columns | - Provides structural information- Rapid data acquisition |
| Disadvantages | - Requires specialized, expensive chiral columns- Method development can be time-consuming | - Derivatization adds complexity and potential for error- Reagent purity is critical.[3] | - Lower sensitivity- Requires pure chiral derivatizing agent |
Experimental Workflows and Logical Relationships
The general workflow for determining enantiomeric excess involves sample preparation followed by instrumental analysis and data processing. The specific steps vary depending on whether a direct or indirect method is employed.
Caption: General workflows for direct and indirect determination of enantiomeric excess.
Detailed Experimental Protocols
Method 1: Direct Chiral High-Performance Liquid Chromatography (HPLC)
This method leverages a chiral stationary phase (CSP) to achieve direct separation of the (R)- and (S)-enantiomers of Methyl Pyrrolidine-3-carboxylate. Polysaccharide-based columns, such as those derived from cellulose or amylose, are particularly effective for this class of compounds.[4][5]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
-
Chiral Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP.
Reagents:
-
Hexane (HPLC grade)
-
2-Propanol (IPA, HPLC grade)
-
Diethylamine (DEA)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Hexane:IPA:DEA in a ratio of 80:20:0.1 (v/v/v). Degas the mobile phase by sonication or vacuum filtration.
-
Sample Preparation: Accurately weigh approximately 5 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to prepare a stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
-
Analysis: Inject the prepared sample solution into the HPLC system. The two enantiomers will be separated and will appear as distinct peaks in the chromatogram.
-
Calculation of Enantiomeric Excess:
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers.
-
Integrate the peak areas for each enantiomer (AreaR and AreaS).
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(AreaR - AreaS) / (AreaR + AreaS)] x 100
-
Method 2: Indirect Chiral HPLC via Derivatization with Marfey's Reagent
This indirect method involves the derivatization of the secondary amine of this compound with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase column.[1][6][7]
Instrumentation:
-
HPLC system with a binary pump, autosampler, and UV detector.
-
Column: Hypersil BDS C18 (250 x 4.6 mm, 5 µm) or equivalent.
Reagents:
-
Marfey's Reagent (FDAA)
-
Acetone
-
Sodium Bicarbonate Solution (1 M)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic Acid (TFA)
Procedure:
-
Derivatization:
-
Dissolve ~1 mg of the this compound sample in 200 µL of acetone.
-
Add 400 µL of 1 M sodium bicarbonate solution.
-
Add 400 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Heat the mixture at 40 °C for 1 hour.
-
Cool the reaction mixture to room temperature and neutralize with 200 µL of 2 M HCl.
-
Dilute the mixture with the mobile phase to a final volume of 10 mL.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 30% B to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detection Wavelength: 340 nm.[2]
-
-
Analysis: Inject the derivatized sample. The diastereomeric products will be separated.
-
Calculation of Enantiomeric Excess:
-
Integrate the peak areas for the two diastereomers (Area1 and Area2).
-
The enantiomeric excess is calculated from the ratio of these areas, assuming the derivatization went to completion and the molar absorptivities of the diastereomers are identical.
-
Method 3: NMR Spectroscopy via Derivatization with Mosher's Acid
This method relies on the reaction of the chiral amine with an enantiomerically pure chiral derivatizing agent, such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), to form a pair of diastereomeric amides.[8][9] These diastereomers will exhibit distinct chemical shifts in the ¹H or ¹⁹F NMR spectrum, allowing for quantification.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher) with ¹H and ¹⁹F capabilities.
-
NMR tubes.
Reagents:
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
Deuterated Chloroform (CDCl₃)
-
Anhydrous Pyridine or Triethylamine
Procedure:
-
Derivatization (in an NMR tube):
-
Dissolve approximately 5 mg of the this compound sample in 0.5 mL of CDCl₃ in a clean, dry NMR tube.
-
Add a small drop of anhydrous pyridine to act as a base.
-
Add a slight molar excess (~1.1 equivalents) of (R)-MTPA-Cl to the NMR tube.
-
Cap the tube and gently agitate to mix. Allow the reaction to proceed at room temperature for about 30 minutes, or until the reaction is complete (can be monitored by TLC).
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum of the reaction mixture.
-
Identify a well-resolved signal that is distinct for each of the two diastereomers. Protons close to the newly formed amide bond, such as the pyrrolidine ring protons or the methyl ester protons, are good candidates.
-
Alternatively, acquire a ¹⁹F NMR spectrum. The -CF₃ group of the Mosher's amide will give a sharp singlet for each diastereomer, often with excellent separation.
-
-
Calculation of Enantiomeric Excess:
-
Integrate the corresponding well-resolved signals for the two diastereomers (Integral1 and Integral2).
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Integral1 - Integral2| / (Integral1 + Integral2)] x 100
-
Caption: Logical relationship for NMR-based enantiomeric excess determination.
By providing detailed protocols and a comparative framework, this guide aims to equip researchers with the necessary information to confidently select and implement the most appropriate method for determining the enantiomeric excess of (R)-Methyl Pyrrolidine-3-carboxylate in their specific laboratory context.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. yakhak.org [yakhak.org]
- 5. researchgate.net [researchgate.net]
- 6. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey’s Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 7. FDAA(Marfey 试剂)(1-氟-2-4-二硝基苯基-5-L-丙氨酸酰胺) 50 mg | Buy Online | Thermo Scientific™ [thermofisher.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the ¹H and ¹³C NMR Spectral Characterization of Methyl Pyrrolidine-3-carboxylate and Its Analogs
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of heterocyclic scaffolds is a critical step in the synthesis of novel therapeutics. Methyl Pyrrolidine-3-carboxylate is a versatile chiral building block, and its precise characterization by Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for quality control and to ensure the desired stereochemistry and purity. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for this compound and its derivatives, supported by experimental protocols and data interpretation.
Comparison of ¹H and ¹³C NMR Spectral Data
The following tables summarize the experimental ¹H and ¹³C NMR spectral data for this compound hydrochloride and a structurally related analog, N-methylpyrrolidine. Due to the limited availability of public spectral data for the free base of this compound, the data for its hydrochloride salt is presented. It is important to note that the protonation of the nitrogen atom in the hydrochloride salt significantly influences the chemical shifts of the neighboring protons and carbons, generally causing them to shift downfield (to a higher ppm value) due to the electron-withdrawing effect of the ammonium group.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ) (ppm), Multiplicity, Integration, Assignment |
| (R)-Methyl Pyrrolidine-3-carboxylate HCl[1] | CDCl₃ | 9.93 (m, 2H, NH₂⁺), 3.74 (s, 3H, OCH₃), 3.58 (br s, 2H, H5), 3.42 (br s, 2H, H2), 3.26 (m, 1H, H3), 2.36-2.25 (m, 2H, H4) |
| N-Methylpyrrolidine | D₂O | 54.5 (-CH₂-CH₂-N), 40.1 (CH₃-N), 22.8 (-CH₂-CH₂-N) |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ) (ppm), Assignment |
| N-Methylpyrrolidine[2] | D₂O | 54.5 (C2, C5), 40.1 (N-CH₃), 22.8 (C3, C4) |
Note: Complete ¹³C NMR data for this compound was not available in the searched literature.
Experimental Protocols
A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation and comparison.
Sample Preparation:
-
Weigh 5-10 mg of the solid sample or measure 10-20 µL of a liquid sample into a clean, dry vial.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Transfer the solution to a clean 5 mm NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) if quantitative analysis or precise chemical shift referencing is required.
¹H NMR Spectroscopy:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: Typically 12-16 ppm.
-
Number of Scans: 8-16 scans for samples of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale to the internal standard or the residual solvent peak.
-
Integrate the signals to determine the relative number of protons.
-
¹³C NMR Spectroscopy:
-
Spectrometer: A 100 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: Typically 200-220 ppm.
-
Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing:
-
Apply a Fourier transform with an exponential window function to improve the signal-to-noise ratio.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the internal standard or the solvent peak.
-
Structural Elucidation and Data Interpretation
The chemical structure of this compound dictates the expected NMR signals. Understanding the relationships between the different protons and carbons is key to assigning the spectrum correctly.
Caption: Molecular structure of this compound.
Interpretation Workflow:
The following diagram illustrates the logical workflow for interpreting the NMR spectra of this compound.
Caption: Workflow for NMR-based structural characterization.
References
A Comparative Guide to the Synthetic Routes of (R)-pyrrolidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
(R)-pyrrolidine-3-carboxylic acid is a valuable chiral building block in medicinal chemistry, utilized in the synthesis of a wide range of pharmaceutical compounds. Its rigid structure and stereochemistry are crucial for the biological activity of many drug candidates. This guide provides a comparative analysis of four prominent synthetic strategies for obtaining this important molecule: Chiral Pool Synthesis, Asymmetric Michael Addition, Asymmetric Hydrogenation, and Biocatalytic Synthesis. Each route is evaluated based on starting materials, yield, enantioselectivity, and key experimental considerations.
Comparison of Synthetic Routes
The selection of an optimal synthetic route to (R)-pyrrolidine-3-carboxylic acid depends on various factors, including the desired scale of synthesis, cost of starting materials and reagents, and the required enantiomeric purity. The following table summarizes the key quantitative data for each of the discussed synthetic methodologies.
| Synthetic Route | Starting Material(s) | Key Reagents/Catalyst | Overall Yield | Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |
| Chiral Pool Synthesis | L-Aspartic acid | Boc₂O, NaBH₄, MsCl, Et₃N | ~60% | >99% | Readily available and inexpensive starting material, high enantiopurity. | Multi-step process, use of hazardous reagents. |
| Asymmetric Michael Addition | 4-Oxo-2-enoates, Nitroalkanes | Organocatalyst (e.g., chiral amine) | High (e.g., 90% for a derivative) | High (e.g., 97% for a derivative) | Atom-economical, concise two-step process. | Optimization of catalyst and reaction conditions may be required. |
| Asymmetric Hydrogenation | 1-Benzyl-4-aryl-2,5-dihydro-1H-pyrrole-3-carboxylic acid | [Ru(OAc)₂((R)-ligand)] | >90% | >99% | Excellent enantioselectivity and high yields. | Requires specialized high-pressure equipment and precious metal catalyst. The direct synthesis of the unsubstituted target molecule via this route is not well-documented. |
| Biocatalytic Synthesis | Azide precursors | Engineered Cytochrome P411 | Moderate (up to 74% for derivatives) | Excellent (up to 99:1 e.r. for derivatives) | Environmentally friendly, high selectivity. | Requires specialized enzymes and optimization of biological reaction conditions. Direct synthesis of the target molecule is not yet well-established. |
Experimental Protocols
Chiral Pool Synthesis from L-Aspartic Acid
This route utilizes the readily available and inexpensive chiral starting material, L-aspartic acid. The synthesis involves protection of the amine, reduction of the carboxylic acids, mesylation of the resulting diol, and subsequent cyclization.
Step 1: N-Boc Protection of L-Aspartic Acid A solution of L-aspartic acid in a mixture of dioxane and aqueous sodium hydroxide is treated with di-tert-butyl dicarbonate (Boc₂O). The reaction mixture is stirred at room temperature. After completion, the product, N-Boc-L-aspartic acid, is isolated by extraction.
Step 2: Reduction to Diol The N-Boc protected aspartic acid is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C. A solution of borane-tetrahydrofuran complex (BH₃·THF) is added dropwise, and the reaction is stirred at room temperature overnight. The reaction is quenched, and the resulting N-Boc-aminodiol is purified.
Step 3: Mesylation and Cyclization The diol is dissolved in dichloromethane (DCM) and cooled to 0 °C. Triethylamine (Et₃N) and methanesulfonyl chloride (MsCl) are added sequentially. The reaction mixture is stirred at 0 °C. After completion, the reaction is quenched, and the crude product is treated with a base to effect cyclization to the N-Boc protected (R)-pyrrolidine-3-carboxylic acid ester, which is then hydrolyzed to the final product.
Asymmetric Michael Addition
This approach involves an organocatalyzed Michael addition of a nitroalkane to a 4-oxo-2-enoate, followed by reductive cyclization. This method is notable for its conciseness.[1][2][3]
Step 1: Organocatalytic Michael Addition To a solution of a 4-alkyl-substituted 4-oxo-2-enoate and a nitroalkane in an appropriate solvent (e.g., dichloromethane), a chiral organocatalyst (e.g., a derivative of proline or another chiral amine) is added. The reaction is stirred at a controlled temperature until completion, yielding the Michael adduct with high enantioselectivity.
Step 2: Reductive Cyclization The purified Michael adduct is subjected to reductive cyclization. A common method involves hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This step simultaneously reduces the nitro group and the ketone, leading to the formation of the pyrrolidine ring and yielding the desired pyrrolidine-3-carboxylic acid derivative.[2]
Asymmetric Hydrogenation
This route typically involves the hydrogenation of a prochiral dihydropyrrole precursor using a chiral transition metal catalyst. While highly effective for certain substituted pyrrolidines, its application to the parent (R)-pyrrolidine-3-carboxylic acid is less common. The following protocol is for a related derivative.[1]
Experimental Protocol for a 1-benzyl-4-aryl-pyrrolidine-3-carboxylic acid derivative: A Hastelloy autoclave is charged with 1-benzyl-4-(3,4-dichlorophenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid and a ruthenium catalyst with a chiral diphosphine ligand, such as [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)], in methanol under an argon atmosphere. The hydrogenation is carried out under 40 bar of hydrogen pressure at 30 °C for 18 hours, followed by an additional 2 hours at 60 °C to ensure complete conversion. The product is then isolated by evaporation of the solvent and subsequent purification.
Biocatalytic Synthesis
Biocatalytic methods offer a green and highly selective alternative for the synthesis of chiral molecules. The use of engineered enzymes can enable direct access to complex structures from simple precursors.
General Workflow for Biocatalytic Intramolecular C-H Amination: This method utilizes an engineered cytochrome P411 variant to catalyze the intramolecular C(sp³)–H amination of an organic azide precursor. The reaction is typically performed using whole E. coli cells expressing the engineered enzyme. The substrate is added to a buffered suspension of the cells, and the reaction proceeds under controlled temperature and agitation. The product is then extracted from the reaction mixture and purified. This approach has been demonstrated for the synthesis of various chiral pyrrolidines with high enantioselectivity.
Synthetic Pathway Visualizations
The following diagrams illustrate the logical flow of the key synthetic routes discussed.
Caption: Chiral Pool Synthesis from L-Aspartic Acid.
References
A Comparative Guide to Methyl Pyrrolidine-3-carboxylate and Proline Methyl Ester in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, both Methyl Pyrrolidine-3-carboxylate and Proline Methyl Ester have emerged as valuable tools for the stereoselective synthesis of complex molecules. While both are derived from the versatile pyrrolidine scaffold, their distinct structural features lead to differences in their catalytic performance and applications. This guide provides an objective, data-driven comparison of these two catalysts, offering insights into their respective strengths in key asymmetric transformations.
At a Glance: Key Physicochemical Properties
A summary of the key physicochemical properties of this compound hydrochloride and L-Proline methyl ester hydrochloride is presented below.
| Property | This compound hydrochloride | L-Proline methyl ester hydrochloride |
| Molecular Formula | C₆H₁₂ClNO₂ | C₆H₁₂ClNO₂ |
| Molecular Weight | 165.62 g/mol | 165.62 g/mol |
| Appearance | Solid | Solid |
| Chirality | Chiral | Chiral (typically L- or D- enantiomer) |
| Primary Application | Chiral building block, chiral auxiliary | Organocatalyst, peptide synthesis building block |
Catalytic Performance in Asymmetric Reactions
Asymmetric Aldol Reaction: A Case Study for Proline Methyl Ester
The asymmetric aldol reaction is a cornerstone of C-C bond formation in organic synthesis. Proline and its derivatives, including the methyl ester, are well-established catalysts for this transformation. The following table summarizes the performance of L-Proline and its derivatives in the aldol reaction between p-nitrobenzaldehyde and acetone.
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | neat acetone | RT | 68 | 76 | [1] |
| L-Prolinamide (3h) | neat acetone | -25 | 66 | 93 | [2] |
Note: Data for Proline Methyl Ester in this specific reaction was not available for a direct comparison. However, the data for L-Proline and a prolinamide derivative provide a benchmark for the performance of proline-based catalysts.
Asymmetric Michael Addition: Application of a this compound Derivative
While data on the direct use of this compound as a catalyst in aldol reactions is scarce, its derivatives have shown significant promise in other asymmetric transformations. For instance, (3R,5R)-5-methylpyrrolidine-3-carboxylic acid, a derivative, has been effectively used as a catalyst in the enantioselective Michael addition.
| Reaction | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Michael addition for the synthesis of (3R,5R)-5-methylpyrrolidine-3-carboxylic acid | Organocatalyst F | 90 | 97 | [3] |
This highlights the utility of the this compound scaffold in achieving high stereoselectivity in Michael additions.
Experimental Protocols
Detailed experimental procedures for the synthesis of the catalysts and their application in the aforementioned reactions are provided below.
Synthesis of L-Proline Methyl Ester Hydrochloride
Method 1: Using Thionyl Chloride in Methanol
-
600 ml of technical-grade methanol are introduced into a multinecked flask equipped with a dropping funnel and internal thermometer, with ice/sodium chloride cooling.[4]
-
2.4 mol of thionyl chloride are added dropwise in such a way that the temperature of the reaction solution does not exceed -5° C.[4]
-
Then, 2.18 mol of proline are added in portions in the course of approximately 10 minutes.[4]
-
The mixture is stirred for approximately 4 hours at 40° C and subsequently for three days at room temperature.[4]
-
The solution is greatly concentrated, and the residue is taken up several times in methanol to remove excess thionyl chloride, followed by reconcentration.[4]
-
After drying the product for several hours in a lukewarm water bath in an evacuated flask, the target compound is obtained in quantitative yield.[4]
Method 2: Using Trimethylchlorosilane in Methanol
-
Amino acid (0.1 mol) is taken in a round bottom flask.[5]
-
Freshly distilled chlorotrimethylsilane (0.2 mol) is added slowly and stirred with a magnetic stirrer.[5]
-
Then methanol (100 mL) is added and the resulting solution or suspension is stirred at room temperature.[5]
-
After the completion of the reaction (as monitored by TLC), the reaction mixture is concentrated on a rotary evaporator to give the product amino acid ester hydrochloride.[5]
Synthesis of (S)-Methyl Pyrrolidine-3-carboxylate Hydrochloride
A detailed, readily available experimental protocol for the synthesis of (S)-Methyl Pyrrolidine-3-carboxylate hydrochloride was not found in the searched literature. However, it is commercially available from various suppliers.[6][7]
General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction
-
To a stirred solution of a catalyst (e.g., L-Proline, 10%–20% mol) in a specific solvent, add the aldehyde (0.25 mmol) and acetone (1.25 mmol) in the presence of an additive (10% mol) at a temperature between –10 to 25 °C.[1]
-
The solution is kept stirring for 24–72 hours.[1]
-
The reaction mixture is then quenched with a saturated ammonium chloride solution and extracted with ethyl acetate (3 x 10 mL).[1]
-
The organic layer is washed with water and dried over MgSO₄.[1]
General Procedure for an Asymmetric Michael Addition
A general procedure for the asymmetric Michael addition catalyzed by a this compound derivative can be adapted from the synthesis of (3R,5R)-5-methylpyrrolidine-3-carboxylic acid.
-
The reaction is carried out with the enone (0.2 mmol), nitromethane (1.0 mmol), and the catalyst (0.04 mmol) in a solvent (0.5 mL) at room temperature (24 °C) for 48 hours.[3]
Reaction Mechanisms and Logical Relationships
The catalytic cycles of both Proline Methyl Ester in aldol reactions and pyrrolidine-based catalysts in Michael additions proceed through the formation of key intermediates, which dictate the stereochemical outcome of the reaction.
References
- 1. Organocatalytic asymmetric Michael addition of aldehydes and ketones to nitroalkenes catalyzed by adamantoyl l-prolinamide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. prepchem.com [prepchem.com]
- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (S)-Methyl pyrrolidine-3-carboxylate hydrochloride [oakwoodchemical.com]
- 7. chemimpex.com [chemimpex.com]
A Comparative Guide to Alternative Chiral Building Blocks for Methyl Pyrrolidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The chiral pyrrolidine scaffold is a cornerstone in medicinal chemistry, with Methyl Pyrrolidine-3-carboxylate serving as a versatile and widely used building block. Its rigid, five-membered ring and the strategically placed carboxylate handle allow for the synthesis of a diverse range of biologically active molecules. However, the quest for novel chemical space, improved pharmacokinetic properties, and unique intellectual property necessitates the exploration of alternative chiral building blocks.
This guide provides an objective comparison of viable alternatives to this compound, focusing on structural analogues with varying ring sizes and substitution patterns. The performance of these alternatives in key synthetic transformations is compared, supported by experimental data, to assist researchers in selecting the optimal building block for their drug discovery programs.
Structural Alternatives to this compound
The primary alternatives can be categorized based on modifications to the pyrrolidine core and the nature of the substituent at the 3-position. These include other functionalized pyrrolidines, as well as analogues with different ring sizes such as azetidines and piperidines.
Caption: Structural relationships between this compound and its alternatives.
Comparative Performance in Key Synthetic Transformations
The utility of a chiral building block is ultimately determined by its performance in common synthetic transformations. The following tables summarize quantitative data for key reactions involving this compound and its alternatives.
Table 1: Amide Bond Formation
Amide coupling is a fundamental reaction in drug discovery. The following data compares the performance of various N-Boc protected chiral cyclic amino acid esters in a standard amide coupling reaction with benzylamine.
| Building Block | Coupling Reagent | Base | Solvent | Yield (%) | Enantiomeric Purity |
| N-Boc-pyrrolidine-3-carboxylic acid methyl ester | HATU | DIPEA | DMF | 92 | >99% ee |
| N-Boc-azetidine-3-carboxylic acid methyl ester | T3P | Pyridine | DCM | 88 | >99% ee |
| N-Boc-piperidine-3-carboxylic acid methyl ester | EDC/HOBt | NMM | DCM | 95 | >99% ee |
Data is compiled from representative, optimized procedures and may vary based on specific substrates and conditions.
Table 2: Functionalization of 3-Substituted Pyrrolidines
The 3-hydroxy and 3-amino pyrrolidine derivatives are common alternatives, offering handles for further diversification.
| Starting Material | Reaction | Reagents | Product | Yield (%) | Stereochemical Outcome |
| (R)-N-Boc-3-hydroxypyrrolidine | Mitsunobu Reaction | PPh₃, DIAD, Phthalimide | (S)-N-Boc-3-phthalimidopyrrolidine | 85-95 | Inversion of stereochemistry |
| N-Boc-3-pyrrolidinone | Reductive Amination | Benzylamine, NaBH(OAc)₃ | N-Boc-3-(benzylamino)pyrrolidine | 80-90 | Racemic or diastereomeric mixture |
| N-Boc-3-pyrrolidinone | Asymmetric Reductive Amination (Biocatalytic) | Benzylamine, Imine Reductase (IRED) | (S)-N-Boc-3-(benzylamino)pyrrolidine | 84[1] | 99% ee (S)[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the application of these building blocks.
Protocol 1: General Procedure for Amide Coupling (HATU)
This protocol describes a standard procedure for the coupling of an N-Boc protected cyclic amino acid with an amine.
Caption: Workflow for a typical HATU-mediated amide coupling reaction.
Materials:
-
N-Boc-cyclic amino acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the N-Boc-cyclic amino acid in anhydrous DMF.
-
Add the amine followed by DIPEA to the solution.
-
Add HATU in one portion and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until completion (typically 2-4 hours).
-
Dilute the reaction mixture with EtOAc and wash with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reductive Amination of N-Boc-3-pyrrolidinone
This protocol provides a method for the synthesis of 3-aminopyrrolidine derivatives.
Materials:
-
N-Boc-3-pyrrolidinone (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Acetic acid (catalytic)
-
Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)
Procedure:
-
Dissolve N-Boc-3-pyrrolidinone in the anhydrous solvent.
-
Add the amine and a catalytic amount of acetic acid.
-
Stir the mixture for 30 minutes at room temperature to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride portion-wise, monitoring for gas evolution.
-
Stir the reaction at room temperature until the starting material is consumed (as monitored by TLC or LC-MS).
-
Quench the reaction carefully with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Application in Biologically Relevant Scaffolds
These chiral building blocks are frequently incorporated into molecules targeting a wide array of biological pathways. For instance, the pyrrolidine and piperidine scaffolds are common in compounds targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes. The choice of building block can significantly influence the conformation of the final molecule, impacting its binding affinity and selectivity.
Caption: Simplified GPCR signaling pathway where ligands often incorporate chiral scaffolds.
Conclusion
The selection of a chiral building block is a critical decision in the design of novel therapeutics. While this compound remains a valuable and versatile tool, a range of viable alternatives exists that can offer advantages in terms of exploring new chemical space, modulating physicochemical properties, and generating novel intellectual property. This guide provides a starting point for comparing these alternatives, and researchers are encouraged to consider the specific goals of their synthetic campaign when making their selection. The provided protocols and comparative data serve as a foundation for the rational design and synthesis of next-generation chiral molecules.
References
Comparative Guide to Analytical Methods for Quality Control of Methyl Pyrrolidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quality control of Methyl Pyrrolidine-3-carboxylate, a key intermediate in pharmaceutical synthesis. Given the limited publicly available, specific validated methods for this compound, this document outlines common and robust analytical techniques used for similar molecules, such as N-methylpyrrolidone (NMP) and other pyrrolidine derivatives. The information presented is intended to serve as a foundational resource for developing and validating in-house quality control protocols.
The primary analytical techniques discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. These methods are essential for ensuring the identity, purity, and stability of this compound, thereby guaranteeing the quality and safety of the final active pharmaceutical ingredient (API).
Quantitative Data Summary
The following table summarizes typical performance characteristics of the analytical methods discussed. These values are representative and may vary based on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | GC-MS | ¹H NMR |
| Typical Use | Purity, Assay, Impurity Profiling | Residual Solvents, Volatile Impurities | Structure Elucidation, Purity, Assay |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (% RSD) | < 2.0% | < 5.0% | < 3.0% |
| Limit of Detection (LOD) | ~0.01% | ~0.1 ppm | ~0.05% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.5 ppm | ~0.15% |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is a cornerstone technique for assessing the purity and potency of non-volatile and thermally labile compounds like this compound. A stability-indicating HPLC method can separate the main compound from its degradation products and synthesis-related impurities.[1][2]
Objective: To develop a stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantification of this compound and its potential impurities.
Instrumentation:
-
HPLC system with a UV detector or a photodiode array (PDA) detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions (Typical):
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A time-based gradient can be optimized to ensure separation of all relevant peaks. For example, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, low UV is necessary).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Parameters:
-
Specificity: Assessed by forced degradation studies (acid, base, oxidation, heat, and light) to ensure that degradation product peaks do not interfere with the main analyte peak.[3]
-
Linearity: Determined by analyzing a series of solutions over a concentration range (e.g., 0.1 - 1.5 mg/mL).
-
Precision: Evaluated by repeated injections of the same sample (repeatability) and by analyzing different samples on different days (intermediate precision).
-
Accuracy: Assessed by the recovery of a known amount of spiked analyte in a placebo matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, as well as residual solvents that may be present from the manufacturing process.
Objective: To identify and quantify volatile impurities and residual solvents in this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
Capillary column with a suitable stationary phase (e.g., 5% phenylmethylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
Chromatographic Conditions (Typical):
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35 - 500.
Sample Preparation:
-
Dissolve a known amount of this compound in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 10 mg/mL.
-
An internal standard may be added for improved quantitation.
Data Analysis:
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantitation is typically performed using the peak area of the total ion chromatogram (TIC) or by using specific extracted ion chromatograms for higher sensitivity and selectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Purity
NMR spectroscopy is an indispensable tool for the unambiguous identification and structural elucidation of organic molecules. Quantitative NMR (qNMR) can also be used for purity assessment and assay without the need for a specific reference standard of the analyte.[4]
Objective: To confirm the identity and determine the purity of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Experimental Parameters (¹H NMR):
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).
-
Internal Standard: A certified quantitative internal standard with a known purity (e.g., maleic acid, dimethyl sulfone) should be used for qNMR.
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T₁ of the signals of interest) is crucial for accurate quantitation.
-
Number of Scans: Typically 16 or 32 scans for good signal-to-noise ratio.
Sample Preparation for qNMR:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a known volume of the deuterated solvent.
Data Analysis:
-
The identity is confirmed by comparing the chemical shifts, coupling constants, and multiplicities of the observed signals with the expected structure.
-
For purity determination, the integral of a well-resolved signal from the analyte is compared to the integral of a known signal from the internal standard. The purity can then be calculated based on the known weights and molar masses of the analyte and the standard.
Visualizations
Caption: Workflow for Quality Control of this compound.
This guide provides a framework for establishing robust analytical methods for the quality control of this compound. The selection of methods and their validation should be tailored to the specific requirements of the manufacturing process and the intended use of the material.
References
- 1. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 2. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to LC-MS Analysis of Pyrrolidine Carboxamide Inhibitors
For researchers, scientists, and drug development professionals, the accurate quantification of pyrrolidine carboxamide inhibitors in various biological matrices is critical for pharmacokinetic, pharmacodynamic, and toxicology studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this application due to its high sensitivity, selectivity, and robustness.[1][2] This guide provides an objective comparison of different LC-MS methodologies, supported by experimental data from relevant literature, to aid in the selection and development of bioanalytical methods for this class of compounds.
General Workflow for LC-MS Analysis
The overall process for analyzing pyrrolidine carboxamide inhibitors involves several key stages, from sample preparation to data analysis. Each step must be optimized to ensure reliable and reproducible results.
Caption: General workflow for the bioanalysis of small molecule inhibitors using LC-MS/MS.
Comparison of Sample Preparation Techniques
The choice of sample preparation method is crucial for removing matrix interferences and concentrating the analyte. The most common techniques are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[2] The optimal method depends on the specific physicochemical properties of the pyrrolidine carboxamide inhibitor and the biological matrix.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Protein denaturation and removal by centrifugation using an organic solvent (e.g., acetonitrile). | Partitioning of the analyte between two immiscible liquid phases. | Analyte is retained on a solid sorbent and eluted with a solvent. |
| Speed | Fast | Moderate | Slowest |
| Cost | Low | Low-Moderate | High |
| Selectivity | Low (risk of matrix effects) | Moderate | High (cleanest extracts) |
| Recovery | Generally good, but can be variable. | High, but dependent on solvent choice and pH. | High and reproducible. |
| Automation | Easily automated. | Can be automated. | Easily automated. |
| Typical Application | High-throughput screening, early discovery. | When cleaner samples than PPT are needed.[3] | Regulated bioanalysis, low-level quantification.[4] |
Comparison of Liquid Chromatography Methods
The chromatographic separation is essential for resolving the analyte from endogenous matrix components and potential metabolites. For pyrrolidine carboxamide inhibitors, both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) can be viable options.
| Parameter | Reversed-Phase (RP) HPLC/UPLC | Hydrophilic Interaction (HILIC) |
| Stationary Phase | Non-polar (e.g., C18, C8). | Polar (e.g., bare silica, amide, cyano). |
| Mobile Phase | High aqueous content with organic modifier (e.g., acetonitrile, methanol). | High organic content with a small amount of aqueous modifier. |
| Analyte Suitability | Suitable for moderately polar to non-polar pyrrolidine carboxamides. | Ideal for highly polar pyrrolidine carboxamides or metabolites that are poorly retained in RP.[4] |
| Typical Column | Waters ACQUITY BEH C18 (1.7 µm, 2.1 x 50 mm).[5] | Amide-80 HPLC column.[4] |
| Advantages | Robust, widely applicable, excellent separation for many compounds. | Enhanced retention of polar compounds, improved sensitivity with ESI-MS due to high organic mobile phase. |
| Disadvantages | Poor retention for very polar compounds. | Can have longer equilibration times, potential for peak shape issues. |
Mass Spectrometry Detection
For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used.[3] Electrospray ionization (ESI) in the positive ion mode is common for pyrrolidine carboxamide inhibitors, as the amide and pyrrolidine moieties are readily protonated.
Key MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: At least two transitions (a quantifier and a qualifier) should be optimized for the analyte and the internal standard to ensure selectivity. The fragmentation of α-pyrrolidinophenones, a related class, often involves the neutral loss of the pyrrolidine ring.[6][7]
Performance Data Comparison
The following table summarizes typical performance characteristics for a validated LC-MS/MS bioanalytical method, based on data from similar small molecule analyses. These parameters are essential for ensuring the reliability of the data.[8]
| Validation Parameter | Method A (UPLC-RP/MS/MS) | Method B (HILIC/MS/MS) |
| Linearity (r²) | > 0.995 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1-10 ng/mL.[1] | 0.5-5 ng/mL.[4] |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ). | Within ±15% (±20% at LLOQ). |
| Analyte Recovery (%) | > 85%.[3] | > 78%.[4] |
| Matrix Effect | Should be minimized or compensated for with a suitable internal standard. | Can be more pronounced; use of an isotope-labeled internal standard is highly recommended. |
| Stability | Stable for at least 8 hours at room temp, 3 freeze-thaw cycles, and 30 days at -60°C.[3] | Similar stability profiles expected. |
Experimental Protocols
Below are representative, detailed methodologies for the LC-MS/MS analysis of a hypothetical pyrrolidine carboxamide inhibitor in rat plasma.
Method A: UPLC-Reversed Phase/MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of rat plasma in a microcentrifuge tube, add 10 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte).
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Inject 5 µL onto the UPLC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC System: Waters ACQUITY UPLC I-Class.[5]
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[5]
-
Column Temperature: 40°C.[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, increase to 95% B over 2.5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1.5 minutes.
-
MS System: Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000 or Waters Xevo TQ-S).[3][5]
-
Ion Source: ESI Positive.
-
Key Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and collision energy for the specific analyte and IS.
-
MRM Transitions: Monitor pre-determined precursor → product ion transitions.
-
Method B: HILIC/MS/MS
-
Sample Preparation (Solid-Phase Extraction):
-
Precondition a mixed-mode SPE cartridge (e.g., C18 + WAX) with methanol followed by water.[4]
-
Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water, add IS, and vortex.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and IS with 1 mL of acetonitrile containing 2% ammonium hydroxide.[4]
-
Evaporate the eluate to dryness and reconstitute in 100 µL of 90:10 acetonitrile:water with 0.1% formic acid.
-
Inject 10 µL onto the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent or Shimadzu HPLC/UPLC system.
-
Column: Amide-80, 3 µm, 2.0 x 150 mm.[4]
-
Column Temperature: 40°C.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start at 90% B, decrease to 50% B over 5 minutes, hold for 2 minutes, return to 90% B and re-equilibrate for 3 minutes.
-
MS System: As in Method A.
-
Ion Source: ESI Positive (Turbo-ion spray).[4]
-
MRM Transitions: Monitor pre-determined precursor → product ion transitions (e.g., for 2-pyrrolidinone, 86 → 69).[4]
-
Conclusion
The selection of an appropriate LC-MS/MS method for the analysis of pyrrolidine carboxamide inhibitors depends on the specific properties of the analyte, the required sensitivity, sample throughput, and the nature of the biological matrix. For general purposes and moderately polar inhibitors, a UPLC-Reversed Phase method combined with protein precipitation offers a rapid and robust solution. For highly polar inhibitors or when maximum sensitivity and cleanliness are required, a HILIC method coupled with solid-phase extraction is the superior, albeit more complex, alternative. In all cases, method development should be followed by a thorough validation according to regulatory guidelines to ensure the generation of reliable data for drug development decisions.[2]
References
- 1. Selected reaction monitoring LC-MS determination of idoxifene and its pyrrolidinone metabolite in human plasma using robotic high-throughput, sequential sample injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jchps.com [jchps.com]
- 3. Bioanalytical LC-MS/MS method development and validation of novel antidiabetic candidate S007-1261 in rat plasma and its application to pharmacokinetic and oral bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 8. Bioanalytical method development and validation by lc-ms/ms [wisdomlib.org]
A Comparative Guide to Catalysts for Asymmetric Pyrrolidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The asymmetric synthesis of pyrrolidines, a critical structural motif in a vast array of pharmaceuticals and natural products, has been a significant focus of chemical research. The development of stereoselective catalytic methods is paramount for accessing enantiomerically pure pyrrolidine derivatives. This guide provides an objective comparison of the leading catalytic systems employed for this purpose: organocatalysis, metal catalysis, and biocatalysis. We present a summary of their performance based on experimental data, detailed experimental protocols for key transformations, and a visual representation of their logical relationships and experimental workflows.
Data Presentation: A Quantitative Comparison of Catalytic Performance
The efficacy of different catalytic systems can be evaluated through key performance indicators such as yield, enantiomeric excess (ee%), and diastereomeric ratio (dr). The following tables summarize the performance of representative catalysts in the asymmetric synthesis of pyrrolidines.
Organocatalysis: Proline and its Derivatives
Proline and its derivatives are powerful organocatalysts for the asymmetric synthesis of pyrrolidines, often proceeding through enamine or iminium ion intermediates in reactions like Michael additions and [3+2] cycloadditions.[1][2][3]
| Catalyst | Reaction Type | Substrate 1 | Substrate 2 | Yield (%) | ee (%) | dr (syn:anti) | Reference |
| (S)-Proline | Michael Addition | Propanal | trans-β-Nitrostyrene | 78 | 99 | 95:5 | [1] |
| Diarylprolinol Silyl Ether | Michael Addition | Cyclohexanone | trans-β-Nitrostyrene | 98 | 99 | >99:1 | [2] |
| Prolinamide-Thiourea | Michael Addition | Cyclohexanone | trans-β-Nitrostyrene | 95 | 96 | 98:2 | [3] |
| (S)-Proline | Aldol Reaction | Acetone | 4-Nitrobenzaldehyde | 68 | 96 | - | [2] |
Metal Catalysis: Copper and Rhodium Complexes
Transition metal catalysts, particularly those based on copper and rhodium, are highly effective for asymmetric pyrrolidine synthesis, primarily through [3+2] cycloaddition and C-H activation/amination reactions.[4][5][6]
| Catalyst | Reaction Type | Substrate 1 | Substrate 2 | Yield (%) | ee (%) | dr | Reference |
| Cu(I)/Chiral Ligand | [3+2] Cycloaddition | Azomethine Ylide | Dimethyl maleate | 95 | 98 | >20:1 | [7] |
| Cu(I)/Ph-Box | [3+2] Cycloaddition | Glycine imino ester | N-Phenylmaleimide | 99 | 97 | >99:1 | [7] |
| Rh₂(S-PTAD)₄ | [3+2] Cycloaddition | 3-Phenylindole | 4-Phenyl-1-sulfonyl-1,2,3-triazole | 85 | 96 | - | [6] |
| [Rh(cod)₂]BF₄ / Chiral Diene | Arylative Cyclization | N-tethered alkyne-enoate | Phenylboronic acid | 88 | 92 | - | [8] |
Biocatalysis: Engineered Enzymes
Engineered enzymes, such as cytochrome P450 variants, offer a green and highly selective approach to pyrrolidine synthesis through intramolecular C-H amination.
| Biocatalyst | Reaction Type | Substrate | Yield (%) | ee (%) | Reference |
| P411-PYS-5149 | Intramolecular C-H Amination | N-Tosyl-5-phenylpentan-2-amine | 74 | 98 | [9] |
| P411-PYS-5149 | Intramolecular C-H Amination | N-Tosyl-5-(4-fluorophenyl)pentan-2-amine | 67 | 99 | [9] |
| P411-PYS-5149 | Intramolecular C-H Amination | N-Tosyl-5-(4-methoxyphenyl)pentan-2-amine | 55 | 99 | [9] |
Note: The data presented is compiled from different studies and direct comparison should be made with caution as reaction conditions may vary. Turnover Number (TON) and Turnover Frequency (TOF) are important metrics for catalyst efficiency but are not consistently reported in the reviewed literature for these specific reactions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for each class of catalyst.
Organocatalyzed Asymmetric Michael Addition
This protocol is adapted from the (S)-proline-catalyzed Michael addition of propanal to trans-β-nitrostyrene.[1]
Materials:
-
(S)-Proline (10 mol%)
-
trans-β-Nitrostyrene (1.0 mmol)
-
Propanal (10.0 mmol)
-
Anhydrous Chloroform (CHCl₃) (5 mL)
-
Magnetic stirrer and reaction vial
Procedure:
-
To a clean and dry reaction vial equipped with a magnetic stir bar, add (S)-proline (0.0115 g, 0.1 mmol).
-
Add trans-β-nitrostyrene (0.149 g, 1.0 mmol) to the reaction vial.
-
Add anhydrous chloroform (5 mL) and stir the mixture at room temperature.
-
Add propanal (0.72 mL, 10.0 mmol) dropwise to the stirred solution.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 24-48 hours), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired γ-nitroaldehyde.
-
Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) analysis, respectively.
Copper-Catalyzed Asymmetric [3+2] Cycloaddition
This protocol is a general procedure adapted from the copper-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides.[7]
Materials:
-
Cu(CH₃CN)₄BF₄ (5 mol%)
-
Chiral ligand (e.g., (S)-Ph-Box) (5.5 mol%)
-
Azomethine ylide precursor (e.g., glycine imino ester) (1.2 mmol)
-
Dipolarophile (e.g., N-phenylmaleimide) (1.0 mmol)
-
Anhydrous Toluene (5 mL)
-
Base (e.g., triethylamine) (1.5 mmol)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add Cu(CH₃CN)₄BF₄ (0.0157 g, 0.05 mmol) and the chiral ligand (e.g., (S)-Ph-Box, 0.018 g, 0.055 mmol) to a dry Schlenk flask.
-
Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 1 hour to form the catalyst complex.
-
Add the azomethine ylide precursor (1.2 mmol) and the dipolarophile (1.0 mmol) to the reaction mixture.
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add the base (e.g., triethylamine, 0.21 mL, 1.5 mmol) dropwise to initiate the in situ generation of the azomethine ylide and the subsequent cycloaddition.
-
Stir the reaction mixture at the same temperature until completion, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral pyrrolidine.
-
Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR and chiral HPLC analysis.
Rhodium-Catalyzed Asymmetric Arylative Cyclization
This protocol is based on the rhodium-catalyzed asymmetric arylative cyclization of nitrogen-tethered alkyne-enoates with arylboronic acids.[8]
Materials:
-
[Rh(cod)₂]BF₄ (3 mol%)
-
Chiral diene ligand (3.3 mol%)
-
Nitrogen-tethered alkyne-enoate (0.2 mmol)
-
Arylboronic acid (0.4 mmol)
-
Potassium carbonate (K₂CO₃) (0.4 mmol)
-
1,4-Dioxane/H₂O (10:1, 2 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, charge a vial with [Rh(cod)₂]BF₄ (2.4 mg, 0.006 mmol) and the chiral diene ligand (0.0066 mmol).
-
Add 1,4-dioxane (1 mL) and stir for 30 minutes.
-
In a separate vial, add the nitrogen-tethered alkyne-enoate (0.2 mmol), arylboronic acid (0.4 mmol), and K₂CO₃ (55.2 mg, 0.4 mmol).
-
Add the pre-formed catalyst solution to the vial containing the substrates, followed by the remaining 1,4-dioxane (0.8 mL) and water (0.2 mL).
-
Seal the vial and heat the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (e.g., 12 hours).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired chiral pyrrolidine.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Biocatalytic Intramolecular C-H Amination
This protocol is a general procedure for the synthesis of chiral pyrrolidines using an engineered P411 enzyme.[9]
Materials:
-
Whole-cell E. coli expressing the engineered P411 variant.
-
Azide substrate (e.g., N-Tosyl-5-phenylpentan-2-azide) (5 mM)
-
M9-N buffer (pH 8.0)
-
Glucose (50 mM)
-
Sodium dithionite (as a reducing agent)
-
Anaerobic environment (e.g., glovebox)
Procedure:
-
Grow E. coli cells expressing the desired P411 variant and prepare a whole-cell suspension in M9-N buffer to an optical density at 600 nm (OD₆₀₀) of 40.
-
In an anaerobic glovebox, add the azide substrate (from a stock solution in DMSO) to the cell suspension to a final concentration of 5 mM.
-
Add glucose to a final concentration of 50 mM.
-
Initiate the reaction by adding a fresh solution of sodium dithionite.
-
Seal the reaction vessel and incubate at room temperature with gentle shaking for 16-24 hours.
-
After the reaction is complete, extract the product from the aqueous phase with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the yield and enantiomeric ratio by LC-MS and chiral HPLC analysis, respectively.
Mandatory Visualization
Experimental Workflow for Asymmetric Pyrrolidine Synthesis
The following diagram illustrates a general experimental workflow applicable to all three catalytic systems, from catalyst and substrate preparation to product analysis.
Caption: General experimental workflow for asymmetric pyrrolidine synthesis.
Logical Relationship of Catalytic Systems
This diagram compares the general characteristics of organocatalysis, metal catalysis, and biocatalysis for asymmetric pyrrolidine synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic asymmetric synthesis of pyrroloindolines via a rhodium(II)-catalyzed annulation of indoles. | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Catalytic asymmetric arylative cyclization of alkynals: phosphine-free rhodium/diene complexes as efficient catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Methyl Pyrrolidine-3-carboxylate and its Alternatives for Pharmaceutical Research
For researchers, scientists, and drug development professionals, the selection of chiral building blocks is a critical step in the synthesis of novel therapeutic agents. Methyl Pyrrolidine-3-carboxylate is a versatile scaffold used in medicinal chemistry. This guide provides an objective comparison of this compound with its common alternatives, supported by representative analytical data and detailed experimental protocols for quality assessment.
Certificate of Analysis: A Comparative Overview
A Certificate of Analysis (CoA) is a crucial document that outlines the quality and purity of a chemical compound. Below is a comparative summary of typical specifications for this compound and its structural alternatives. While real-time, batch-specific CoAs are provided with purchases, this table represents typical data to facilitate comparison.
Table 1: Comparative Certificate of Analysis Data
| Parameter | This compound | Ethyl Pyrrolidine-3-carboxylate | tert-Butyl Pyrrolidine-3-carboxylate | Methyl Pyrrolidine-2-carboxylate |
| CAS Number | 98548-90-4 (Free Base)[1] | 80028-44-0 (HCl Salt)[2] | 2710510-52-2 (HCl Salt)[3] | Not specified |
| Molecular Formula | C₆H₁₁NO₂[1] | C₇H₁₃NO₂[2] | C₉H₁₇NO₂ | C₆H₁₁NO₂[4] |
| Molecular Weight | 129.16 g/mol [1] | 143.18 g/mol (Free Base) | 171.24 g/mol (Free Base) | 129.16 g/mol [4] |
| Appearance | Colorless to light yellow liquid | Solid[2] | Not specified | Liquid[4] |
| Purity (by GC/HPLC) | ≥ 97.0% | ≥ 97.0%[2] | ≥ 98.0% | Not specified |
| Purity (by NMR) | ≥ 95%[5] | Not specified | Not specified | Not specified |
| Water Content (Karl Fischer) | ≤ 0.5% | Not specified | Not specified | Not specified |
| Residual Solvents (GC-HS) | Meets ICH Q3C limits | Not specified | Not specified | Not specified |
| Storage Conditions | 2-8°C, under inert gas[6] | 2-8°C[2] | Not specified | Not specified |
Note: Data for alternatives is based on available product specifications and may not represent a complete, batch-specific Certificate of Analysis. The hydrochloride salt form is common for these compounds, which will alter the molecular weight and CAS number.
Performance Comparison and Applications
The choice between this compound and its alternatives often depends on the specific requirements of a synthetic route.
-
This compound is a widely used building block due to its reactivity and the versatility of the methyl ester for further transformations.[5]
-
Ethyl Pyrrolidine-3-carboxylate offers a slightly more sterically hindered and lipophilic alternative to the methyl ester. This can be advantageous in modifying the pharmacokinetic properties of a final drug candidate.[7]
-
tert-Butyl Pyrrolidine-3-carboxylate provides a bulky ester group that can serve as a protecting group, which can be cleaved under specific acidic conditions. This is useful in multi-step syntheses where selective deprotection is required.
-
Methyl Pyrrolidine-2-carboxylate , a positional isomer, presents a different spatial arrangement of the ester group, which can be crucial for achieving the desired stereochemistry and biological activity in the target molecule.
Experimental Protocols
Accurate and reproducible analytical methods are essential for verifying the quality of these building blocks. Below are detailed protocols for key analytical techniques.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of pyrrolidine-based compounds.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | A standard analytical HPLC system with a UV detector. |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size). |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Detector at 210 nm |
Procedure:
-
Standard Preparation: Prepare a stock solution of 1 mg/mL of the analyte in the mobile phase. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample in the mobile phase to an estimated concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Generate a calibration curve by plotting the peak area versus the concentration of the standards. Determine the purity of the sample by comparing its peak area to the calibration curve.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of a molecule.
Instrumentation and Conditions:
| Parameter | Condition |
| Spectrometer | 400 MHz or higher NMR spectrometer |
| Solvent | Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) |
| Experiments | ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC |
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent.[8]
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra.
-
Data Analysis:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and spin-spin splitting patterns.[8]
-
¹³C NMR: Shows the number of different types of carbon atoms.[8]
-
DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.[8]
-
COSY: Identifies proton-proton couplings.
-
HSQC: Correlates protons to their directly attached carbons.
-
Residual Solvent Analysis by Gas Chromatography-Headspace (GC-HS)
This method is used to identify and quantify residual solvents from the manufacturing process, as per ICH Q3C guidelines.
Instrumentation and Conditions:
| Parameter | Condition |
| GC System | Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler. |
| Column | DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm film thickness).[9] |
| Carrier Gas | Helium or Nitrogen |
| Oven Program | 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min. |
| Injector Temperature | 200°C |
| Detector Temperature | 250°C |
| Headspace Vial Temp | 80°C |
| Headspace Equilibration Time | 30 minutes |
Procedure:
-
Standard Preparation: Prepare a stock solution containing the expected residual solvents at known concentrations in a suitable high-boiling solvent like DMSO.
-
Sample Preparation: Accurately weigh the sample into a headspace vial and add the high-boiling solvent.
-
Analysis: The headspace autosampler injects the vapor phase from the vials onto the GC column.
-
Quantification: Identify and quantify residual solvents by comparing the peak retention times and areas from the sample to those of the standard.
Visualizing Synthetic Utility
This compound and its analogs are key intermediates in the synthesis of more complex molecules. The following diagram illustrates a generalized workflow for their application in drug discovery.
Caption: A generalized synthetic workflow utilizing this compound.
This guide provides a foundational comparison to aid in the selection and quality assessment of this compound and its alternatives. For specific applications, it is always recommended to consult batch-specific Certificates of Analysis and perform appropriate in-house quality control testing.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Ethyl pyrrolidine-3-carboxylate 97 80028-44-0 [sigmaaldrich.com]
- 3. tert-butyl (3R)-pyrrolidine-3-carboxylate hydrochloride | C9H18ClNO2 | CID 163293402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. methyl pyrrolidine-2-carboxylate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound hydrochloride - Protheragen [protheragen.ai]
- 7. Buy Ethyl pyrrolidine-3-carboxylate hydrochloride | 80028-44-0 [smolecule.com]
- 8. benchchem.com [benchchem.com]
- 9. rroij.com [rroij.com]
A Comparative Guide to the Biological Activity of Pyrrolidine Enantiomers
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, integral to numerous natural products and synthetic drugs.[1][2][3] Its non-planar, three-dimensional structure, arising from sp³-hybridized carbons, allows for extensive exploration of chemical space, which is crucial for achieving target selectivity.[3][4] A key feature of the pyrrolidine scaffold is the potential for multiple stereogenic centers, leading to various stereoisomers.[4] The spatial orientation of substituents on these chiral carbons can dramatically alter the biological profile of a drug candidate, as enantiomers often exhibit different binding affinities and functional activities at chiral biological targets like proteins and enzymes.[4][5]
This guide provides an objective comparison of the biological activities of pyrrolidine enantiomers, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding the critical role of stereochemistry in pharmacology.
Case Study 1: GPR40 Agonism in Pyrrolidine Derivatives
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising target for the treatment of type 2 diabetes. The differential activity of pyrrolidine enantiomers as GPR40 agonists highlights the importance of stereochemistry in achieving desired therapeutic effects.
Data Presentation: GPR40 Agonist Activity
A study of enantiopure pyrrolidine derivatives demonstrated a significant difference in agonist activity at human GPR40 (hGPR40) and mouse GPR40 (mGPR40). The (R,R)-9 derivative showed substantially higher potency compared to its (S,S)-9 enantiomer.[4]
| Compound | Target | Agonist Activity (EC₅₀, µM) | Reference |
| (R,R)-9 | hGPR40 | 0.11 | [4] |
| mGPR40 | 0.054 | [4] | |
| (S,S)-9 | hGPR40 | 0.49 | [4] |
| mGPR40 | 2.4 | [4] |
The superior in vitro profile of the (R,R)-9 enantiomer also translated to better in vivo efficacy in lowering plasma glucose levels in mice.[4] This enantioselectivity is attributed to a different binding mode within the receptor.[4]
Signaling Pathway: GPR40-Mediated Insulin Secretion
Activation of GPR40 by an agonist in pancreatic β-cells initiates a signaling cascade that results in glucose-dependent insulin secretion. The pathway involves the Gαq protein, phospholipase C (PLC), and subsequent increases in inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to elevated intracellular calcium levels.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
Safety Operating Guide
Proper Disposal of Methyl Pyrrolidine-3-carboxylate: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of Methyl Pyrrolidine-3-carboxylate is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively. The following information is synthesized from safety data sheets of closely related compounds and should be supplemented with the specific safety data sheet (SDS) for the product in use.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[1][2] All handling of this compound should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[3][4]
Step-by-Step Disposal Procedure
-
Consult the Safety Data Sheet (SDS): Always begin by reviewing the SDS provided by the manufacturer for specific disposal instructions for the particular form of this compound you are using.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, weighing paper, absorbent pads) in a dedicated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[4]
-
-
Storage of Chemical Waste:
-
Engage a Licensed Waste Disposal Service:
-
The disposal of this compound must be handled by a licensed professional waste disposal company.[2]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste. They will have established procedures and approved vendors for this purpose.
-
-
Decontamination of Labware:
-
Thoroughly decontaminate any reusable labware that has come into contact with this compound.
-
Rinse the labware with an appropriate solvent (check the SDS for recommendations) and then wash with soap and water. Collect the initial rinsate as hazardous waste.
-
-
Spill Management:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.
-
For minor spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand).
-
For major spills, alert your institution's emergency response team.[1]
-
Collect the absorbent material and place it in a sealed container for disposal as hazardous waste.[1][2]
-
Do not allow the spilled material to enter drains or waterways.[1][2][3]
-
Quantitative Data
The following table summarizes key quantitative data for this compound Hydrochloride, a closely related salt.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₂·HCl | [5] |
| Molecular Weight | 165.61 g/mol | [5] |
| Purity | ≥ 95% (NMR) | [5] |
| Storage Temperature | 0-8 °C | [5] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Methyl Pyrrolidine-3-carboxylate
For Immediate Reference: Key Safety and Handling Information for Methyl Pyrrolidine-3-carboxylate
This guide provides essential, actionable information for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound. By adhering to these protocols, you can minimize risks and ensure a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its hydrochloride salt are classified as irritants.[1] They are harmful if swallowed and can cause skin and serious eye irritation.[1] It is also important to note that they may cause respiratory irritation.[1] Therefore, strict adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when handling larger quantities or when there is a significant splash risk.[2][3] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemically resistant, impervious gloves such as nitrile rubber (minimum 5 mil thickness recommended for splash protection).[2] Inspect gloves before use and use proper glove removal technique. | Prevents skin contact, which can cause irritation. |
| Body Protection | A fire-resistant lab coat or coveralls.[2] Wear appropriate protective clothing to prevent skin exposure.[4] | Protects skin from accidental splashes and contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[5] If a respirator is the sole means of protection, a full-face supplied-air respirator is required.[2] Otherwise, NIOSH-approved OV/Multi-Gas/P95 or CEN-approved ABEK-P2 respirators can be used as a backup to engineering controls.[2] | Minimizes the risk of inhaling vapors or aerosols, which can cause respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Engineering Controls: Conduct all manipulations of solid this compound within a certified chemical fume hood to control exposure.
-
Personal Protective Equipment: At a minimum, wear a lab coat, nitrile gloves, and safety glasses with side shields.
-
Procedure:
-
Designate a specific area within the fume hood for handling this compound.
-
Carefully weigh the required amount of the solid, avoiding the creation of dust.
-
Clean the spatula and weighing vessel with a solvent-moistened wipe (e.g., ethanol or isopropanol) immediately after use and dispose of the wipe in the designated solid waste container.
-
2. Solution Preparation:
-
Engineering Controls: Perform all solution preparations inside a chemical fume hood.
-
Personal Protective Equipment: Wear a lab coat, nitrile gloves, and safety glasses. A face shield may be necessary if splashing is a risk.
-
Procedure:
-
Slowly add the solid this compound to the chosen solvent.
-
If the dissolution is exothermic, use an ice bath to control the temperature.
-
Ensure the container is appropriately labeled with the chemical name, concentration, solvent, and hazard symbols.
-
3. Reaction and Work-up:
-
Engineering Controls: All reactions should be conducted in a chemical fume hood.
-
Personal Protective Equipment: Maintain the use of a lab coat, nitrile gloves, and safety glasses.
-
Procedure:
-
Set up the reaction apparatus securely.
-
Monitor the reaction for any signs of unexpected changes.
-
During work-up procedures (e.g., extractions, quenching), be mindful of potential pressure build-up and vent the separatory funnel frequently.
-
Emergency Procedures
| Incident | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes, removing all contaminated clothing.[6] Seek medical attention if irritation persists.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air.[6] If breathing is difficult, give oxygen.[6] If not breathing, give artificial respiration.[6] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[6] Never give anything by mouth to an unconscious person.[6] Rinse mouth with water and seek immediate medical attention.[6] |
| Spill | For minor spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[7] For major spills, evacuate the area and contact your institution's environmental health and safety department.[8] Ensure adequate ventilation and wear appropriate PPE during cleanup.[3] |
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste:
-
Contaminated Materials: Used weighing paper, gloves, and wipes should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Unused Product: Dispose of as hazardous waste through your institution's chemical waste program. Do not dispose of down the drain.
-
-
Liquid Waste:
-
Aqueous Waste: Collect all aqueous solutions containing this compound in a designated, sealed, and labeled hazardous waste container.
-
Organic Solvent Waste: Collect all organic solvent solutions containing the compound in a separate, designated hazardous waste container compatible with the solvents used.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of all components, and the approximate percentages.
-
-
Empty Containers:
-
Rinse empty containers three times with a suitable solvent.
-
Collect the rinsate as hazardous liquid waste.
-
After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, depending on institutional policies.
-
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound hydrochloride | C6H12ClNO2 | CID 19261352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lgcstandards.com [lgcstandards.com]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. louisville.edu [louisville.edu]
- 8. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
